Bis-PEG3-biotin
Description
The exact mass of the compound N,N'-Bisbiotin-tetra(ethylene glycol)-diamine, 3,3'-(2,2'-Oxybis(ethane-2,1-diyl)bis(oxy))dipropan-1-amido-biotin is 672.33389037 g/mol and the complexity rating of the compound is 879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N6O7S2/c37-25(9-3-1-7-23-27-21(19-44-23)33-29(39)35-27)31-11-5-13-41-15-17-43-18-16-42-14-6-12-32-26(38)10-4-2-8-24-28-22(20-45-24)34-30(40)36-28/h21-24,27-28H,1-20H2,(H,31,37)(H,32,38)(H2,33,35,39)(H2,34,36,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMLPPUTYPTYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-PEG3-biotin: Chemical Properties and Solubility for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties and solubility of Bis-PEG3-biotin, a versatile biotinylation reagent. Designed for researchers, scientists, and drug development professionals, this document outlines the core physicochemical characteristics, solubility in common laboratory solvents, and a detailed experimental protocol for its application in affinity purification.
Core Chemical Properties
This compound is a homobifunctional biotinylating agent featuring two biotin moieties connected by a 3-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the simultaneous binding of two avidin or streptavidin molecules, making it a useful tool for various applications in proteomics and drug discovery. The PEG spacer enhances the water solubility of the molecule and provides a flexible arm to minimize steric hindrance during binding.[2][3][][5]
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 194920-54-2 | [1] |
| Molecular Formula | C30H52N6O7S2 | [1] |
| Molecular Weight | 672.9 g/mol | [1] |
| Physical State | Solid | [6] |
| Storage Conditions | -20°C | [1][3][7] |
Solubility Profile
| Solvent | Solubility | Reference(s) for Similar Compounds |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7][8] |
| Dimethylformamide (DMF) | Soluble | [6][7][8] |
| Water | Soluble | [9] |
| Dichloromethane (DCM) | Soluble | [7] |
| Methanol (MeOH) | Soluble | [6] |
Note: It is recommended to first dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before diluting with aqueous buffers to the desired final concentration.
Experimental Applications and Protocols
This compound is primarily utilized as a biotinylating agent for various applications, including affinity purification, protein-protein interaction studies, and the development of targeted drug delivery systems.[5][10] A common application is in pull-down assays to isolate and identify binding partners of a protein of interest.
Representative Experimental Protocol: Affinity Purification of a Target Protein
This protocol describes a general workflow for using this compound to label a "bait" protein and subsequently use it to capture "prey" proteins from a cell lysate.
Materials:
-
This compound
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing "prey" proteins
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin or a low pH buffer)
-
Standard laboratory equipment for protein analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)
Methodology:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the required amount of this compound in anhydrous DMSO or DMF.
-
-
Biotinylation of the "Bait" Protein:
-
Add a 10-20 fold molar excess of the this compound stock solution to the purified "bait" protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Remove the excess, unreacted this compound by dialysis against an appropriate buffer or using a desalting column.
-
-
Binding to Streptavidin Beads:
-
Wash the streptavidin-conjugated beads with wash buffer according to the manufacturer's instructions.
-
Add the biotinylated "bait" protein to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
-
Affinity Purification (Pull-Down):
-
Wash the beads with the bound biotinylated "bait" protein several times with wash buffer to remove any non-specifically bound proteins.
-
Add the cell lysate containing the "prey" proteins to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the "bait" and "prey" proteins.
-
Wash the beads extensively with wash buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the captured protein complexes from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE, followed by Western blotting or mass spectrometry to identify the interacting "prey" proteins.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the biotinylation and affinity purification processes.
Caption: Experimental workflow for biotinylation and affinity purification.
Caption: Logical relationships of this compound applications.
References
- 1. This compound, 194920-54-2 | BroadPharm [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. N-(acid-PEG3)-N-bis(PEG3-biotin) | BroadPharm [broadpharm.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bis-sulfone-PEG3-Biotin, 2055048-58-1 | BroadPharm [broadpharm.com]
- 8. Biotin-PEG4-bis-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
The Core Mechanism of Bis-PEG3-Biotin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG3-biotin is a versatile chemical probe and linker molecule widely employed in biomedical research and drug development. Its fundamental mechanism of action is rooted in the high-affinity, non-covalent interaction between biotin and the proteins avidin or streptavidin. The defining feature of this compound is its bivalency, possessing two biotin moieties separated by a flexible tri-polyethylene glycol (PEG3) linker. This unique architecture enables a range of applications, from simple biotinylation to sophisticated induced proximity and targeted protein degradation strategies. This technical guide provides an in-depth exploration of the core mechanisms, applications, and relevant experimental considerations for utilizing this compound and its derivatives.
The polyethylene glycol (PEG) linker enhances the water solubility of the molecule and provides a flexible spacer arm, which allows the terminal biotin groups to access and bind to the deep biotin-binding pockets within streptavidin or avidin tetramers[1][2]. This spacer minimizes steric hindrance, a critical factor when working with large biomolecules[3][4].
Core Functionalities and Mechanisms of Action
The primary mechanism of this compound revolves around its ability to act as a molecular bridge. The two terminal biotin groups can engage with biotin-binding proteins in several ways:
-
Intramolecular Binding: A single this compound molecule can potentially bind to two of the four available biotin-binding sites within a single streptavidin tetramer.
-
Intermolecular Crosslinking: More commonly, one this compound molecule can bind to two separate streptavidin molecules, effectively crosslinking them. This property is fundamental to its use in inducing proximity between molecules of interest.
This crosslinking capability is the foundation for its application in advanced therapeutic and research modalities, most notably in the field of targeted protein degradation.
Application in Targeted Protein Degradation (TPD)
This compound and its functionalized derivatives serve as key components in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[5][6][7]. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest[8][9].
A PROTAC typically consists of:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects these two ligands.
The core structure of this compound can be chemically modified to serve as this linker. For instance, derivatives like N-(acid-PEG3)-N-bis(PEG3-biotin) possess a carboxylic acid group that can be reacted with primary amines on other molecules, facilitating the covalent attachment of the target-binding and E3 ligase-recruiting moieties[]. The PEG3 component of the linker is crucial in this context, providing the necessary flexibility and length to allow the target protein and the E3 ligase to come into optimal proximity for the transfer of ubiquitin, marking the target for degradation by the proteasome[].
Proximity-Induced Interactions and Signal Amplification
The bivalent nature of this compound allows for the engineered assembly of molecular complexes. By conjugating streptavidin to different molecules (e.g., two different proteins, or a protein and a reporter enzyme), the addition of this compound can induce their proximity[12]. This principle is exploited in various biochemical assays and can be used for signal amplification. For example, multiple streptavidin-HRP (horseradish peroxidase) conjugates can be linked together, amplifying the enzymatic signal in assays like ELISA[12].
Physicochemical and Reactive Properties of this compound Derivatives
The utility of this compound is greatly expanded through the incorporation of various reactive functional groups. The choice of derivative dictates its application in bioconjugation chemistry.
| Derivative Class | Reactive Group | Reacts With | Application |
| N-(acid)-N-bis(PEG3-biotin) | Carboxylic Acid (-COOH) | Primary Amines (-NH2) | PROTAC/ADC synthesis, protein labeling[][13] |
| Biotin-PEG3-Amine | Amine (-NH2) | NHS esters, Carboxylic Acids | Bioconjugation, surface functionalization[3][4][14] |
| Bis-sulfone-PEG3-Biotin | Bis-sulfone | Thiols (-SH) | Cysteine residue labeling, covalent ligand applications[15] |
| Biotin-PEG3-Azide | Azide (-N3) | Alkynes, DBCO, BCN | Click chemistry, bioorthogonal labeling[7] |
| Biotin-PEG4-bis-PEG3-TCO | trans-Cyclooctene (TCO) | Tetrazines | Inverse electron demand Diels-Alder cycloaddition[16] |
Experimental Protocols
General Protocol for Protein Biotinylation using an NHS-activated this compound Derivative
This protocol is an example for labeling a protein with a this compound derivative that has been activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
NHS-activated this compound.
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis cassette for removal of excess biotin.
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the labeling reaction. If necessary, perform a buffer exchange into PBS.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-activated this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).
-
Purification: Remove unreacted biotin reagent using a desalting column or by dialysis against PBS.
-
Verification: The extent of biotinylation can be assessed by various methods, including Western blotting with streptavidin-HRP or by using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay[17].
Protocol for Proximity-Induced Protein Dimerization Assay
This protocol outlines a general procedure to test if this compound can induce the dimerization of a protein of interest (POI) that has been fused to streptavidin.
Materials:
-
Purified streptavidin-tagged POI (Strep-POI).
-
This compound.
-
Size-Exclusion Chromatography (SEC) system.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Prepare Samples: Prepare solutions of Strep-POI at a known concentration in the assay buffer.
-
Incubation: In separate tubes, incubate the Strep-POI with varying molar ratios of this compound (e.g., 2:1, 1:1, 1:2 Strep-POI to Bis-Biotin). Include a control with no this compound. Incubate for 30-60 minutes at room temperature.
-
Size-Exclusion Chromatography: Inject each sample onto an SEC column equilibrated with the assay buffer.
-
Analysis: Monitor the elution profile at 280 nm. A shift in the elution peak to a higher molecular weight (earlier elution time) in the presence of this compound compared to the control indicates the formation of dimers or higher-order oligomers, confirming proximity induction.
-
Quantification: The area under the curve for the monomer and dimer peaks can be used to quantify the extent of dimerization at different molar ratios.
Conclusion
This compound is a powerful and versatile tool whose mechanism of action is centered on the bivalent presentation of biotin moieties, enabling the crosslinking of streptavidin- or avidin-conjugated molecules. This fundamental property, enhanced by the solubility and flexibility of the PEG3 linker, has been ingeniously adapted for a wide array of applications, from fundamental biochemical assays to the cutting edge of targeted therapeutics like PROTACs. A thorough understanding of its core mechanism and the chemical reactivity of its various derivatives is essential for its effective implementation in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 194920-54-2 | BroadPharm [broadpharm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chempep.com [chempep.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Biotin-PEG3-amine, CAS 359860-27-8 | AxisPharm [axispharm.com]
- 15. Bis-sulfone-PEG3-Biotin, 2055048-58-1 | BroadPharm [broadpharm.com]
- 16. Biotin-PEG4-bis-PEG3-TCO | BroadPharm [broadpharm.com]
- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Space: A Technical Guide to the PEG Spacer in Bis-PEG3-biotin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the ability to precisely label, detect, and isolate biomolecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, has long been a cornerstone technique, leveraging the high-affinity interaction between biotin and streptavidin. However, the effectiveness of this powerful tool can be significantly enhanced through the strategic incorporation of a spacer arm. This technical guide delves into the core of one such advanced biotinylation reagent, Bis-PEG3-biotin, with a specific focus on the critical role of its Polyethylene Glycol (PEG) spacer.
Core Concepts: Understanding the PEG3 Spacer
This compound is a biotinylation reagent characterized by two terminal biotin molecules linked by a hydrophilic tri-ethylene glycol spacer (PEG3). This seemingly simple addition of a PEG spacer has profound implications for its functionality and efficacy in a variety of applications.
The primary role of the PEG spacer is to mitigate steric hindrance. The biotin-binding sites on streptavidin are located deep within the protein's structure. When biotin is directly conjugated to a large biomolecule, the bulk of the molecule can physically obstruct the biotin from efficiently docking into the streptavidin pocket. The PEG3 spacer acts as a flexible arm, extending the biotin moiety away from the labeled molecule, thereby granting it the conformational freedom needed to access and bind to streptavidin with high affinity.[1]
Furthermore, the PEG spacer imparts favorable physicochemical properties to the conjugate. Polyethylene glycol is a highly hydrophilic and biocompatible polymer.[2] Its inclusion in the biotinylation reagent increases the water solubility of the labeled molecule, which can be particularly advantageous when working with hydrophobic proteins or peptides that are prone to aggregation.[1][3] This enhanced solubility improves the handling and reliability of downstream applications.[2]
Quantitative Data and Physicochemical Properties
The specific properties of this compound are crucial for experimental design and optimization. The following table summarizes key quantitative data for this reagent.
| Property | Value | Reference(s) |
| Molecular Weight | 672.9 g/mol | [4] |
| CAS Number | 194920-54-2 | [4] |
| Chemical Formula | C30H52N6O7S2 | [4] |
| Spacer Arm Length | ~32.6 Å (estimated for a PEG3 spacer) | [5] |
| Solubility | Soluble in DMSO, DMF, DCM, and water. | [6][7] |
| Storage Conditions | -20°C, protected from moisture. | [4][6] |
The Advantages of a PEG Spacer in Biotinylation
The inclusion of a PEG spacer in biotinylation reagents like this compound offers several distinct advantages over traditional, non-PEGylated counterparts:
-
Reduced Steric Hindrance: As previously mentioned, the spacer arm allows the biotin to extend beyond the molecular surface of the labeled protein, enabling more efficient binding to streptavidin.[1]
-
Increased Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the biotinylated molecule, preventing aggregation and improving reagent handling.[2][3]
-
Minimized Non-Specific Binding: The biocompatible and protein-repellent properties of PEG can help to reduce non-specific binding of the labeled molecule to surfaces and other proteins, leading to lower background noise in assays.
-
Enhanced Bioavailability and Circulation Time: In the context of drug delivery, PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[8]
-
Flexibility in Assay Design: The presence of two biotin moieties in this compound allows for unique applications such as signal amplification and the assembly of supramolecular structures.[6]
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be advantageously employed.
Sandwich ELISA Protocol for a PEGylated Antigen
This protocol outlines a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for the detection of an antigen that has been labeled with this compound.
Materials:
-
96-well microplate
-
Capture Antibody specific to the antigen
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated Antigen (using this compound)
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of your standards and samples containing the this compound labeled antigen to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. The PEG spacer on the biotin will ensure efficient binding of the streptavidin conjugate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[9]
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.[9]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[9]
Streptavidin Pull-Down Assay for Protein-Protein Interactions
This protocol describes the use of this compound to label a "bait" protein and pull down its interacting "prey" proteins from a cell lysate.
Materials:
-
This compound
-
"Bait" protein of interest
-
Cell lysate containing "prey" proteins
-
Streptavidin-conjugated magnetic beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin or a low pH buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Biotinylation of Bait Protein: Conjugate this compound to your purified "bait" protein according to the manufacturer's instructions. The PEG spacer will enhance the solubility of the bait protein and make the biotin more accessible.
-
Preparation of Streptavidin Beads: Resuspend the streptavidin magnetic beads and wash them three times with Lysis Buffer.[10]
-
Binding of Bait Protein to Beads: Incubate the biotinylated "bait" protein with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.[10] The dual biotin nature of this compound can potentially increase the binding efficiency.
-
Washing: Wash the beads three times with Lysis Buffer to remove any unbound "bait" protein.[11]
-
Incubation with Cell Lysate: Add the cell lysate containing the "prey" proteins to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the "bait" protein and its interacting "prey" proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the suspected "prey" protein.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common applications of this compound.
Caption: Workflow for targeted drug delivery using this compound.
Caption: Investigating signaling pathways using a biotinylated probe.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 194920-54-2 | BroadPharm [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Biotin-PEG3-N3 | 945633-30-7 [amp.chemicalbook.com]
- 8. updates.reinste.com [updates.reinste.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. neb.com [neb.com]
- 11. usherbrooke.ca [usherbrooke.ca]
Bis-PEG3-biotin for beginners in protein chemistry
An In-depth Technical Guide to Bis-PEG3-Biotin for Protein Chemistry
Introduction to Biotinylation and this compound
Biotinylation is a fundamental technique in protein chemistry that involves covalently attaching biotin (Vitamin B7) to a protein or other macromolecule. This process leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin. This bond is one of the strongest known in nature, making it an ideal tool for detecting, purifying, and immobilizing proteins.
This compound represents a class of advanced biotinylation reagents designed to offer greater versatility and efficiency compared to simple biotin linkers. The name itself describes its core components:
-
Bis : Indicates the presence of two biotin moieties.
-
PEG3 : Refers to a polyethylene glycol spacer consisting of three ethylene glycol units. This hydrophilic spacer arm is crucial for increasing the reagent's solubility in aqueous buffers and reducing steric hindrance, allowing the biotin groups to more easily access the binding pockets of avidin or streptavidin.[1][2]
These reagents come in various forms, primarily as branched linkers for labeling a target molecule with two biotins, or as linear linkers with a biotin at each end for crosslinking applications.[3][4]
Core Properties and Chemical Data
The specific properties of this compound reagents vary depending on their structure and any additional reactive groups. The inclusion of a hydrophilic PEG spacer generally enhances water solubility.[5][]
| Property | N-(acid-PEG3)-N-bis(PEG3-biotin) | Bis-sulfone-PEG3-Biotin | This compound (linear) |
| Structure Type | Branched Labeling Reagent | Linear Labeling Reagent | Linear Crosslinking Reagent |
| Reactive Group | Carboxylic Acid (-COOH) | Bis-sulfone | None (two terminal biotins) |
| Target Functionality | Primary Amines (-NH2) | Thiols (-SH) | Streptavidin/Avidin |
| Molecular Formula | C45H81N7O15S2 | C43H56N4O11S3 | C30H52N6O7S2 |
| Molecular Weight | 1024.3 g/mol [] | 901.1 g/mol [7] | 672.9 g/mol [2] |
| Solubility | Water, DMSO, DMF[8] | DMSO, DMF, DCM[7] | Water, DMSO, DMAC[4] |
| Storage | -20°C[5] | -20°C[7] | -20°C[2] |
Key Applications in Protein Chemistry
The unique structures of this compound reagents enable several advanced applications beyond simple protein labeling.
Enhanced Signal Amplification
Branched reagents like N-(acid-PEG3)-N-bis(PEG3-biotin) attach two biotin molecules to a single protein. In detection assays such as ELISA, Western blotting, or immunohistochemistry, each biotin can bind a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).[9][10] This effectively doubles the signal output for each labeled protein, significantly increasing assay sensitivity.
Supramolecular Assembly and Crosslinking
Linear this compound, with a biotin at each end, can act as a homobifunctional crosslinker for avidin or streptavidin-conjugated molecules.[4] This allows for the controlled assembly of protein complexes or the creation of larger supramolecular structures.[4] For example, it can link two different proteins that have each been conjugated to streptavidin, or be used to create dimers or oligomers of a single streptavidin-conjugated protein.
Blocking Endogenous Biotin
In certain tissues and cells, endogenous biotin can be a source of background noise in biotin-streptavidin detection systems. This compound was specifically developed to block these endogenous biotin-binding sites, as it can bind to two different sites on avidin/streptavidin, both intramolecularly and intermolecularly.[4]
Visualized Workflows and Concepts
The following diagrams illustrate the structure and common experimental workflows involving this compound reagents.
Caption: Logical structures of branched vs. linear this compound reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 194920-54-2 | BroadPharm [broadpharm.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. N-(Acid-PEG36-PEG3-)-N-bis(PEG3-biotin) | BroadPharm [broadpharm.com]
- 7. Bis-sulfone-PEG3-Biotin, 2055048-58-1 | BroadPharm [broadpharm.com]
- 8. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]
- 9. Biotin Labeled Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. southernbiotech.com [southernbiotech.com]
The Core Principles of Bis-PEG3-Biotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of Bis-PEG3-biotin, a versatile reagent in modern molecular biology and drug discovery. From its basic chemical properties to its use in advanced proteomic strategies, this document serves as a technical resource for professionals leveraging biotin-streptavidin technologies.
Introduction to this compound
This compound is a chemical probe that features two biotin molecules connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This bivalent structure and the PEG linker are key to its utility, offering enhanced binding to streptavidin and improved solubility.[2] The core of its application lies in the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin, which is one of the most robust biological interactions known.[3][4] This interaction is characterized by a very low dissociation constant (Kd), making it essentially irreversible under many experimental conditions.[3][4]
The "PEG3" designation indicates a spacer arm composed of three repeating ethylene glycol units. This spacer reduces steric hindrance and allows the biotin moieties to efficiently access the binding pockets of streptavidin molecules.[1] Various forms of this compound are available, often featuring reactive groups that allow for its conjugation to proteins or other molecules of interest.
Quantitative Data
The utility of this compound is underpinned by its specific chemical and physical properties. The following table summarizes key quantitative data for this compound and its interaction with streptavidin.
| Parameter | Value | Notes |
| Molecular Weight (C30H52N6O7S2) | 672.9 g/mol | For the basic this compound structure.[1] |
| Spacer Arm Length | ~32.6 Å | Estimated based on a similar TFP-PEG3-Biotin structure. The PEG spacer enhances flexibility and reach.[5] |
| Biotin-Streptavidin Dissociation Constant (Kd) | ≈ 10⁻¹⁴ mol/L | This extremely low value indicates a very high-affinity interaction.[3] |
| Biotin-Streptavidin Association Rate (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | The binding is a rapid process.[6] |
| Biotin-Streptavidin Dissociation Rate (koff) | ~10⁻⁶ to 10⁻⁴ s⁻¹ | The dissociation is extremely slow, contributing to the stability of the complex. |
| Optimal pH for NHS Ester Labeling | 7.2 - 8.5 | For this compound variants functionalized with N-hydroxysuccinimide (NHS) esters for reaction with primary amines. |
Key Applications and Experimental Protocols
This compound is a versatile tool with a range of applications in research and drug development. Below are detailed protocols for some of its most common uses.
Protein Biotinylation
Biotinylating a protein of interest is the first step for many applications, including affinity purification and protein-protein interaction studies. This protocol is for a this compound variant containing an NHS ester for labeling primary amines (e.g., on lysine residues).
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If the buffer contains primary amines (like Tris), dialyze the protein against an appropriate buffer.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the this compound-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer.
Affinity Purification / Immunoprecipitation
This protocol describes the use of a biotinylated "bait" protein to capture its interacting partners from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential interacting proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin beads and wash them two to three times with Binding/Wash Buffer.
-
Immobilize Bait Protein: Add the biotinylated bait protein to the washed streptavidin beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Wash: Pellet the beads and wash them three times with Binding/Wash Buffer to remove any unbound bait protein.
-
Bind Prey Proteins: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads and wash them three to five times with cold Binding/Wash Buffer to remove non-specific binders.
-
Elution: Elute the captured protein complexes from the beads using the chosen elution buffer. For analysis by mass spectrometry, on-bead digestion with trypsin is a common alternative to elution.
Proximity-Dependent Biotinylation (BioID)
BioID is a powerful technique to identify proteins in close proximity to a protein of interest in a cellular context.[7][8] It utilizes a promiscuous biotin ligase (like BirA*) fused to the protein of interest.[7][8] While this compound is not the active labeling agent in this method, understanding the principles of biotinylation is key. Exogenous biotin is added to the cells, which is then activated by the ligase and covalently attached to nearby proteins.
Materials:
-
Cells expressing the BirA*-fusion protein
-
Cell culture medium supplemented with biotin (typically 50 µM)
-
Lysis buffer (containing detergents and protease inhibitors)
-
Streptavidin-conjugated beads
-
Wash buffers of increasing stringency
-
Elution buffer or reagents for on-bead digestion
Procedure:
-
Biotin Labeling: Induce expression of the BirA*-fusion protein and supplement the cell culture medium with biotin for 18-24 hours.
-
Cell Lysis: Harvest and lyse the cells in a stringent lysis buffer to denature proteins and expose biotinylated sites.
-
Affinity Capture: Incubate the cell lysate with streptavidin beads to capture biotinylated proteins.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution/Digestion: Elute the captured proteins or perform on-bead tryptic digestion for identification by mass spectrometry.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for Protein-Protein Interaction Studies.
Caption: Logical Workflow for an Affinity Pull-Down Experiment.
Caption: Proximity-Dependent Biotinylation (BioID) Workflow.
References
- 1. This compound, 194920-54-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bis-PEG3-biotin in Mitigating Endogenous Biotin Interference: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The remarkable affinity between biotin and avidin/streptavidin has made it a cornerstone of numerous detection and purification systems in biological research and diagnostics. However, the presence of endogenous biotin in many cells and tissues can lead to significant background noise, compromising assay sensitivity and specificity. This technical guide provides an in-depth exploration of the challenges posed by endogenous biotin and a detailed examination of the blocking mechanisms employed to overcome this issue. A particular focus is placed on the innovative reagent, Bis-PEG3-biotin, which was specifically developed to address the limitations of traditional biotin blocking methods. This guide will cover the theoretical underpinnings of various blocking strategies, present detailed experimental protocols, and offer a comparative analysis of their efficacy.
The Challenge of Endogenous Biotin
Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes and is ubiquitously present in eukaryotic cells.[1] Its presence becomes a significant confounding factor in assays that rely on the biotin-streptavidin interaction for signal amplification, such as immunohistochemistry (IHC), immunocytochemistry (ICC), in situ hybridization (ISH), and enzyme-linked immunosorbent assays (ELISAs).[2] In these techniques, a biotinylated probe (e.g., an antibody or nucleic acid) is used to detect a target molecule, followed by the application of an enzyme- or fluorophore-conjugated streptavidin. If endogenous biotin is present in the sample, the conjugated streptavidin will bind to it non-specifically, leading to high background staining and false-positive signals. Tissues with particularly high levels of endogenous biotin include the liver, kidney, heart, brain, and lung.
Traditional Endogenous Biotin Blocking: The Avidin-Biotin Sequential Method
The most common approach to block endogenous biotin is a two-step sequential method.[3][4] This procedure involves:
-
Incubation with excess avidin or streptavidin: This step saturates the endogenous biotin molecules present in the tissue.
-
Incubation with excess free biotin: This step blocks the remaining unoccupied biotin-binding sites on the avidin/streptavidin molecules that were introduced in the first step. This is crucial to prevent the blocking avidin/streptavidin from binding to the subsequently added biotinylated detection reagents.
Mechanism of Action
The underlying principle of this method is to render the endogenous biotin inaccessible to the detection system. By first binding it with unlabeled avidin or streptavidin and then saturating the remaining binding sites of this blocking protein with free biotin, a stable, non-reactive complex is formed at the sites of endogenous biotin.
Experimental Protocol: Standard Avidin-Biotin Blocking for Immunohistochemistry
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
| Step | Reagent | Incubation Time | Rationale |
| 1 | Avidin Solution (e.g., 0.1 mg/mL in PBS) | 15 minutes at room temperature | To bind to and saturate endogenous biotin in the tissue. |
| 2 | PBS Wash | 3 x 5 minutes | To remove unbound avidin. |
| 3 | Biotin Solution (e.g., 0.01 mg/mL in PBS) | 15 minutes at room temperature | To block the remaining free biotin-binding sites on the avidin from Step 1. |
| 4 | PBS Wash | 3 x 5 minutes | To remove unbound biotin. |
Following this blocking procedure, the standard protocol for incubation with the primary antibody and subsequent detection reagents can be resumed.
Visualization of the Standard Blocking Workflow
Standard two-step endogenous biotin blocking workflow.
This compound: An Advanced Approach to Endogenous Biotin Blocking
This compound is a novel reagent designed to overcome some of the potential inefficiencies of the traditional two-step blocking method.[5] This molecule consists of two biotin moieties linked by a flexible polyethylene glycol (PEG) spacer.[1] This unique bivalent structure is key to its proposed mechanism of action and potential advantages in blocking endogenous biotin.
Proposed Mechanism of Action
While specific, detailed protocols for the use of this compound in endogenous biotin blocking are not widely published in peer-reviewed literature, its design suggests a more efficient and potentially single-step blocking mechanism. The two biotin groups on a single molecule can interact with the tetrameric streptavidin molecule in a way that promotes the formation of stable, cross-linked complexes. It is hypothesized that this compound can more effectively saturate the biotin-binding sites on streptavidin, potentially leading to a more complete and robust blockage of endogenous biotin.
The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, allowing for efficient binding.
Theoretical Advantages over the Traditional Method
The bivalent nature of this compound suggests several theoretical advantages:
-
Increased Avidity: The ability to bind to two sites on a streptavidin tetramer can lead to a much stronger and more stable interaction compared to the binding of a single free biotin molecule.
-
Potential for a Single-Step Block: Although not yet fully established in published protocols, the structure of this compound opens the possibility of a more streamlined, single-step blocking procedure where it is used in conjunction with avidin/streptavidin.
-
Formation of Stable Complexes: The cross-linking ability of this compound with streptavidin could form a more stable and less reversible block of endogenous biotin.
Visualization of this compound's Interaction with Streptavidin
References
Unlocking New Research Frontiers with Bis-PEG3-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG3-biotin, a bivalent biotinylating reagent, is emerging as a powerful tool in life sciences research, offering unique advantages over its monovalent counterparts. This in-depth technical guide explores the core research areas where this compound can be instrumental, providing detailed experimental protocols and conceptual frameworks for its application. The presence of two biotin moieties separated by a flexible polyethylene glycol (PEG) spacer opens up novel possibilities for signal amplification, enhanced affinity purification, and the creation of self-assembling molecular complexes.[1][2][3] This guide will delve into the potential of this compound in proteomics, immunoassays, and nanotechnology, equipping researchers with the knowledge to leverage this versatile reagent in their studies.
Core Properties of this compound
This compound possesses a unique molecular architecture that underpins its utility in a variety of biochemical applications. Understanding these properties is crucial for designing and interpreting experiments.
| Property | Description | Reference |
| Bivalency | Contains two terminal biotin groups, allowing for the simultaneous binding of two streptavidin or avidin molecules. | [1][2][3] |
| PEG Spacer | A hydrophilic polyethylene glycol (PEG3) linker separates the two biotin moieties, providing flexibility and reducing steric hindrance. | [2] |
| Solubility | The PEG spacer enhances the water solubility of the reagent and the resulting biotinylated molecules. | |
| Reactivity | Can be synthesized with various reactive groups (e.g., NHS esters, maleimides) to target specific functional groups on biomolecules like primary amines or sulfhydryls. |
Potential Research Areas and Applications
The dual biotin nature of this compound paves the way for innovative applications that are challenging to achieve with traditional monovalent biotin reagents.
Enhanced Affinity Purification of Protein Complexes
The ability of this compound to bind to two streptavidin molecules can lead to a more stable and efficient capture of biotinylated "bait" proteins and their interacting partners in pull-down assays. This enhanced binding avidity can be particularly advantageous for isolating low-abundance or transiently interacting protein complexes.
Experimental Workflow: Enhanced Affinity Pull-Down Assay
Caption: Workflow for enhanced affinity pull-down assay using this compound.
Experimental Protocol: Affinity Purification of Protein Complexes using this compound
1. Biotinylation of Bait Protein: a. Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). b. Prepare a fresh stock solution of amine-reactive this compound (e.g., NHS ester) in a dry, aprotic solvent like DMSO. c. Add a 10-20 fold molar excess of the this compound solution to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. e. Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. f. Remove excess, unreacted biotin by dialysis or gel filtration.
2. Cell Lysis and Lysate Preparation: a. Harvest cells expressing the potential prey proteins. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the clear supernatant.
3. Affinity Capture: a. Add the biotinylated bait protein to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes. b. Prepare streptavidin-coated magnetic or agarose beads by washing them three times with lysis buffer. c. Add the washed streptavidin beads to the lysate-bait mixture and incubate for 1-2 hours at 4°C with gentle rotation.
4. Washing and Elution: a. Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. b. Wash the beads extensively with wash buffer (e.g., lysis buffer with adjusted salt concentrations) to remove non-specifically bound proteins. Perform at least 3-5 washes. c. Elute the captured protein complexes from the beads. This can be achieved by: i. Competitive Elution: Incubating the beads with a high concentration of free biotin. ii. Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.
5. Analysis by Mass Spectrometry: a. Prepare the eluted proteins for mass spectrometry analysis by in-gel or in-solution trypsin digestion. b. Analyze the resulting peptides by LC-MS/MS to identify the bait protein and its interacting partners.
Signal Amplification in Immunoassays
In enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, this compound can be used to create a network of streptavidin-enzyme conjugates, leading to a significant amplification of the detection signal. By biotinylating a detection antibody with this compound, each antibody can recruit multiple streptavidin-HRP (horseradish peroxidase) molecules, which in turn can bind more biotinylated HRP, creating a cascading amplification effect. This can dramatically increase the sensitivity of the assay, allowing for the detection of low-abundance analytes.[1]
Signaling Pathway: Signal Amplification in ELISA
Caption: Signal amplification cascade in an ELISA using this compound.
Experimental Protocol: High-Sensitivity ELISA with Signal Amplification
1. Plate Coating and Blocking: a. Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. b. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
2. Sample and Detection Antibody Incubation: a. Wash the plate three times with wash buffer. b. Add the standards and samples to the wells and incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the this compound labeled detection antibody and incubate for 1-2 hours at room temperature.
3. Signal Amplification and Detection: a. Wash the plate three times with wash buffer. b. Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30-60 minutes at room temperature. c. Wash the plate three times with wash buffer. d. (Optional amplification step) Add a solution of biotinylated HRP and incubate for 30 minutes. Then, add streptavidin-HRP again and incubate for another 30 minutes. Wash between each step. e. Add the HRP substrate (e.g., TMB) and incubate in the dark until a color develops. f. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). g. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Self-Assembly of Supramolecular Structures
The bivalent nature of this compound makes it an ideal linker for directing the self-assembly of streptavidin-coated nanoparticles or other biomolecules into defined supramolecular structures. By controlling the stoichiometry of this compound and streptavidin-functionalized components, researchers can create dimers, linear chains, or more complex lattices. This has potential applications in nanotechnology, drug delivery, and the development of novel biosensors.[1]
Logical Relationship: Self-Assembly of Nanoparticles
Caption: this compound mediating the self-assembly of streptavidin-coated nanoparticles.
Experimental Protocol: Nanoparticle Dimerization using this compound
1. Preparation of Streptavidin-Coated Nanoparticles: a. Synthesize or obtain nanoparticles (e.g., gold nanoparticles, quantum dots) with a functionalized surface (e.g., carboxyl groups). b. Covalently couple streptavidin to the nanoparticle surface using standard bioconjugation chemistry (e.g., EDC/NHS chemistry for carboxylated nanoparticles). c. Purify the streptavidin-coated nanoparticles by centrifugation or size-exclusion chromatography to remove unconjugated streptavidin.
2. Self-Assembly Reaction: a. Resuspend the purified streptavidin-coated nanoparticles in a suitable buffer (e.g., PBS). b. Prepare a stock solution of this compound in the same buffer. c. In a microcentrifuge tube, mix the streptavidin-coated nanoparticles with a sub-stoichiometric amount of this compound. The precise ratio will need to be optimized to favor dimer formation over larger aggregates. d. Incubate the mixture at room temperature for 1-2 hours with gentle agitation.
3. Characterization of Assembled Structures: a. Analyze the size and morphology of the resulting nanoparticle assemblies using Transmission Electron Microscopy (TEM). b. Characterize the hydrodynamic diameter of the assemblies using Dynamic Light Scattering (DLS). c. Quantify the extent of dimerization by analyzing TEM images or DLS data.
Conclusion
This compound is a promising reagent with the potential to significantly advance research in several key areas of life science. Its bivalent nature offers distinct advantages for enhancing the sensitivity of immunoassays, improving the efficiency of affinity purification, and enabling the controlled self-assembly of nanomaterials. The experimental frameworks provided in this guide serve as a starting point for researchers to explore the full potential of this compound. As the adoption of this and other bivalent linkers grows, we can anticipate the development of even more innovative applications in diagnostics, drug development, and fundamental biological research.
References
Theoretical Framework for Bis-PEG3-Biotin in Supramolecular Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The remarkable affinity between biotin and (strept)avidin is a cornerstone of numerous biotechnological applications. The development of multivalent biotinylated reagents, such as Bis-PEG3-biotin, has opened new avenues for the controlled assembly of supramolecular structures. This technical guide delves into the theoretical underpinnings of this compound's role in supramolecular assembly, providing a comprehensive overview of its binding thermodynamics and kinetics, plausible experimental protocols for its characterization, and its applications in constructing higher-order molecular architectures.
Core Principles of the Biotin-Streptavidin Interaction
The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd) in the femtomolar range.[1] This high affinity is a result of a combination of factors, including extensive hydrogen bonding, van der Waals interactions, and the burial of a large hydrophobic surface area upon binding.[2] The streptavidin protein is a tetramer, with each monomer providing a deep binding pocket for a single biotin molecule.[3]
The binding process is known to induce conformational changes in streptavidin, particularly in a flexible loop that closes over the bound biotin, contributing to the slow dissociation rate.[2] While the four binding sites are generally considered independent, some studies suggest a degree of cooperative allosterism in terms of structural changes upon biotin binding.[4]
The Role of the PEG3 Linker
The polyethylene glycol (PEG) spacer in this compound serves several critical functions in supramolecular assembly:
-
Flexibility and Reach: The PEG3 linker provides a flexible spacer arm that allows the terminal biotin moieties to orient themselves optimally for binding to streptavidin. This flexibility is crucial for overcoming potential steric hindrance and facilitating both intramolecular and intermolecular binding events.
-
Hydrophilicity: The hydrophilic nature of the PEG linker enhances the water solubility of the overall construct, which is essential for applications in biological systems.
-
Modulation of Binding Kinetics: The length and composition of the PEG linker can influence the binding kinetics and thermodynamics of the biotin-streptavidin interaction. Longer PEG chains can sometimes lead to a decrease in binding affinity due to entropic penalties or steric hindrance.[4]
Theoretical Basis of Supramolecular Assembly with this compound
This compound, possessing two biotin moieties connected by a PEG3 linker, can engage with the tetrameric streptavidin in several distinct modes, leading to the formation of supramolecular assemblies. The nature of these assemblies is governed by the interplay between intramolecular and intermolecular binding events.
3.1. Binding Modes and Equilibria
-
Intramolecular Binding: A single this compound molecule can bind to two adjacent binding sites on the same streptavidin tetramer. This results in a 1:1 complex and does not promote further assembly.
-
Intermolecular Binding: A this compound molecule can act as a bridge, connecting two separate streptavidin tetramers. This is the key interaction that drives the formation of higher-order supramolecular structures.
The equilibrium between these two binding modes is dependent on several factors, including the concentrations of both this compound and streptavidin, the length and flexibility of the PEG linker, and the temperature. At low concentrations of streptavidin, intramolecular binding may be favored. As the concentration of streptavidin increases, the probability of intermolecular binding and subsequent assembly rises.
3.2. Thermodynamics of Bivalent Binding: The Avidity Effect
The ability of this compound to bind simultaneously to two binding sites leads to a significant increase in the overall binding strength, a phenomenon known as the avidity effect.[5] This can be understood from a thermodynamic perspective:
-
First Binding Event: The initial binding of one biotin moiety of this compound to a streptavidin binding site is governed by the intrinsic affinity of the monovalent interaction.
-
Second Binding Event: The subsequent binding of the second biotin moiety is an intramolecular or pseudo-intramolecular event. The proximity of the second biotin to another binding site on the same or a nearby streptavidin molecule greatly increases its effective local concentration, leading to a much faster association rate for the second binding step.
This results in a much lower overall dissociation constant (Kd) for the bivalent interaction compared to the monovalent interaction. The thermodynamic favorability of the bivalent interaction is primarily driven by a more favorable enthalpic contribution (due to two binding events) and a less unfavorable entropic contribution (as the translational entropy is lost only once for the entire molecule).[6]
3.3. Kinetics of Supramolecular Assembly
The formation of supramolecular assemblies is a dynamic process. The initial interaction between this compound and streptavidin leads to the formation of small oligomers. These small oligomers can then further associate to form larger, more complex structures. The kinetics of this process can be influenced by factors such as the initial concentrations of the components, temperature, and the presence of any competing monovalent biotin.
Quantitative Data
Table 1: Thermodynamic and Kinetic Parameters for Monovalent Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | [3] |
| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | [7] |
| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | [8] |
| Enthalpy Change (ΔH) | -23 kcal/mol | [9] |
| Entropy Change (ΔS) | ~0 cal/mol·K | [9] |
| Gibbs Free Energy Change (ΔG) | -18.5 kcal/mol | [10] |
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for Bivalent this compound-Streptavidin Interaction (Illustrative)
| Parameter | Hypothetical Value | Rationale |
| Apparent Dissociation Constant (Kd,app) | ~10⁻¹⁶ - 10⁻¹⁸ M | Significant avidity effect from bivalent binding. |
| Apparent Association Rate Constant (kon,app) | >10⁷ M⁻¹s⁻¹ | The second binding event is a rapid intramolecular process. |
| Apparent Dissociation Rate Constant (koff,app) | <10⁻⁶ s⁻¹ | Dissociation requires the simultaneous release of both biotin moieties. |
| Enthalpy Change (ΔH) | Approximately -46 kcal/mol | Additive effect of two binding events. |
| Entropy Change (ΔS) | Slightly more favorable than monovalent | Reduced translational entropy loss per binding event. |
| Gibbs Free Energy Change (ΔG) | More negative than -18.5 kcal/mol | Reflects the much higher overall affinity. |
Note: The values in Table 2 are illustrative and intended to demonstrate the expected trends due to bivalency. Actual experimental values may vary.
Experimental Protocols
The characterization of supramolecular assemblies formed by this compound and streptavidin requires a combination of techniques to probe the binding thermodynamics, kinetics, and the size and structure of the resulting complexes.
5.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound interaction with streptavidin.
Methodology:
-
Sample Preparation:
-
Prepare a solution of streptavidin (e.g., 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound (e.g., 100-500 µM) in the same buffer. Degas both solutions immediately before use.
-
-
ITC Experiment:
-
Load the streptavidin solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the streptavidin solution, recording the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a two-site sequential binding model) to extract the thermodynamic parameters. The choice of model is critical and should account for the potential for both intramolecular and intermolecular binding.
-
5.2. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the real-time kinetics of molecular interactions at a surface.
Objective: To determine the association (kon) and dissociation (koff) rate constants for the binding of this compound to immobilized streptavidin.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize streptavidin onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
-
SPR Experiment:
-
Flow a running buffer (e.g., PBS with 0.005% P20 surfactant) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface and monitor the change in the SPR signal in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model for the initial interaction, or more complex models for bivalent interactions) to determine kon and koff. The apparent Kd can then be calculated as koff/kon.
-
5.3. Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in a solution, making it ideal for monitoring the formation and size of supramolecular assemblies.
Objective: To monitor the formation and determine the size of supramolecular assemblies formed by this compound and streptavidin over time and at different molar ratios.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of streptavidin and this compound in a filtered, high-purity buffer.
-
Mix the streptavidin and this compound solutions at various molar ratios in a clean cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Measure the scattered light intensity fluctuations at regular time intervals to monitor the change in the hydrodynamic radius of the particles in the solution.
-
-
Data Analysis:
-
Analyze the correlation function of the scattered light intensity to obtain the size distribution of the assemblies at each time point and for each molar ratio.
-
Visualizations
6.1. Binding Modes of this compound with Streptavidin
Caption: Intramolecular vs. Intermolecular Binding of this compound.
6.2. Experimental Workflow for DLS Analysis of Supramolecular Assembly
Caption: DLS Experimental Workflow.
6.3. Hypothetical Signaling Pathway Utilizing Supramolecular Assembly
Caption: Receptor Clustering and Signal Activation.
Applications in Drug Development and Research
The ability of this compound to induce the formation of well-defined supramolecular structures has significant implications for various fields:
-
Drug Delivery: this compound can be used to assemble drug-loaded nanoparticles or to trigger the formation of hydrogels for controlled drug release.[11]
-
Diagnostics and Biosensing: The signal amplification potential of this compound-mediated assemblies can be harnessed to develop highly sensitive diagnostic assays.[11] By cross-linking multiple reporter enzymes or antibodies, the signal output can be significantly enhanced.
-
Tissue Engineering: The formation of biocompatible hydrogels through the self-assembly of streptavidin and this compound can provide scaffolds for cell growth and tissue regeneration.
-
Fundamental Research: this compound serves as a valuable tool for studying the principles of multivalent interactions and self-assembly in biological systems.
Conclusion
This compound is a versatile molecule that leverages the high-affinity biotin-streptavidin interaction to drive the formation of supramolecular assemblies. The theoretical basis for its function lies in the principles of bivalent binding, avidity, and the dynamic equilibrium between intramolecular and intermolecular interactions. While specific quantitative data for this compound remains to be extensively published, the theoretical framework and plausible experimental protocols outlined in this guide provide a solid foundation for researchers to explore its potential in a wide range of applications, from fundamental studies of self-assembly to the development of novel drug delivery systems and diagnostic tools. The continued investigation into the precise thermodynamic and kinetic parameters of such bivalent systems will undoubtedly pave the way for more sophisticated and controlled designs of supramolecular architectures.
References
- 1. Uncovering the design principles of supramolecular assemblies through manipulation of the structures, dynamics, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. Streptavidin cooperative allosterism upon binding biotin observed by differential changes in intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Thermodynamics of Multivalent Interactions: Influence of the Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural supramolecular protein assemblies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Dynamics and thermodynamics of protein-ligand interactions | Semantic Scholar [semanticscholar.org]
- 9. Biotinylated Microbeads and Streptavidin-Coated Magnetic Nanoparticles Binding Study [protocols.io]
- 10. The kinetics of bivalent ligand-bivalent receptor aggregation: ring formation and the breakdown of the equivalent site approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes and Protocols for Protein Crosslinking using a Biotin-Tagged Homobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for elucidating protein-protein interactions and mapping the topology of protein complexes. This approach provides valuable distance constraints, offering insights into the three-dimensional organization of proteins in their native state. This document provides detailed application notes and protocols for protein crosslinking using a generic amine-reactive, biotin-tagged homobifunctional crosslinker, herein referred to as B-PEG-NHS (Biotinylated Polyethylene Glycol N-hydroxysuccinimide ester). This reagent features two NHS ester groups capable of reacting with primary amines (e.g., lysine residues and N-termini of proteins) and a central biotin moiety, which allows for the efficient enrichment of crosslinked peptides via streptavidin-based affinity purification.[1][2][3] The integrated polyethylene glycol (PEG) spacer enhances the water solubility of the reagent.
The general principle involves covalently linking interacting proteins in close proximity. Following the crosslinking reaction, the protein mixture is digested, and the biotin-tagged peptides are enriched using streptavidin affinity chromatography.[2][3] The enriched peptides are then analyzed by mass spectrometry to identify the crosslinked amino acid residues, providing direct evidence of protein-protein interactions.
Principle of B-PEG-NHS Crosslinking
B-PEG-NHS is a homobifunctional crosslinker, meaning it has two identical reactive groups.[4][5] The N-hydroxysuccinimide (NHS) esters react with primary amines on proteins to form stable amide bonds.[6] The central biotin tag does not participate in the crosslinking reaction but serves as a handle for the subsequent purification of crosslinked peptides.[7] This enrichment step is crucial as crosslinked peptides are often present in low abundance compared to unmodified peptides.[3][6]
Quantitative Data Summary
The efficiency of protein crosslinking is influenced by several factors, including the molar ratio of the crosslinker to the protein, the reaction buffer composition, pH, temperature, and incubation time. The following tables provide a summary of recommended starting conditions and key quantitative parameters for successful protein crosslinking using B-PEG-NHS.
Table 1: Recommended Reaction Conditions for B-PEG-NHS Crosslinking
| Parameter | Recommended Range | Notes |
| Molar Ratio (Crosslinker:Protein) | 10:1 to 100:1 | The optimal ratio should be determined empirically for each protein system. |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations can favor intermolecular crosslinking. |
| Reaction Buffer | Phosphate, HEPES, or Bicarbonate/Carbonate buffer | Avoid amine-containing buffers like Tris, as they will quench the reaction.[8] |
| pH | 7.2 - 8.5 | NHS esters are more reactive at slightly alkaline pH.[6] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to control the reaction rate. |
| Incubation Time | 30 minutes to 2 hours | Shorter times may be sufficient at higher crosslinker concentrations. |
| Quenching Reagent | 1 M Tris-HCl, pH 7.5 or 1 M Glycine | Add to a final concentration of 20-50 mM. |
| Quenching Time | 15 - 30 minutes |
Table 2: Parameters for Biotin-based Affinity Purification of Crosslinked Peptides
| Parameter | Recommended Value/Range | Notes |
| Affinity Resin | Streptavidin-agarose or magnetic beads | Magnetic beads can simplify the washing steps.[9] |
| Bead Slurry Volume | 20 - 50 µL per sample | The amount of beads should be optimized based on the amount of biotinylated peptide. |
| Binding Buffer | PBS or other physiological buffers | |
| Incubation Time for Binding | 1 - 2 hours | |
| Washing Buffers | PBS with 0.05% Tween-20, High salt buffer (e.g., 1M NaCl), Urea buffer (e.g., 2M Urea) | A series of washes with increasing stringency helps to remove non-specific binders. |
| Elution Buffer | High concentration of free biotin (e.g., 2-8 mM) in a denaturing buffer, or on-bead digestion | For MS analysis, on-bead digestion is often preferred to avoid biotin interference.[10] |
Experimental Protocols
Protocol 1: Protein Crosslinking with B-PEG-NHS
This protocol describes a general procedure for crosslinking two purified proteins or a protein complex in solution.
Materials:
-
Purified protein(s) of interest
-
B-PEG-NHS crosslinker
-
Amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
DMSO (for dissolving B-PEG-NHS)
Procedure:
-
Prepare Protein Sample: Dissolve the purified protein(s) in the amine-free reaction buffer to a final concentration of 1 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the B-PEG-NHS crosslinker in DMSO to a concentration of 10 mM.
-
Crosslinking Reaction: Add the desired volume of the B-PEG-NHS stock solution to the protein sample to achieve the desired molar excess (e.g., 25:1 crosslinker to protein). Gently mix and incubate the reaction for 1 hour at room temperature.
-
Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to stop the crosslinking reaction.
-
Analysis of Crosslinking: The crosslinked protein sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful crosslinking.
Protocol 2: Enrichment of Biotinylated Peptides for Mass Spectrometry
This protocol outlines the steps for digesting the crosslinked protein sample and enriching the biotinylated peptides for subsequent MS analysis.
Materials:
-
Crosslinked and quenched protein sample from Protocol 1
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (MS-grade)
-
Streptavidin magnetic beads
-
Washing buffers (as described in Table 2)
-
Elution buffer or on-bead digestion reagents
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Affinity Purification: a. Equilibrate the streptavidin magnetic beads by washing them three times with PBS. b. Add the digested peptide solution to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated peptides. c. Separate the beads from the supernatant using a magnetic stand. d. Wash the beads sequentially with PBS, high salt buffer, and urea buffer to remove non-specifically bound peptides.
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound peptides by incubating the beads with an elution buffer containing a high concentration of free biotin.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a second protease (e.g., Glu-C) to digest the proteins while they are still bound to the beads. This method is often preferred for MS analysis as it avoids the introduction of free biotin.[10]
-
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.
Visualizations
Signaling Pathway Example: Generic Kinase Cascade
The following diagram illustrates a generic kinase signaling pathway where protein-protein interactions are crucial for signal transduction. B-PEG-NHS crosslinking can be employed to capture the transient interactions between the kinases and their substrates.
Caption: A generic kinase cascade.
Experimental Workflow
The diagram below outlines the key steps in a protein crosslinking experiment using a biotin-tagged crosslinker followed by mass spectrometry analysis.
Caption: Workflow for biotin-tagged crosslinking.
Logical Relationship: Homobifunctional Crosslinking
This diagram illustrates the principle of homobifunctional crosslinking of two interacting proteins.
Caption: Homobifunctional crosslinking.
References
- 1. Synthesis of biotin-tagged chemical cross-linkers and their applications for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preveligelab.org [preveligelab.org]
- 3. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Bis-PEG3-biotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Bis-PEG3-biotin in pull-down assays, a powerful technique for studying protein-protein interactions and identifying novel binding partners. The included protocols offer a step-by-step guide for researchers to effectively utilize this bifunctional biotinylation reagent in their experiments.
Introduction to this compound in Pull-Down Assays
This compound is a valuable tool in molecular biology and drug discovery for the enrichment and identification of protein interaction partners. This reagent consists of two biotin molecules connected by a flexible polyethylene glycol (PEG) spacer. This bifunctional nature allows for the creation of a stable "bait-prey" interaction complex, which can then be efficiently captured using streptavidin-coated beads. The PEG spacer arm provides flexibility and reduces steric hindrance, facilitating the interaction between the biotinylated bait protein and its binding partners.
Pull-down assays using this compound are a form of affinity purification, analogous to co-immunoprecipitation, but with the distinct advantage of utilizing the high-affinity and specific interaction between biotin and streptavidin. This method is instrumental in confirming predicted protein-protein interactions, screening for novel interactors, and elucidating cellular pathways. In drug development, this technique can be employed to identify the cellular targets of small molecule drugs.
Key Applications
-
Confirmation of Protein-Protein Interactions: Validate suspected interactions between a known "bait" protein and a putative "prey" protein.
-
Discovery of Novel Interaction Partners: Identify unknown proteins that interact with a protein of interest from a complex biological sample like a cell lysate.
-
Drug Target Identification: A small molecule drug can be modified with a reactive group and this compound to identify its cellular protein targets.
-
Analysis of Protein Complexes: Isolate and analyze the components of multi-protein complexes.
Experimental Workflow Overview
The general workflow for a pull-down assay using this compound involves several key steps: biotinylation of the bait molecule, incubation with the prey protein source, capture of the complex, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.
Caption: General experimental workflow for a pull-down assay using this compound.
Detailed Protocols
Protocol 1: Biotinylation of a Bait Protein with this compound
This protocol describes the general steps for labeling a purified protein with this compound. The exact conditions, such as the molar ratio of biotin to protein, may need to be optimized for each specific bait protein.
Materials:
-
Purified bait protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette
-
Reaction tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
Prepare Bait Protein: Ensure the bait protein is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the biotinylation reaction and should be avoided.
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Biotin: Remove non-reacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantify Biotinylation (Optional): The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated bait protein at -20°C or -80°C for long-term use.
Protocol 2: Pull-Down Assay to Identify Protein Interactions
This protocol outlines the steps to capture and identify proteins that interact with a biotinylated bait protein.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate containing potential prey proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
-
Reaction tubes
Procedure:
-
Prepare Cell Lysate: Lyse cells expressing the potential prey proteins using an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a clean tube.
-
Wash the beads three times with wash buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed.
-
-
Immobilize Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated bait to bind to the streptavidin.
-
-
Wash Unbound Bait: Wash the beads three times with wash buffer to remove any unbound bait protein.
-
Incubate with Prey:
-
Add the clarified cell lysate to the beads coated with the biotinylated bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of the bait-prey complex.
-
Negative Control: In parallel, perform a control experiment with beads alone (no bait protein) or beads with an irrelevant biotinylated protein to identify non-specific binders.
-
-
Wash Non-specific Binders:
-
After incubation, separate the beads from the lysate.
-
Wash the beads extensively (3-5 times) with wash buffer to remove proteins that are not specifically bound to the bait protein.
-
-
Elute Bound Proteins:
-
Elute the captured proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is common. For mass spectrometry, a more gentle elution with a high salt or low pH buffer may be preferred, followed by buffer exchange.
-
-
Analyze Eluted Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected prey protein.
-
For the identification of unknown interaction partners, the eluted proteins can be analyzed by mass spectrometry.
-
Data Presentation
Quantitative data from pull-down assays, often obtained through mass spectrometry, can be summarized to compare the abundance of proteins identified in the experimental sample versus the negative control.
Table 1: Illustrative Quantitative Mass Spectrometry Data from a Pull-Down Assay
| Protein ID | Gene Name | Fold Change (Bait/Control) | p-value | Function |
| P04637 | TP53 | 15.2 | <0.001 | Tumor suppressor |
| Q06609 | MDM2 | 12.8 | <0.001 | E3 ubiquitin ligase, p53 regulator |
| P62993 | GRB2 | 8.5 | <0.005 | Adaptor protein in signaling |
| P27361 | SHC1 | 7.9 | <0.005 | Adaptor protein in signaling |
| Q13485 | PIK3R1 | 6.3 | <0.01 | Subunit of PI3-kinase |
| P60709 | ACTB | 1.1 | 0.45 | Cytoskeletal protein (non-specific) |
Note: This table presents illustrative data. Actual results will vary depending on the specific experiment.
Signaling Pathway Visualization
Pull-down assays are instrumental in mapping protein interaction networks within signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a pull-down assay could be used to identify proteins that bind to activated, phosphorylated EGFR.
Caption: EGFR signaling pathway showing potential protein complex for pull-down analysis.
In this example, a biotinylated and phosphorylated intracellular domain of EGFR could be used as bait to pull down interacting proteins like Grb2 and Sos from a cell lysate, confirming their role in the signaling cascade.
Application Notes and Protocols for Cell Surface Protein Labeling with Bis-PEG3-biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-PEG3-biotin for the specific labeling of proteins on the surface of live cells. This technique is invaluable for a variety of applications, including the study of receptor trafficking, identification of cell-surface biomarkers, and the development of targeted drug delivery systems.
Introduction
This compound is a water-soluble, amine-reactive biotinylation reagent. Its two terminal biotin groups, separated by a hydrophilic polyethylene glycol (PEG) spacer, allow for the efficient labeling of primary amines (e.g., on lysine residues) of cell surface proteins. The PEG spacer minimizes steric hindrance and enhances the accessibility of the biotin groups for subsequent detection or purification using streptavidin-based methods. Due to its charged nature, this compound does not readily permeate the cell membrane, ensuring specific labeling of the cell surface proteome.
Key Experimental Parameters
Successful cell surface biotinylation requires careful optimization of several parameters. The following table summarizes typical experimental conditions adapted for this compound from established protocols for NHS-ester biotinylation reagents.
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent or Suspension Mammalian Cells | Cell density should be optimized for each cell line. |
| This compound Concentration | 0.1 - 1.0 mg/mL | The optimal concentration should be determined empirically. |
| Reaction Buffer | Amine-free buffer (e.g., ice-cold PBS, pH 7.2-8.0) | Avoid Tris or glycine buffers which will quench the reaction. |
| Incubation Temperature | 4°C | Reduces endocytosis of labeled proteins. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase labeling but also risk internalization. |
| Quenching Solution | 50-100 mM Glycine or Tris in PBS | Inactivates any unreacted this compound. |
| Cell Viability | >95% post-labeling | Should be assessed to ensure the labeling process is not cytotoxic. |
Quantitative Analysis of Labeling Efficiency
The efficiency of cell surface biotinylation can be assessed using various methods. Below is a sample dataset demonstrating the analysis of labeling efficiency by flow cytometry.
| Cell Line | This compound Conc. (mg/mL) | Mean Fluorescence Intensity (MFI) | Percentage of Biotin-Positive Cells (%) | Cell Viability (%) |
| HEK293 | 0 | 15 | 1.2 | 98 |
| HEK293 | 0.1 | 250 | 85.3 | 97 |
| HEK293 | 0.5 | 850 | 98.5 | 96 |
| HEK293 | 1.0 | 1200 | 99.1 | 95 |
| Jurkat | 0 | 20 | 0.8 | 99 |
| Jurkat | 0.1 | 310 | 88.9 | 98 |
| Jurkat | 0.5 | 980 | 99.2 | 97 |
| Jurkat | 1.0 | 1550 | 99.5 | 96 |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation of Adherent Cells
Materials:
-
Adherent cells cultured in appropriate vessels
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (100 mM Glycine in PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Grow adherent cells to 80-90% confluency.
-
Place the culture vessel on ice and wash the cells twice with ice-cold PBS (pH 8.0).
-
Prepare the this compound solution immediately before use by dissolving it in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 mg/mL).
-
Aspirate the PBS and add the this compound solution to the cells, ensuring the entire surface is covered.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Aspirate the biotin solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
-
Wash the cells twice with ice-cold PBS.
-
The cells are now ready for downstream applications such as lysis for western blot analysis or analysis by flow cytometry.
Protocol 2: Cell Surface Biotinylation of Suspension Cells
Materials:
-
Suspension cells in culture
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (100 mM Glycine in PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Harvest suspension cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS (pH 8.0).
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1-10 x 10^6 cells/mL.
-
Prepare the this compound solution immediately before use by dissolving it in ice-cold PBS (pH 8.0) and add it to the cell suspension to the desired final concentration.
-
Incubate on a rotator or rocker at 4°C for 30 minutes.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cells three times with ice-cold Quenching Buffer.
-
Wash the cells twice with ice-cold PBS.
-
The cell pellet is now ready for downstream applications.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction of biotinylation and the general experimental workflow.
Caption: Chemical reaction of this compound with a cell surface protein.
Caption: General experimental workflow for cell surface biotinylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no biotin signal | Inactive this compound | Use fresh reagent. Store desiccated at -20°C. |
| Presence of primary amines in buffer | Use amine-free buffers like PBS. Avoid Tris and glycine. | |
| Insufficient reagent concentration | Optimize the concentration of this compound. | |
| High background staining | Incomplete quenching | Ensure thorough washing with Quenching Buffer. |
| Cell lysis during labeling | Perform all steps on ice to maintain membrane integrity. | |
| Non-specific binding of streptavidin | Block with BSA before adding streptavidin conjugate. | |
| Poor cell viability | Reagent concentration too high | Reduce the concentration of this compound. |
| Extended incubation time | Shorten the incubation time. | |
| Harsh cell handling | Handle cells gently during washing and centrifugation steps. |
Application Notes and Protocols for Bis-PEG3-Biotin in Immunoassays
Harnessing Bis-PEG3-Biotin for Enhanced Signal Amplification in Immunoassays
These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the use of this compound for signal amplification in immunoassays.
Introduction
This compound is a biotinylation reagent featuring two terminal biotin moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. Unlike biotin reagents functionalized for direct covalent conjugation to proteins (e.g., NHS-biotin), this compound is designed to act as a bridge, capable of binding to two separate avidin or streptavidin molecules.[1][2] This unique property allows for the creation of extended biotin-streptavidin complexes, which can be leveraged for significant signal amplification in sensitive detection assays such as Enzyme-Linked Immunosorbent Assays (ELISA), immunohistochemistry (IHC), and Western blotting. The PEG spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.[2]
The primary applications for this compound include:
-
Signal Amplification: By cross-linking streptavidin-enzyme conjugates, it increases the number of enzyme reporters at the site of detection.[1]
-
Blocking Endogenous Biotin: It can be used to saturate biotin-binding sites on streptavidin, preventing non-specific signals from endogenous biotin present in biological samples.[1]
-
Self-Assembly of Biomolecular Complexes: It can facilitate the controlled assembly of streptavidin-conjugated molecules into larger supramolecular structures.[1]
This document provides a detailed protocol for the application of this compound in a signal amplification cascade for a standard indirect ELISA.
Principle of Signal Amplification
The signal amplification strategy using this compound is based on the high-affinity interaction between biotin and streptavidin. In a typical workflow, a biotinylated detection antibody first binds to the target antigen. Streptavidin conjugated to a reporter enzyme (like Horseradish Peroxidase - HRP) is then added. The this compound is subsequently introduced to cross-link multiple streptavidin-HRP molecules, forming a larger complex at the site of the antigen. This results in a higher concentration of the reporter enzyme, leading to a stronger signal upon the addition of a substrate.
Figure 1: Principle of this compound signal amplification.
Experimental Protocols
Protocol 1: Signal Amplification in an Indirect ELISA
This protocol describes the use of this compound to amplify the signal in a standard indirect ELISA. It assumes the antigen has been immobilized and the primary antibody has been bound.
Materials:
-
This compound
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
-
Antigen-coated and blocked microplate with primary antibody incubated.
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution in sterile deionized water or DMSO. Store at -20°C.
-
Working Solutions: Dilute all antibodies and streptavidin-HRP in blocking buffer to their optimal concentrations, as determined by titration. Dilute the this compound stock solution in blocking buffer to the desired working concentration (start with a range of 1-10 µg/mL).
-
-
Incubation with Biotinylated Secondary Antibody:
-
Wash the microplate wells three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of the diluted biotinylated secondary antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Incubation with Streptavidin-HRP:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Amplification with this compound:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the diluted this compound solution to each well.
-
Incubate for 30 minutes at room temperature. This step allows the this compound to bind to the already present Streptavidin-HRP.
-
-
Formation of Amplified Complex:
-
Wash the wells three times with Wash Buffer.
-
Add another 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature. This second layer of Streptavidin-HRP will bind to the free biotin on the this compound, creating an amplified complex.
-
-
Substrate Development:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction and Reading:
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Data Presentation: Quantitative Parameters for Optimization
The optimal concentrations and incubation times should be determined empirically for each specific assay. The following table provides recommended starting ranges for optimization.
| Parameter | Recommended Starting Range | Notes |
| Biotinylated Secondary Antibody | 0.1 - 2.0 µg/mL | Titrate to find the optimal concentration that minimizes background. |
| Streptavidin-HRP | 0.1 - 1.0 µg/mL | The concentration for both steps should be optimized. |
| This compound | 1.0 - 10.0 µg/mL | Higher concentrations may lead to increased background. |
| Incubation Times | 30 - 60 minutes | Longer times may increase signal but also background. |
| Wash Steps | 3-5 times per step | Thorough washing is critical to reduce non-specific binding. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the signal amplification protocol in an ELISA.
Figure 2: ELISA workflow with this compound amplification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient washing- Reagent concentrations too high- Inadequate blocking | - Increase the number and vigor of wash steps.- Titrate all reagents (secondary antibody, SA-HRP, this compound) to optimal concentrations.- Increase blocking time or try a different blocking agent. |
| Low or No Signal | - Reagent concentrations too low- Inactive enzyme or substrate- Omission of a step | - Increase the concentration of detection reagents.- Use fresh enzyme conjugates and substrate.- Carefully review the protocol to ensure all steps were performed correctly. |
| High Well-to-Well Variability | - Inconsistent pipetting- Uneven temperature during incubation | - Use calibrated pipettes and ensure proper technique.- Ensure the microplate is incubated in a stable temperature environment. |
By following this detailed guide, researchers can effectively utilize this compound to enhance the sensitivity and performance of their immunoassays.
References
Revolutionizing Immunoassays: Harnessing the Power of Bis-PEG3-biotin
For Immediate Release
[City, State] – [Date] – Innovations in bioconjugation chemistry are paving the way for more sensitive and robust immunoassays. At the forefront of this advancement is Bis-PEG3-biotin, a versatile reagent poised to significantly enhance the performance of a wide range of immunodetection methods. Its unique dual-biotin structure, coupled with a hydrophilic polyethylene glycol (PEG) spacer, offers researchers unprecedented opportunities for signal amplification and the creation of novel assay formats. These application notes provide detailed protocols and insights for researchers, scientists, and drug development professionals looking to leverage the power of this compound in their work.
Introduction to this compound
This compound is a biotinylation reagent characterized by the presence of two terminal biotin molecules connected by a flexible PEG3 spacer.[1][2] This bifunctional nature allows it to simultaneously bind to two separate streptavidin molecules, a property that can be exploited for cross-linking and the formation of highly stable, multimeric complexes.[3] The PEG spacer not only enhances the water solubility of the reagent and its conjugates but also provides a flexible arm that minimizes steric hindrance, allowing for efficient binding of the biotin moieties to streptavidin.[4]
Derivatives of this compound are available with various reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines on proteins or maleimide groups for reacting with sulfhydryls. This versatility allows for the targeted biotinylation of a wide array of biomolecules, including antibodies, antigens, and enzymes.
Key Applications in Immunoassays
The unique structure of this compound opens up several advanced applications in immunoassays, primarily centered around signal enhancement and the creation of stable protein complexes.
-
Signal Amplification in ELISA: By cross-linking multiple streptavidin-enzyme conjugates, this compound can create large, enzyme-rich complexes at the site of the target analyte, leading to a significant amplification of the colorimetric or chemiluminescent signal.[5] This increased sensitivity is particularly valuable for the detection of low-abundance biomarkers.
-
Enhanced Western Blotting: In Western blotting, the use of a Bis-PEG3-biotinylated detection antibody can lead to the formation of a streptavidin-peroxidase polymer, resulting in a stronger signal compared to traditional methods.
-
Immunoprecipitation and Protein Complex Pull-Down: The ability of this compound to cross-link proteins makes it an excellent tool for stabilizing and precipitating protein complexes.[1] This is particularly useful for studying protein-protein interactions.
-
Proximity Labeling: In techniques like BioID, where proximal proteins are biotinylated in vivo, the use of bis-biotinylated probes could potentially enhance the capture and identification of interacting partners.[6][7]
Data Presentation
To illustrate the potential for signal enhancement, the following table summarizes hypothetical comparative data between a standard mono-biotinylated secondary antibody and a Bis-PEG3-biotinylated secondary antibody in a sandwich ELISA format.
| Analyte Concentration (pg/mL) | Absorbance (450 nm) - Mono-biotinylated Ab | Absorbance (450 nm) - Bis-PEG3-biotinylated Ab | Fold Signal Increase |
| 1000 | 2.50 | 3.80 | 1.52 |
| 500 | 1.80 | 3.20 | 1.78 |
| 250 | 1.10 | 2.50 | 2.27 |
| 125 | 0.60 | 1.50 | 2.50 |
| 62.5 | 0.35 | 0.90 | 2.57 |
| 31.25 | 0.20 | 0.55 | 2.75 |
| 15.63 | 0.12 | 0.30 | 2.50 |
| 0 | 0.05 | 0.06 | - |
Note: This data is illustrative and the actual signal enhancement will vary depending on the specific assay conditions and reagents.
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with NHS-PEG3-Bis-Biotin
This protocol describes the labeling of an antibody with an NHS-ester derivative of this compound.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
NHS-PEG3-Bis-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG3-Bis-Biotin in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG3-Bis-Biotin to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the unreacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.
-
Storage: Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 2: Signal Amplification in a Sandwich ELISA using Bis-PEG3-biotinylated Detection Antibody
This protocol outlines a sandwich ELISA with a signal amplification step using a Bis-PEG3-biotinylated detection antibody.
Materials:
-
96-well microplate coated with capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Bis-PEG3-biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking: Block the coated plate with 200 µL of blocking buffer per well for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the Bis-PEG3-biotinylated detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm.
References
- 1. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO1999060400A1 - Bis-biotin compounds for specific binding assays - Google Patents [patents.google.com]
- 4. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 5. N-(triethoxysilane-PEG36-PEG3-)-N-bis(PEG3-biotin) | BroadPharm [broadpharm.com]
- 6. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Signal Amplification: Harnessing the Power of Bis-PEG3-biotin
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of biomedical research and drug development, the demand for highly sensitive and robust detection methods is paramount. Addressing this need, innovative signal amplification strategies centered around the unique properties of Bis-PEG3-biotin are providing researchers with powerful tools to enhance the detection of low-abundance targets in a variety of immunoassays. These strategies, which leverage the ability of this compound to crosslink streptavidin-enzyme conjugates into potent amplifying polymers, are significantly improving the sensitivity of common laboratory techniques such as ELISA, Western blotting, and immunohistochemistry.
This compound is a biotinylating reagent distinguished by the presence of two biotin moieties at either end of a flexible polyethylene glycol (PEG) spacer. This bifunctional nature allows it to act as a molecular bridge, effectively crosslinking multiple streptavidin-horseradish peroxidase (HRP) or other streptavidin-enzyme conjugates. The resulting polymers carry a high density of enzymatic reporters, leading to a substantial amplification of the signal generated from a single binding event. This approach offers a significant advantage over traditional biotin-streptavidin systems, where signal enhancement is more limited.
Key Applications and Advantages:
-
Enhanced Sensitivity: By creating large streptavidin-enzyme polymers, the this compound strategy dramatically increases the number of enzyme molecules localized to the target, leading to a much stronger signal and enabling the detection of proteins at picogram or even femtogram levels.
-
Versatility: This signal amplification method is broadly applicable to a range of standard immunoassays, requiring minimal modification to existing protocols.
-
Improved Signal-to-Noise Ratio: The high affinity and specificity of the biotin-streptavidin interaction, coupled with the amplification step, contribute to a cleaner signal with reduced background noise.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals looking to integrate this compound-based signal amplification into their workflows.
Principle of this compound Mediated Signal Amplification
The core of this strategy lies in the formation of streptavidin-HRP polymers. Each streptavidin molecule has four binding sites for biotin. A standard biotinylated secondary antibody will bind to one of these sites. This compound, with its two biotin groups, can then be used to link multiple streptavidin-HRP conjugates together, forming a large, enzyme-rich complex at the site of the antigen-antibody interaction.
Figure 1. This compound crosslinks streptavidin-HRP into polymers for signal amplification.
Quantitative Data Summary
The following tables summarize the potential signal enhancement that can be achieved using this compound-based amplification strategies compared to conventional methods. It is important to note that the exact amplification factor will vary depending on the specific assay conditions, antibody affinities, and antigen abundance. The data presented here is a synthesis of reported values for analogous poly-HRP systems and theoretical expectations.
| Application | Conventional Method | This compound Amplified Method | Fold Increase in Sensitivity (Approximate) |
| ELISA | Standard Streptavidin-HRP | Streptavidin-HRP Polymers | 10 - 50 |
| Western Blot | Standard Streptavidin-HRP | Streptavidin-HRP Polymers | Up to 110[1] |
| Immunohistochemistry | Standard ABC/LSAB | Streptavidin-HRP Polymers | 5 - 20 |
| Parameter | Standard Streptavidin-HRP | This compound Amplified Streptavidin-HRP |
| Lower Limit of Detection (LOD) | ng/mL to high pg/mL range | pg/mL to fg/mL range |
| Signal Intensity | Moderate | High to Very High |
| Reagent Consumption (Primary Ab) | Standard | Can be reduced due to higher sensitivity |
Detailed Experimental Protocols
Protocol 1: Preparation of Streptavidin-HRP Polymers using this compound
This protocol describes the fundamental step of creating the signal-amplifying polymers.
Materials:
-
Streptavidin-HRP conjugate
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Streptavidin-HRP in PBS.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Polymer Formation:
-
In a microcentrifuge tube, combine Streptavidin-HRP and this compound at a molar ratio of 1:2 to 1:5 (Streptavidin-HRP : this compound). Optimal ratios may need to be determined empirically.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Stopping the Reaction (Optional):
-
To stop the crosslinking reaction, a molar excess of free biotin can be added to saturate any remaining binding sites on the streptavidin.
-
-
Storage:
-
The prepared streptavidin-HRP polymers can be stored at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
-
Figure 2. Workflow for the preparation of streptavidin-HRP polymers.
Protocol 2: High-Sensitivity ELISA using this compound Amplification
This protocol outlines a sandwich ELISA with enhanced signal detection.
Materials:
-
Coating antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Prepared Streptavidin-HRP polymers (from Protocol 1)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Amplification Complex Incubation: Add the prepared Streptavidin-HRP polymers and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm.
Figure 3. High-sensitivity ELISA workflow with this compound amplification.
Protocol 3: Enhanced Western Blotting with this compound Amplification
This protocol details a Western blot procedure with increased detection sensitivity.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
Biotinylated secondary antibody
-
Prepared Streptavidin-HRP polymers (from Protocol 1)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Amplification Complex Incubation: Incubate the membrane with the prepared Streptavidin-HRP polymers for 30-60 minutes at room temperature.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Signal Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Protocol 4: High-Sensitivity Immunohistochemistry (IHC) using this compound Amplification
This protocol provides a method for enhanced signal in IHC staining.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Antigen retrieval buffer
-
Blocking buffer (e.g., serum from the secondary antibody host species)
-
Primary antibody
-
Biotinylated secondary antibody
-
Prepared Streptavidin-HRP polymers (from Protocol 1)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.
-
Blocking: Block endogenous peroxidase and non-specific binding sites.
-
Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash slides with buffer.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash slides with buffer.
-
Amplification Complex Incubation: Incubate with the prepared Streptavidin-HRP polymers for 30 minutes at room temperature.
-
Washing: Wash slides with buffer.
-
Chromogen Development: Incubate with DAB substrate until the desired stain intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Proximity Ligation Assay (PLA) Considerations
While specific protocols for the direct use of this compound in the core ligation and amplification steps of a proximity ligation assay are not yet widely established, the principle of signal amplification can still be applied. In a PLA protocol that utilizes a biotinylated detection probe, the streptavidin-HRP polymers generated with this compound could potentially be used in a subsequent step to enhance the signal from an HRP-based readout, such as a chromogenic or chemiluminescent substrate, following the initial PLA signal generation. Further optimization would be required to integrate this amplification strategy effectively.
Conclusion
The use of this compound to generate streptavidin-enzyme polymers represents a significant step forward in signal amplification technology. By providing a straightforward method to increase the sensitivity of standard immunoassays, this approach empowers researchers to detect and quantify low-abundance targets with greater confidence and precision. The detailed protocols and application notes provided herein serve as a valuable resource for scientists and drug development professionals seeking to enhance their detection capabilities.
References
Application Notes and Protocols for Protein Immobilization Using Bis-PEG3-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG3-biotin is a homobifunctional biotinylating reagent that contains two biotin groups connected by a hydrophilic polyethylene glycol (PEG) spacer. This unique structure allows for the crosslinking of streptavidin or avidin molecules, making it a valuable tool for enhancing the stability and density of immobilized proteins on streptavidin-coated surfaces. The PEG spacer increases the reagent's solubility in aqueous buffers and reduces steric hindrance, facilitating efficient binding.
The primary advantage of using a bis-biotinylation reagent lies in its ability to form a more stable and robust bridge between the surface and the biotinylated protein or between multiple streptavidin molecules, which can be beneficial in applications requiring high signal amplification or enhanced surface stability.[1] This is particularly relevant in the development of biosensors, immunoassays, and protein microarrays where the orientation and stability of the immobilized protein are critical for its function.
Key Applications
-
Enhanced Protein Immobilization: Creates a stable, high-density layer of proteins on streptavidin-coated surfaces for various bioassays.
-
Signal Amplification: In immunoassays, it can be used to build layers of streptavidin-conjugated enzymes, leading to a stronger signal.[1]
-
Development of Biosensors: Provides a stable and reproducible surface for the immobilization of capture proteins in platforms like Surface Plasmon Resonance (SPR).[2][3]
-
Protein Microarray Fabrication: Enables the controlled and oriented immobilization of proteins for high-throughput screening.[4]
-
Drug Development: Facilitates the study of protein-protein and protein-drug interactions by providing a stable platform for affinity-based assays.
Quantitative Data Presentation
The use of this compound can lead to improved protein immobilization density and stability compared to conventional mono-biotinylation reagents. Below is a summary of hypothetical comparative data.
| Parameter | Mono-PEG3-Biotin | This compound | Fold Improvement |
| Immobilization Density | |||
| Initial Protein Loading (ng/mm²) | 1.5 | 2.5 | 1.67 |
| Maximum Surface Coverage (RU) | 1500 | 2500 | 1.67 |
| Immobilized Protein Stability | |||
| % Activity after 24h | 85% | 95% | 1.12 |
| % Activity after 72h | 60% | 85% | 1.42 |
| Regeneration Stability | |||
| % Binding Capacity after 3 Cycles | 70% | 90% | 1.29 |
| % Binding Capacity after 5 Cycles | 50% | 80% | 1.60 |
Table 1: Comparative analysis of protein immobilization using Mono-PEG3-Biotin versus this compound on a streptavidin-coated biosensor chip. RU (Response Units) are typically used in Surface Plasmon Resonance (SPR) to measure surface concentration.
Experimental Protocols
Protocol 1: Biotinylation of Proteins with this compound
This protocol describes the general procedure for labeling a protein with this compound. The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a calculated amount of the this compound solution to the protein solution. A molar ratio of 10-20 moles of biotin reagent per mole of protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Removal of Excess Biotin: Remove non-reacted this compound using a desalting column equilibrated with PBS, following the manufacturer's instructions.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Immobilization of this compound Labeled Protein on a Streptavidin-Coated Surface
This protocol is designed for immobilizing the biotinylated protein onto a streptavidin-coated biosensor chip for applications such as SPR.
Materials:
-
This compound labeled protein (from Protocol 1)
-
Streptavidin-coated biosensor chip
-
Running Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Regeneration Buffer (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
System Equilibration: Equilibrate the biosensor system with running buffer until a stable baseline is achieved.
-
Surface Activation (if necessary): For some sensor chips, a pre-conditioning step with a low pH buffer might be required. Follow the manufacturer's instructions.
-
Protein Immobilization: Inject the bis-biotinylated protein solution (typically at a concentration of 10-100 µg/mL in running buffer) over the streptavidin-coated surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. Monitor the immobilization level in real-time.
-
Washing: Once the desired level of immobilization is reached, wash the surface with running buffer to remove any non-specifically bound protein until the baseline is stable.
-
Blocking (Optional): To block any remaining free biotin-binding sites on the streptavidin surface, a pulse injection of a solution of free biotin or biocytin can be performed.
-
Ready for Analysis: The sensor surface with the immobilized protein is now ready for interaction analysis.
-
Regeneration: After each binding cycle, regenerate the surface by injecting the regeneration buffer to remove the analyte, while keeping the immobilized protein intact. The stability of the this compound linkage allows for multiple regeneration cycles.
Visualizations
Caption: Experimental workflow for protein immobilization using this compound.
Caption: Logical relationship of components in a biosensor assay.
References
Application Notes and Protocols for N-hydroxysuccinimide ester of Biotin-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-hydroxysuccinimide (NHS) ester of Biotin-PEG3 is a versatile biotinylation reagent widely used in life sciences research and drug development. This reagent enables the covalent attachment of biotin to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules. The polyethylene glycol (PEG) spacer arm, consisting of three ethylene glycol units, enhances the water solubility of the reagent and the resulting biotinylated molecule, which can help to reduce aggregation.[1] The biotin moiety allows for high-affinity binding to avidin and streptavidin, forming the basis for numerous detection, purification, and targeting applications.[2]
The NHS ester reacts efficiently and specifically with primary amines in a pH range of 7-9 to form stable amide bonds.[3] This reaction is fundamental to various applications, including immunoassays, protein pull-down assays, cell surface labeling, and targeted drug delivery.[1][2]
Chemical Properties and Reaction
-
Molecular Formula: C23H36N4O9S[3]
-
Reactive Group: N-hydroxysuccinimide (NHS) ester
-
Target: Primary amines (-NH2)
-
Spacer Arm: PEG3 (Polyethylene glycol with 3 units)
The NHS ester reacts with a primary amine via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
Applications
-
Protein and Antibody Biotinylation: Labeled proteins and antibodies can be used in various assays such as ELISA, Western blotting, and immunoprecipitation.
-
Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes the reagent suitable for labeling proteins on the surface of living cells.[2]
-
Drug Delivery and Targeting: Biotinylated therapeutic agents or drug carriers can be targeted to cells or tissues expressing avidin or streptavidin fusion proteins.[2]
-
Immunoassays: Biotinylated detection antibodies are commonly used in sandwich ELISAs to provide signal amplification through streptavidin-enzyme conjugates.
-
Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin- or avidin-immobilized resins.
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for biotinylating a purified protein solution.
Materials:
-
Biotin-PEG3-NHS ester
-
Protein solution (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.0.[5] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[6] The protein concentration should ideally be between 2-10 mg/mL.[7]
-
Prepare Biotin-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6] This reagent is sensitive to moisture and should be equilibrated to room temperature before opening.[5]
-
Biotinylation Reaction: Add the calculated amount of the Biotin-PEG3-NHS ester stock solution to the protein solution. A 20-fold molar excess of the biotin reagent is a common starting point for antibodies.[6] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[8]
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6][7]
Quantitative Data Summary for Protein Biotinylation:
| Parameter | Recommended Range/Value |
| Protein Concentration | 2 - 10 mg/mL[7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) |
| Reaction pH | 7.2 - 8.5[7] |
| Molar Excess of Biotin Reagent | 10- to 100-fold[9] |
| Incubation Time | 30-60 min at RT or 2 hours on ice[6] |
| Quenching Agent | 50-100 mM Glycine or Tris[8] |
Caption: Workflow for the biotinylation of proteins using Biotin-PEG3-NHS ester.
Protocol 2: Cell Surface Biotinylation
This protocol is designed for labeling proteins on the exterior of mammalian cells in culture.
Materials:
-
Sulfo-NHS-Biotin-PEG3 (the sulfated version is recommended for its water solubility and membrane impermeability)
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0
-
Quenching Solution (PBS containing 50-100 mM glycine or Tris)
-
Lysis buffer (if subsequent protein analysis is required)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[5] Perform all subsequent steps at 4°C to minimize internalization of the labeled proteins.
-
Biotinylation Reaction: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing the Sulfo-NHS-Biotin-PEG3 reagent. A final concentration of 0.25 to 1 mg/mL is a typical starting point.
-
Incubation: Incubate the cells for 30 minutes at 4°C with gentle agitation.[8]
-
Quench Reaction: Remove the biotinylation solution and wash the cells three times with the ice-cold Quenching Solution to stop the reaction and remove excess reagent.[5]
-
Cell Lysis (Optional): If desired, lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for further analysis, such as Western blotting or affinity purification.
Quantitative Data Summary for Cell Surface Biotinylation:
| Parameter | Recommended Range/Value |
| Cell Washing Buffer | Ice-cold PBS, pH 8.0 |
| Biotin Reagent Concentration | 0.25 - 1.0 mg/mL |
| Incubation Temperature | 4°C[8] |
| Incubation Time | 30 minutes[8] |
| Quenching Solution | PBS with 50-100 mM Glycine or Tris[5] |
Caption: Workflow for labeling cell surface proteins using Sulfo-NHS-Biotin-PEG3.
Quantification of Biotin Incorporation
It is often crucial to determine the degree of biotinylation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this purpose. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm. Kits for performing the HABA assay are commercially available.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer like PBS before biotinylation.[6] |
| Inactive NHS ester due to hydrolysis. | Prepare the NHS-biotin solution immediately before use and protect it from moisture.[5] | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 7 and 9 for optimal reaction efficiency.[3] | |
| Protein Precipitation | Over-biotinylation leading to changes in protein solubility. | Reduce the molar excess of the biotin reagent or shorten the incubation time. |
| High Background in Assays | Incomplete removal of excess biotin. | Ensure thorough removal of unreacted biotin using desalting columns or extensive dialysis.[6][7] |
Storage and Stability
-
Biotin-PEG3-NHS ester (solid): Store at -20°C, protected from moisture.[3] When stored properly, the solid reagent is stable for at least two years.[4]
-
Biotin-PEG3-NHS ester (in DMSO/DMF): Prepare fresh for each use. Stock solutions in anhydrous solvents can be stored for a few days at -20°C but should be used with caution as the NHS ester can hydrolyze over time.[4]
-
Biotinylated Protein: Store under conditions optimal for the specific protein, typically at 4°C for short-term storage or -80°C for long-term storage. The addition of a cryoprotectant may be necessary.
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG3-NHS ester, 1253286-56-4 | BroadPharm [broadpharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine-Reactive Bis-PEG3-Biotin Labeling Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin to a molecule of interest, is a cornerstone technique in modern life sciences. The extraordinarily high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for the detection, purification, and immobilization of proteins and other biomolecules. Amine-reactive biotinylation reagents are widely used to label proteins on their primary amines, typically the ε-amino group of lysine residues and the N-terminus.
This document provides detailed application notes and protocols for the use of amine-reactive Bis-PEG3-biotin, a biotinylation reagent featuring a polyethylene glycol (PEG) spacer. The PEG linker enhances the water solubility of the reagent and the resulting biotinylated conjugate, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1][2] While the term "this compound" can sometimes refer to molecules with two biotin groups for signal amplification or crosslinking, in the context of amine-reactive labeling, it typically denotes a single biotin molecule and a single reactive group separated by a spacer. This document will focus on the application of N-Hydroxysuccinimide (NHS)-PEG3-Biotin, a common amine-reactive format.
Principle of the Reaction
The labeling reaction occurs through the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][3]
Applications in Research and Drug Development
Biotinylated proteins are instrumental in a wide array of applications:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the sensitive detection and quantification of proteins.
-
Affinity Purification: Enables the efficient isolation of proteins, protein complexes, and binding partners from complex biological samples.[4]
-
Protein-Protein Interaction Studies: Facilitates pull-down assays and co-immunoprecipitation to identify and characterize interacting proteins.
-
Cell Surface Labeling: Allows for the specific labeling and subsequent study of cell surface proteins, including receptor trafficking and internalization.[5]
-
Drug Discovery: Biotinylated drug targets can be used to screen for interacting small molecules or biologic drugs.
Quantitative Data Summary
The efficiency of biotinylation and subsequent applications can be quantified. The following tables summarize key quantitative parameters.
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Degree of Labeling (DOL) | 2 - 8 moles of biotin per mole of protein | HABA Assay, Fluorescence-based assays | [6][7][8] |
| Protein Concentration for Labeling | 1 - 10 mg/mL | Spectrophotometry (A280) | [9][10] |
| Molar Excess of Biotin Reagent | 10 - 50-fold | Calculation based on protein concentration | [10][11] |
| Reaction pH | 7.2 - 8.5 | pH meter | [1][3][9] |
| Reaction Time | 30 minutes - 2 hours at Room Temperature | Empirically determined | [10][11] |
| Assay | Key Parameter | Typical Value/Range | Notes | Reference(s) |
| HABA Assay | Linear Range | 2 - 16 µM biotin | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin. | [12][13] |
| Streptavidin Affinity Chromatography | Binding Capacity | Variable (e.g., >2 mg biotinylated BSA/mL resin) | Dependent on the specific resin and the degree of biotinylation. | [4] |
| Pull-down Assay | Protein Recovery | Variable | Dependent on interaction affinities and washing conditions. | [14] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-PEG3-Biotin
This protocol describes the labeling of a purified protein in solution.
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer like PBS)
-
Amine-reactive this compound (e.g., NHS-PEG3-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform buffer exchange into the Reaction Buffer. The protein concentration should be between 1-10 mg/mL for optimal labeling.[9][10]
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG3-Biotin in DMF or DMSO to a concentration of 10 mg/mL.[11]
-
Biotinylation Reaction: a. Calculate the required volume of the biotin reagent solution. A 20-fold molar excess of the biotin reagent to the protein is a good starting point.[11] The optimal ratio may need to be determined empirically. b. Add the calculated volume of the dissolved biotin reagent to the protein solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column according to the manufacturer's instructions. This step is crucial to avoid interference in downstream applications.[10]
-
Quantification of Biotinylation (Optional but Recommended): Determine the degree of labeling using the HABA assay as described in Protocol 3.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Cell Surface Protein Biotinylation
This protocol is for labeling proteins on the surface of living cells.
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-PEG3-Biotin (the sulfonated version is water-soluble and membrane-impermeable)
-
Quenching Solution: 100 mM glycine in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer)
Procedure:
-
Cell Preparation: a. Grow cells to the desired confluency in a culture dish. b. Place the dish on ice and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation: a. Prepare a fresh solution of Sulfo-NHS-PEG3-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1 mg/mL. b. Add the biotinylation solution to the cells, ensuring the entire surface is covered. c. Incubate for 30 minutes on ice with gentle rocking.
-
Quenching: a. Aspirate the biotinylation solution. b. Wash the cells three times with the ice-cold Quenching Solution to stop the reaction.
-
Cell Lysis: a. Lyse the cells directly on the plate using an appropriate lysis buffer. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at high speed at 4°C to pellet cell debris.
-
Downstream Processing: The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as affinity purification or Western blotting.
Protocol 3: Quantification of Biotinylation using the HABA Assay
This colorimetric assay estimates the number of moles of biotin per mole of protein.[6][7]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution (commercially available kits are recommended)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions for the kit.
-
Measure Baseline Absorbance: a. Add the HABA/Avidin solution to a cuvette or microplate well. b. Measure the absorbance at 500 nm (A₅₀₀_HABA/Avidin).
-
Add Biotinylated Sample: a. Add a known volume of your purified biotinylated protein solution to the HABA/Avidin solution. b. Mix well and incubate for a few minutes until the reading is stable.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again (A₅₀₀_Sample).
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the formula provided in the kit's manual to calculate the concentration of biotin. A general formula is:
-
Moles of biotin = (ΔA₅₀₀) / (molar extinction coefficient of HABA-avidin complex)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (moles of biotin) / (moles of protein)
-
Visualizations
Experimental Workflow for Protein Biotinylation and Affinity Purification
Caption: Experimental workflow for protein biotinylation.
Signaling Pathway: GPCR Internalization Study using Biotinylation
Caption: GPCR internalization pathway analysis.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotinylated Protein Purification [sigmaaldrich.com]
- 5. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mesoscale.com [mesoscale.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. proteochem.com [proteochem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. anaspec.com [anaspec.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry with Functionalized Bis-PEG3-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of functionalized Bis-PEG3-biotin reagents in click chemistry for a variety of research and development applications. Detailed protocols for key experiments are provided, along with quantitative data to guide experimental design and data interpretation.
Introduction to Functionalized this compound in Click Chemistry
This compound is a versatile molecule featuring two biotin moieties connected by a polyethylene glycol (PEG) spacer. This structure allows for the simultaneous binding to two streptavidin molecules, making it a powerful tool for signal amplification and the construction of supramolecular structures.[1] When functionalized with bioorthogonal handles for click chemistry, such as trans-cyclooctene (TCO), dibenzocyclooctyne (DBCO), or azide groups, this compound becomes an invaluable reagent for a wide range of applications in proteomics, drug delivery, and diagnostics.
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and can be performed in complex biological environments with minimal side reactions. The two most common types of click chemistry used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these methods often depends on the specific application, with SPAAC being preferred for live-cell imaging and in vivo studies due to the cytotoxicity of the copper catalyst required for CuAAC.
Key Applications and Quantitative Data
Functionalized this compound reagents have been successfully employed in a variety of applications. The choice of the functional group dictates the specific click chemistry reaction and, consequently, the experimental design.
Quantitative Comparison of Click Chemistry Reactions
The efficiency and kinetics of click chemistry reactions are critical for successful bioconjugation. The following table summarizes key quantitative data for different click chemistry pairs commonly used with functionalized biotin reagents.
| Click Chemistry Reaction | Functional Group 1 | Functional Group 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features & Considerations |
| SPAAC | Azide | DBCO | ~1 | Copper-free, excellent for live-cell and in vivo applications. |
| SPAAC (iEDDA) | Tetrazine | TCO | 1 - 10⁶ | Extremely fast kinetics, ideal for rapid labeling and in vivo imaging. |
| CuAAC | Azide | Terminal Alkyne | 10² - 10³ | High efficiency, but requires a copper catalyst which can be cytotoxic. |
Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structure of the reactants.
Streptavidin-Biotin Binding Affinity
The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known. While the affinity of a single biotin to streptavidin is exceptionally high (Kd ~ 10⁻¹⁴ M), the use of a bis-biotin construct can further enhance the avidity of the interaction, particularly in applications involving surface immobilization or the formation of protein complexes. The PEG spacer in this compound provides flexibility and reduces steric hindrance, allowing for efficient binding of both biotin moieties. Studies have shown that while the affinity of individual biotinylated ligands can be slightly lower than free biotin, the bivalent nature of bis-biotin reagents can lead to slower dissociation rates and more stable complexes.[2]
Experimental Protocols
The following are detailed protocols for common applications of functionalized this compound in click chemistry.
Protocol 1: General Protein Labeling using Azide-functionalized this compound and a DBCO-containing Protein
This protocol describes the labeling of a protein containing a DBCO group with an azide-functionalized this compound via a SPAAC reaction.
Materials:
-
DBCO-functionalized protein (Protein-DBCO)
-
Azide-functionalized this compound (N₃-Bis-PEG3-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving N₃-Bis-PEG3-Biotin)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve Protein-DBCO in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of N₃-Bis-PEG3-Biotin in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the Protein-DBCO solution.
-
Add a 10-20 fold molar excess of the N₃-Bis-PEG3-Biotin stock solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted N₃-Bis-PEG3-Biotin using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE analysis, where a shift in the molecular weight of the protein should be observed.
-
Alternatively, the incorporation of biotin can be detected by Western blot using a streptavidin-HRP conjugate.
-
Protocol 2: Cell Surface Glycoprotein Labeling and Pull-Down Assay
This protocol describes the labeling of cell surface glycoproteins using metabolic labeling with an azide-modified sugar, followed by reaction with DBCO-functionalized this compound and subsequent pull-down of the labeled proteins.
Materials:
-
Cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-functionalized this compound (DBCO-Bis-PEG3-Biotin)
-
PBS, pH 7.4
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of 25-50 µM Ac₄ManNAz for 48-72 hours to incorporate azide groups into cell surface sialic acids.
-
-
Click Chemistry Labeling:
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with 100 µM DBCO-Bis-PEG3-Biotin in serum-free medium for 1-2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove excess reagent.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Pull-Down Assay:
-
Pre-wash the streptavidin-agarose beads with lysis buffer.
-
Incubate the cell lysate with the streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blot or by mass spectrometry for identification.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Protein Labeling and Pull-Down
The following diagram illustrates the general workflow for labeling a target protein with a functionalized this compound and subsequent enrichment using streptavidin beads.
Caption: General workflow for protein labeling and enrichment.
Application in Signaling Pathway Analysis: EGFR Interaction Network
Functionalized this compound can be used to investigate protein-protein interactions within signaling pathways. For example, by labeling a receptor like the Epidermal Growth Factor Receptor (EGFR) and performing a pull-down assay followed by mass spectrometry, one can identify its interaction partners.[3]
The following diagram illustrates a simplified EGFR signaling pathway and how a click chemistry-based pull-down experiment can be used to identify interacting proteins.
Caption: EGFR signaling and interactome analysis workflow.
Conclusion
Functionalized this compound reagents are powerful tools for a wide range of applications in life sciences research and drug development. Their combination with the specificity and efficiency of click chemistry enables robust and reliable labeling, detection, and enrichment of biomolecules. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers looking to incorporate these advanced techniques into their experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Immunoassays with Bis-PEG3-biotin
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges with non-specific binding in their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) focused on the application of Bis-PEG3-biotin to enhance assay specificity and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in immunoassays?
Non-specific binding refers to the adhesion of assay components, such as antibodies or analytes, to surfaces or other molecules in an unintended manner. This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate results.[1][2][3] Common surfaces prone to NSB include microplate wells and blotting membranes.
Q2: What is this compound and how does it differ from standard biotin reagents?
This compound is a specialized biotinylation reagent featuring two biotin molecules connected by a hydrophilic polyethylene glycol (PEG) spacer.[4][5] This dual-biotin structure and the flexible PEG linker are designed to offer unique advantages in certain applications compared to traditional single-biotin reagents. The PEG spacer enhances the water solubility of the molecule it is conjugated to and helps to create a hydrated layer on surfaces, which repels non-specific protein interactions.[3][6]
Q3: What is the proposed mechanism by which this compound helps in reducing non-specific binding?
The primary mechanism by which this compound helps in reducing non-specific binding is attributed to its polyethylene glycol (PEG) linker. PEG chains are highly hydrophilic and create a steric barrier on surfaces, which prevents the adsorption of unwanted proteins and other biomolecules that contribute to background signal.[3][7][8] While the dual biotin structure is primarily designed for applications like signal amplification and cross-linking, the overall PEGylated nature of the molecule contributes to a reduction in non-specific interactions.
Troubleshooting Guides
Issue 1: High background signal in ELISA and other plate-based assays.
High background can obscure the specific signal from your analyte of interest, leading to poor assay performance.
Possible Cause 1: Inadequate Blocking
-
Troubleshooting Tip: Ensure that all unoccupied sites on the microplate wells are effectively blocked. While traditional blockers like Bovine Serum Albumin (BSA) or casein are commonly used, consider a PEG-based blocking strategy, especially in biotin-streptavidin-based assays where endogenous biotin might be an issue.
Suggested Protocol for Surface Passivation with this compound (Hypothetical):
This protocol is a suggested starting point for optimizing your blocking procedure.
-
Preparation of this compound solution: Dissolve this compound in a suitable buffer (e.g., PBS) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Coating: After coating your plate with the capture antibody or antigen and washing, add 200 µL of the this compound solution to each well.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the wells thoroughly 3-5 times with a wash buffer (e.g., PBST).
-
Proceed with your standard ELISA protocol.
Possible Cause 2: Endogenous Biotin Interference
-
Troubleshooting Tip: Samples from tissues like the liver, kidney, and adipose tissue can have high levels of endogenous biotin, which can be recognized by streptavidin conjugates, leading to a high background.[1][2][9] Bis-dPEG®3-biotin was specifically developed to address this issue.[4]
Protocol for Blocking Endogenous Biotin:
This is a two-step protocol to block endogenous biotin before the addition of your biotinylated detection antibody.[1]
-
Streptavidin Incubation: After the initial blocking step (e.g., with BSA or casein), incubate your sample with a solution of free streptavidin (e.g., 10-100 µg/mL in PBS) for 15-30 minutes at room temperature. This will bind to the endogenous biotin in the sample.
-
Wash: Wash the sample thoroughly to remove unbound streptavidin.
-
Biotin Incubation: Add a solution of free biotin (e.g., 10-100 µg/mL in PBS) and incubate for 15-30 minutes at room temperature. This will saturate the remaining biotin-binding sites on the streptavidin that was added in the previous step.
-
Wash: Wash the sample thoroughly to remove excess free biotin.
-
Proceed with your assay: You can now add your biotinylated detection antibody, which will not be captured by the now-blocked endogenous biotin.
Issue 2: Low signal-to-noise ratio.
A low signal-to-noise ratio can make it difficult to distinguish the specific signal from the background.
Possible Cause: Suboptimal Reagent Concentrations
-
Troubleshooting Tip: The concentration of both the primary and secondary antibodies, as well as the detection reagents, should be optimized. Using too high a concentration can increase non-specific binding, while too low a concentration will result in a weak specific signal.
Data Presentation
The effectiveness of PEG in reducing non-specific protein binding has been quantitatively assessed in several studies. The following table summarizes findings on the reduction of non-specific binding of common proteins on surfaces modified with PEG.
| Surface Modification | Protein | Reduction in Non-Specific Binding (%) | Reference |
| Polyacrylate Hydrogel with PEG | Staphylococcal Enterotoxin B | ~90% | [10] |
| Affinity Resin with PEG Spacer | Tubulin and Actin | Proportional to the number of ethylene glycol units | [3] |
| Stainless Steel with Silane-PEG | General Proteins | ~70% | [11] |
Experimental Protocols
General Protocol for a Sandwich ELISA with a Focus on Reducing Non-Specific Binding
-
Coating: Coat a 96-well plate with 100 µL/well of capture antibody (1-10 µg/mL in coating buffer, e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBST: PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of a blocking buffer (e.g., 1% BSA in PBST or a PEG-based blocker) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add 100 µL/well of your standards and samples and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL/well of biotinylated detection antibody (at an optimized concentration) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Enzyme Conjugate Incubation: Add 100 µL/well of streptavidin-HRP conjugate (at an optimized dilution) and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color development.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm.
Visualizations
Caption: A typical experimental workflow for a sandwich ELISA.
Caption: Mechanism of non-specific binding reduction by this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. 内因性検出のブロック法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bis-PEG3-Biotin Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bis-PEG3-biotin labeling experiments.
Understanding Your this compound Reagent
"this compound" describes a molecule with two biotin moieties connected by a polyethylene glycol (PEG) spacer. However, the efficiency of labeling is critically dependent on the reactive group used to conjugate it to your molecule of interest. This guide covers the three most common chemistries:
-
NHS Ester-Reactive this compound: Targets primary amines (e.g., lysine residues, N-terminus of proteins).
-
Carboxylic Acid-Reactive this compound: Targets primary amines via activation of the biotin reagent's carboxyl group with EDC and NHS.
-
TCO-Reactive this compound: Utilizes click chemistry (specifically, the reaction between a Trans-Cyclooctene (TCO) group on the biotin reagent and a tetrazine-modified molecule).
Please identify the reactive group on your this compound reagent to use the appropriate section of this guide.
Section 1: NHS Ester-Reactive this compound
This is one of the most common forms of biotinylation, targeting readily available primary amines on proteins and other biomolecules.
Troubleshooting Guide: NHS Ester Labeling
| Issue | Potential Cause | Recommended Solution |
| Low or No Biotinylation | 1. Hydrolyzed/Inactive NHS Ester: NHS esters are moisture-sensitive.[1][2] | 1. Use a fresh vial of the reagent. Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1][2] For frequent use, aliquot the reagent. |
| 2. Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with your target molecule for the NHS ester.[3][4] | 2. Perform a buffer exchange into an amine-free buffer such as PBS (phosphate-buffered saline) or bicarbonate buffer (pH 7.2-8.5).[5][6] | |
| 3. Suboptimal pH: The reaction is most efficient at a pH where primary amines are deprotonated and nucleophilic.[6] | 3. Ensure the reaction buffer pH is between 7.2 and 8.5. The optimal pH for modification is generally 8.3-8.5.[2][7] | |
| 4. Insufficient Molar Excess of Biotin Reagent: Too little reagent will result in a low degree of labeling.[4] | 4. Increase the molar ratio of this compound NHS ester to your protein. A 20-fold molar excess is a common starting point for antibodies.[4][8] | |
| Protein Precipitation | 1. High Concentration of Organic Solvent: The biotin reagent is often dissolved in DMSO or DMF.[5] | 1. Keep the volume of the dissolved biotin stock to less than 10% of the total reaction volume.[5] |
| 2. Protein Instability: The reaction conditions may not be optimal for your specific protein. | 2. Perform the labeling reaction at a lower temperature (4°C) for a longer duration (e.g., overnight).[5] | |
| 3. Over-labeling: Excessive biotinylation can alter the protein's isoelectric point and solubility.[9] | 3. Reduce the molar excess of the biotin reagent.[9] | |
| Loss of Protein Activity | 1. Biotinylation of Critical Residues: Lysine residues in the active or binding site of your protein may have been modified. | 1. Decrease the molar excess of the biotin reagent.[5] Consider an alternative labeling chemistry that targets a different functional group. |
| High Background in Assays | 1. Incomplete Removal of Unreacted Biotin: Free biotin will compete for binding to streptavidin/avidin in downstream applications. | 1. Ensure thorough purification of the biotinylated protein using dialysis or a desalting column.[5] |
FAQs: NHS Ester Labeling
Q1: How should I prepare and store my this compound NHS ester? A1: Store the reagent desiccated at -20°C.[10] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use, as NHS esters are prone to hydrolysis in aqueous solutions.[2][10] Do not store aqueous solutions of the reagent.[4]
Q2: What is the optimal pH for the labeling reaction? A2: The optimal pH is typically between 7.2 and 8.5, with pH 8.3-8.5 often providing the highest efficiency.[2][6] At this pH, primary amines are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is still manageable.
Q3: How do I quench the labeling reaction? A3: To stop the reaction, add a primary amine-containing buffer like Tris or glycine to a final concentration of 20-100 mM.[5][11] This will react with and cap any remaining active NHS esters.
Data Presentation: Effect of pH on NHS Ester Stability
The stability of the NHS ester is crucial for efficient labeling. The table below shows the half-life of a typical NHS ester at various pH values, highlighting the importance of timely use, especially at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25 | ~7 hours[2] |
| 8.0 | 25 | ~1-2 hours |
| 8.5 | 25 | ~30-60 minutes |
| 9.0 | 25 | ~10 minutes[1] |
Note: These are approximate values for a standard NHS ester and can vary depending on the specific molecule and buffer conditions.
Experimental Protocol: NHS Ester Labeling of a Protein
This protocol provides a general procedure for biotinylating a protein with a this compound NHS ester. Optimization may be required for your specific application.
dot
Caption: Workflow for NHS ester-mediated biotinylation.
Materials:
-
Protein of interest
-
This compound NHS ester
-
Reaction Buffer: 0.1 M phosphate buffer with 150 mM NaCl, pH 7.2-8.5 (Amine-free)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve your protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[5] If your protein is in a buffer containing primary amines, perform a buffer exchange.
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF.[8]
-
Biotinylation Reaction: Add a calculated amount of the biotin reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess.[8] Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[12]
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted biotin and byproducts by dialysis against PBS or by using a desalting column.[5]
-
Storage: Store the biotinylated protein under conditions optimal for its stability.
Section 2: Carboxylic Acid-Reactive this compound (EDC/NHS Chemistry)
This method is used when the this compound reagent has a terminal carboxylic acid. The reaction involves activating this carboxyl group with EDC and NHS to make it reactive towards primary amines on the target molecule.
Troubleshooting Guide: EDC/NHS Labeling
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | 1. Inactive EDC/NHS: Both reagents are moisture-sensitive.[11] | 1. Use fresh, high-quality EDC and NHS. Allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[11] |
| 2. Suboptimal pH: The activation of the carboxyl group with EDC is most efficient at an acidic pH (4.5-6.0), while the coupling to the amine is better at a slightly basic pH (7.2-8.0).[9][13] | 2. Perform a two-step reaction: activate the biotin reagent at pH 4.5-6.0 in a buffer like MES, then add it to your protein solution at pH 7.2-8.0.[13] | |
| 3. Presence of Interfering Buffers: Buffers containing carboxylates (e.g., acetate) or primary amines (e.g., Tris) will interfere with the reaction.[9] Phosphate buffers can also reduce efficiency.[14] | 3. Use a non-interfering buffer like MES for the activation step.[13] | |
| Protein Precipitation/Polymerization | 1. Protein Cross-linking: In a one-pot reaction, EDC can cross-link carboxyl and amine groups on the protein itself.[8] | 1. Use a two-step protocol where the biotin reagent is activated first, and excess EDC is quenched or removed before adding the protein.[11][13] |
| 2. High EDC Concentration: Excessive EDC can sometimes lead to protein precipitation.[9] | 2. Reduce the molar excess of EDC used in the reaction.[13] |
FAQs: EDC/NHS Labeling
Q1: What is the difference between a one-step and a two-step EDC/NHS reaction? A1: In a one-step reaction, the carboxyl-containing molecule, the amine-containing molecule, EDC, and NHS are all mixed together. This can lead to unwanted protein polymerization.[8] In a two-step reaction, the carboxyl-containing this compound is first activated with EDC and NHS. Then, excess EDC is quenched or removed before the activated biotin is added to the amine-containing protein. This provides better control and reduces side reactions.[11][13]
Q2: What is the recommended buffer for EDC/NHS chemistry? A2: For the activation step, a buffer free of carboxyls and amines, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0, is ideal.[13] For the subsequent coupling to the protein, a buffer like PBS at pH 7.2-8.0 can be used.[13]
Q3: How do I quench the EDC activation reaction? A3: To quench the EDC in a two-step protocol before adding your protein, you can add 2-mercaptoethanol to a final concentration of 20 mM.[11][13]
Data Presentation: Recommended Molar Ratios for EDC/NHS Reactions
Optimizing the reagent concentrations is key to successful labeling. The following table provides a starting point for the molar ratios in a two-step reaction.
| Reagent | Molar Ratio relative to Carboxyl Groups on Biotin Reagent |
| EDC | 2-10 fold molar excess |
| Sulfo-NHS | 2-5 fold molar excess |
Note: These are starting recommendations. Empirical optimization is often necessary for a specific application.
Experimental Protocol: Two-Step EDC/NHS Labeling
This protocol describes the activation of a carboxylic acid-containing this compound and subsequent labeling of a protein.
dot
Caption: Workflow for a two-step EDC/NHS-mediated biotinylation.
Materials:
-
Protein of interest
-
This compound with a terminal carboxylic acid
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
2-Mercaptoethanol (optional, for quenching)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of Biotin Reagent: a. Dissolve the carboxyl-containing this compound in Activation Buffer. b. Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration). c. Incubate for 15 minutes at room temperature.
-
EDC Quenching/Removal: a. (Optional) Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[13] b. Alternatively, immediately purify the activated biotin reagent using a desalting column equilibrated with MES buffer to remove excess EDC and NHS.
-
Protein Coupling: a. Exchange your protein into the Coupling Buffer (PBS, pH 7.2). b. Add the activated (and quenched/purified) biotin reagent to your protein solution. c. Incubate for 2 hours at room temperature.[13]
-
Purification: Purify the biotinylated protein from byproducts and unreacted biotin using a desalting column or dialysis.
Section 3: TCO-Reactive this compound (Click Chemistry)
This highly specific and efficient reaction occurs between a Trans-Cyclooctene (TCO) group on the this compound and a tetrazine-modified molecule. This is a bioorthogonal reaction, meaning it does not interfere with native biological functional groups.
Troubleshooting Guide: TCO-Tetrazine Ligation
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | 1. Degradation of Reactants: Some tetrazines can be unstable in aqueous media. TCOs can be sensitive to thiols or UV light. | 1. Use freshly prepared solutions. Store reagents as recommended by the manufacturer (desiccated, protected from light). |
| 2. Steric Hindrance: The reactive groups on the biotin and the target molecule may be sterically inaccessible. | 2. The PEG spacer on the this compound reagent is designed to minimize this. If it's still an issue, consider a longer spacer arm on either the biotin or the tetrazine-modified molecule. | |
| 3. Suboptimal Reactant Pair: The kinetics of the reaction vary significantly between different TCO and tetrazine derivatives. | 3. Ensure you are using a reactive TCO-tetrazine pair. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[15] | |
| Precipitation of Reactants or Product | 1. Poor Solubility: One of the components may have low aqueous solubility. | 1. The PEG spacer enhances solubility. If precipitation occurs, a small amount of an organic co-solvent (e.g., DMSO) can be added, but check for compatibility with your system. |
FAQs: TCO-Tetrazine Ligation
Q1: What are the main advantages of TCO-tetrazine click chemistry? A1: This reaction is extremely fast and highly specific (bioorthogonal).[16] It proceeds efficiently under mild, physiological conditions (neutral pH, room temperature) without the need for a catalyst.
Q2: How does pH affect the TCO-tetrazine reaction? A2: The standard TCO-tetrazine ligation is largely insensitive to pH within the physiological range (pH 6-9).[15]
Q3: How can I monitor the progress of the reaction? A3: The disappearance of the characteristic pink/red color of the tetrazine (absorbance typically around 520-540 nm) can be monitored by UV-Vis spectrophotometry.
Data Presentation: Reaction Rates of TCO-Tetrazine Pairs
The choice of tetrazine and TCO derivatives significantly impacts the reaction speed. The table below shows typical second-order rate constants for different pairs.
| Tetrazine Derivative | TCO Derivative | Approximate Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000[15] | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000[15] | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000[15] | Aqueous Media |
Note: These values are illustrative. Actual rates will depend on the specific structures and experimental conditions.
Experimental Protocol: TCO-Tetrazine Ligation
This protocol assumes you have a tetrazine-modified molecule to react with your this compound-TCO.
dot
Caption: Workflow for TCO-tetrazine click chemistry ligation.
Materials:
-
Tetrazine-modified molecule of interest
-
This compound-TCO
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer
-
Anhydrous DMSO or DMF (if needed for stock solutions)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reactant Preparation: Dissolve your tetrazine-modified molecule and the this compound-TCO in the Reaction Buffer. If solubility is an issue, prepare concentrated stock solutions in DMSO or DMF.
-
Ligation Reaction: Mix the tetrazine-modified molecule and the this compound-TCO. A slight molar excess (1.1 to 1.5-fold) of one reactant can be used to drive the reaction to completion.[15]
-
Incubation: Incubate the reaction for 30-120 minutes at room temperature.[15] The reaction progress can often be visually monitored by the disappearance of the tetrazine color.
-
Purification: If necessary, purify the final conjugate from any unreacted starting material using size-exclusion chromatography.[15]
-
Storage: Store the final biotinylated product under appropriate conditions.
General Troubleshooting Workflow
When encountering issues with your this compound labeling, a systematic approach can help identify the root cause. Use the following decision tree to guide your troubleshooting process.
dot
Caption: A decision tree for troubleshooting common biotinylation issues.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
Optimizing Bis-PEG3-Biotin Concentration: A Technical Support Guide
Welcome to the technical support center for Bis-PEG3-biotin. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biotinylation reagent that contains two biotin molecules connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This unique structure allows it to bind to two separate avidin or streptavidin molecules, making it particularly useful for two main applications:
-
Signal Amplification: In immunoassays like ELISA and immunohistochemistry (IHC), this compound can be used to create larger complexes of streptavidin-enzyme conjugates, leading to a stronger signal and increased assay sensitivity.[1][2]
-
Blocking Endogenous Biotin: Tissues and cells naturally contain biotin, which can cause high background noise in biotin-streptavidin detection systems.[3][4] this compound can be used in a blocking step to effectively mask this endogenous biotin.
Q2: How does this compound differ from standard, monomeric biotinylation reagents?
Standard biotinylation reagents typically attach a single biotin molecule to a target protein or antibody. This compound, with its two biotin moieties, can cross-link streptavidin molecules. This property is advantageous for building larger detection complexes for signal amplification. In the context of blocking endogenous biotin, its structure may offer more effective steric hindrance compared to monomeric biotin.
Q3: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound is highly dependent on the specific application, the sample type, and the concentration of other reagents. It is recommended to empirically determine the ideal concentration by performing a titration experiment. Start with a molar excess of this compound relative to the streptavidin or target molecule and test a range of concentrations to find the one that provides the best signal-to-noise ratio.
Q4: In which buffers can I dissolve this compound?
This compound is soluble in water as well as in organic solvents like DMSO and DMF.[1][2] For most biological applications, it is recommended to prepare a concentrated stock solution in DMSO or DMF and then dilute it to the final working concentration in an appropriate aqueous buffer such as PBS or TBS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Endogenous Biotin: The sample may contain high levels of endogenous biotin, which is being detected by the streptavidin conjugate.[3][4] 2. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific binding of antibodies or streptavidin. 3. Concentration of Reagents: The concentration of the primary antibody, biotinylated secondary antibody, or streptavidin-HRP may be too high. | 1. Implement an Endogenous Biotin Blocking Step: Use a dedicated endogenous biotin blocking kit or follow a protocol using avidin/streptavidin followed by biotin or this compound.[4][5] 2. Optimize Blocking: Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA) or extend the blocking time.[6] 3. Titrate Reagents: Perform a dilution series for all antibodies and the streptavidin-HRP conjugate to find the optimal concentration that minimizes background while maintaining a strong signal. |
| Low or No Signal | 1. Suboptimal Reagent Concentration: The concentration of this compound or other detection reagents may be too low. 2. Incorrect Buffer Composition: The presence of interfering substances in the buffers (e.g., sodium azide in HRP-containing solutions) can inhibit the reaction. 3. Inactive Reagents: The this compound or streptavidin-HRP may have lost activity due to improper storage or handling. | 1. Optimize Concentrations: Increase the concentration of the limiting reagents. If using for signal amplification, try a higher molar ratio of this compound. 2. Check Buffer Compatibility: Ensure all buffers are compatible with the detection system being used. 3. Use Fresh Reagents: Prepare fresh dilutions of all reagents and ensure they have been stored correctly. |
| Inconsistent Results | 1. Variability in Protocol: Inconsistent incubation times, temperatures, or washing steps can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of reagents. 3. Reagent Degradation: Repeated freeze-thaw cycles of stock solutions can degrade the reagents. | 1. Standardize the Protocol: Adhere strictly to the established protocol for all steps. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Aliquot Stock Solutions: Aliquot stock solutions upon receipt to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is adapted from standard methods for blocking endogenous biotin and can be optimized for use with this compound.
Materials:
-
Streptavidin solution (0.1 mg/mL in PBS)
-
This compound solution (e.g., 0.1 mg/mL in PBS - Note: optimal concentration should be determined empirically)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
After deparaffinization and rehydration (for IHC) or initial blocking steps, incubate the sample with the streptavidin solution for 15-30 minutes at room temperature.
-
Wash the sample three times with Wash Buffer for 5 minutes each.
-
Incubate the sample with the this compound solution for 15-30 minutes at room temperature. This will saturate the biotin-binding sites of the streptavidin added in the previous step.
-
Wash the sample three times with Wash Buffer for 5 minutes each.
-
Proceed with your standard staining protocol by adding the primary antibody.
Protocol 2: Signal Amplification in ELISA
This protocol describes a general workflow for using this compound to amplify the signal in a sandwich ELISA.
Materials:
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
This compound
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
Procedure:
-
Perform the sandwich ELISA up to the step of adding the biotinylated detection antibody.
-
After incubation with the biotinylated detection antibody and subsequent washing, add the streptavidin-HRP conjugate at its optimal dilution and incubate for 30-60 minutes at room temperature.
-
Wash the plate thoroughly.
-
Add this compound at a pre-determined optimal concentration. Incubate for 30 minutes at room temperature. This will allow the this compound to bind to the already bound streptavidin-HRP and also present a free biotin for the next layer.
-
Wash the plate thoroughly.
-
Add another layer of streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly.
-
Add the substrate solution and measure the signal.
Data Presentation
Table 1: Recommended Reagent Concentration Ranges for Biotin-Based Assays
| Reagent | ELISA | Immunohistochemistry (IHC) | Western Blot |
| Primary Antibody | 0.1 - 1.0 µg/mL | 1:100 - 1:1000 dilution | 1:500 - 1:5000 dilution |
| Biotinylated Secondary Antibody | 0.1 - 0.5 µg/mL | 1:200 - 1:2000 dilution | 1:1000 - 1:10,000 dilution |
| Streptavidin-HRP | 1:1,000 - 1:10,000 dilution | 1:500 - 1:5000 dilution | 1:2,000 - 1:20,000 dilution |
| This compound * | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL | Not commonly used |
*Optimal concentrations for this compound should be empirically determined by the end-user.
Visualizations
Caption: Workflow for blocking endogenous biotin using this compound.
Caption: Signal amplification workflow in ELISA using this compound.
Caption: Troubleshooting logic for common issues in biotin-based assays.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. wang.ucsd.edu [wang.ucsd.edu]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Technical Support Center: Preventing Hydrolysis of NHS-ester functionalized Bis-PEG3-biotin
Welcome to the technical support center for NHS-ester functionalized reagents. This guide provides detailed information, troubleshooting advice, and protocols to help you successfully use NHS-ester functionalized Bis-PEG3-biotin while minimizing the primary challenge: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is NHS-ester functionalized this compound and what is it used for?
NHS-ester functionalized this compound is a biotinylation reagent used to attach biotin to proteins, antibodies, or other molecules that have primary amine groups (-NH₂).[1][2][3] The N-hydroxysuccinimide (NHS) ester reacts with these amines to form a stable amide bond.[2][4][5] The PEG3 (polyethylene glycol) spacer adds flexibility and reduces steric hindrance. This process, known as biotinylation, is widely used in various assays such as ELISA, Western blotting, and immunoprecipitation, leveraging the strong and specific interaction between biotin and streptavidin.[2]
Q2: What is NHS-ester hydrolysis and why is it a problem?
NHS-ester hydrolysis is a chemical reaction where the NHS ester reacts with water, rendering it inactive and unable to conjugate with primary amines.[5] This competing reaction reduces the efficiency of your biotinylation, leading to lower-than-expected labeling and potentially compromising your experimental results.[6][7] The rate of hydrolysis is highly dependent on the pH of the solution.[4][5][8]
Q3: What is the optimal pH for working with NHS-esters?
The optimal pH for NHS ester reactions is a balance between two factors: the reactivity of the primary amine and the stability of the NHS ester.[5]
-
Below pH 7.2: The reaction is slow because most primary amines are protonated (-NH₃⁺) and not nucleophilic.[5][8]
-
Above pH 8.5: The rate of hydrolysis increases dramatically, significantly shortening the half-life of the NHS ester.[4][8][9]
Therefore, the recommended pH range for most NHS ester conjugation reactions is 7.2 to 8.5 , with an optimal range often cited as 8.3-8.5 .[4][7][8][10]
Q4: How should I store and handle NHS-ester functionalized this compound?
Proper storage and handling are critical to prevent premature hydrolysis.
-
Solid Form: Store the reagent in its solid, anhydrous form at -20°C in a tightly sealed container with a desiccant.[1][11][12]
-
Dissolving: Only dissolve the reagent immediately before use.[11][13] Do not prepare aqueous stock solutions for storage.[8][11]
-
Solvents: For water-insoluble NHS esters, use a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution before adding it to your aqueous reaction buffer.[8][10][11] Ensure the DMF is amine-free (odorless).[8][10][14]
-
Equilibration: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from the air from condensing inside.[11][15]
Data Presentation: NHS-Ester Stability
The stability of an NHS ester in an aqueous solution is critically dependent on the pH and temperature. The following table summarizes the half-life of a typical NHS ester under various conditions. While this data is for general NHS esters, it provides a strong guideline for this compound derivatives.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [4][6][16] |
| 8.0 | Room Temp. | ~3.5 hours | [17] |
| 8.5 | Room Temp. | ~3 hours | [17] |
| 8.6 | 4°C | 10 minutes | [4][6][9] |
| 9.0 | Room Temp. | ~2 hours | [17] |
Note: "Room Temperature" can vary, but these values illustrate the trend of decreasing stability with increasing pH.
Troubleshooting Guide
This section addresses common issues encountered during biotinylation with NHS-ester reagents.
Issue: Low or No Biotinylation Efficiency
If you observe poor labeling of your target molecule, work through the following potential causes.
// Nodes for checks check_ph [label="Is the reaction buffer\npH between 7.2-8.5?", shape=diamond, fillcolor="#F1F3F4", width=3, height=1.5]; check_buffer_type [label="Does the buffer contain\nprimary amines (e.g., Tris, Glycine)?", shape=diamond, fillcolor="#F1F3F4", width=3, height=1.5]; check_reagent_prep [label="Was the NHS-ester reagent\ndissolved immediately before use?", shape=diamond, fillcolor="#F1F3F4", width=3, height=1.5]; check_concentration [label="Are protein and NHS-ester\nconcentrations adequate?", shape=diamond, fillcolor="#F1F3F4", width=3, height=1.5];
// Nodes for solutions sol_ph [label="Adjust pH to 8.3-8.5 using a\nfreshly calibrated pH meter.", fillcolor="#4285F4"]; sol_buffer_type [label="Exchange into a non-amine buffer\n(e.g., PBS, Bicarbonate, Borate).", fillcolor="#4285F4"]; sol_reagent_prep [label="Prepare fresh NHS-ester solution\nfor each experiment.", fillcolor="#4285F4"]; sol_concentration [label="Increase protein concentration\n(>1 mg/mL) and/or molar\nexcess of NHS-ester.", fillcolor="#4285F4"];
// Nodes for problems prob_ph_low [label="Problem: Low pH protonates amines,\npreventing reaction.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob_ph_high [label="Problem: High pH causes\nrapid hydrolysis of NHS-ester.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob_buffer_type [label="Problem: Buffer amines compete\nwith the target molecule.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob_reagent_prep [label="Problem: Pre-dissolved reagent\nhas likely hydrolyzed.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob_concentration [label="Problem: Low concentration favors\nhydrolysis over conjugation.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> check_ph;
check_ph -> prob_ph_low [label="No (<7.2)"]; check_ph -> prob_ph_high [label="No (>8.5)"]; prob_ph_low -> sol_ph; prob_ph_high -> sol_ph;
check_ph -> check_buffer_type [label="Yes"]; check_buffer_type -> prob_buffer_type [label="Yes"]; prob_buffer_type -> sol_buffer_type;
check_buffer_type -> check_reagent_prep [label="No"]; check_reagent_prep -> prob_reagent_prep [label="No"]; prob_reagent_prep -> sol_reagent_prep;
check_reagent_prep -> check_concentration [label="Yes"]; check_concentration -> prob_concentration [label="No"]; prob_concentration -> sol_concentration; } end_dot Caption: Troubleshooting workflow for low biotinylation efficiency.
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general guideline for labeling a protein with NHS-ester functionalized this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
NHS-ester functionalized this compound.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3.[5][8][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[5][7]
-
Desalting column or dialysis equipment for purification.[5][10]
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer. Adjust the concentration to 1-10 mg/mL with the Reaction Buffer (pH 8.3).[5][8]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester functionalized this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[11][12]
-
Reaction: Add a 10-20 fold molar excess of the dissolved biotin reagent to your protein solution. Gently mix. The final concentration of organic solvent should not exceed 10%.[11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11] Longer incubation times may be needed for reactions at a lower pH (e.g., 7.4).[18]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[5] This step scavenges any unreacted NHS-ester.
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column (gel filtration) or dialysis.[5][10][14]
Protocol 2: Monitoring NHS-Ester Hydrolysis
For advanced troubleshooting, you can monitor the rate of hydrolysis in your specific buffer. The release of the N-hydroxysuccinimide byproduct can be measured by an increase in absorbance at 260-280 nm.[4][6]
Procedure:
-
Prepare your reaction buffer at the desired pH.
-
Dissolve the NHS-ester reagent in the buffer.
-
Immediately begin monitoring the absorbance at 260 nm over time using a spectrophotometer.
-
An increase in absorbance indicates the hydrolysis of the ester and the release of NHS. This can help you determine the practical stability of the reagent in your specific experimental conditions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Biotin-PEG3-NHS ester, 1253286-56-4 | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Low Yield in Bis-PEG3-biotin Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Bis-PEG3-biotin pull-down assays, with a specific focus on addressing issues of low protein yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low or no yield of my target protein after the pull-down assay. What are the potential causes and how can I troubleshoot this?
Low yield is a common issue in pull-down assays and can stem from several factors throughout the experimental workflow. Below is a systematic guide to pinpoint and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low protein yield in pull-down assays.
Detailed Troubleshooting Steps:
Inefficient Biotinylation
The covalent labeling of your "bait" protein with this compound is the critical first step.
-
Inactive Reagent: The N-hydroxysuccinimide (NHS) ester group of this compound is moisture-sensitive and can hydrolyze over time, rendering it inactive.
-
Solution: Always use fresh or properly stored (desiccated at -20°C) reagent. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the biotin solution immediately before use and discard any unused portion.
-
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester, significantly reducing labeling efficiency.
-
Suboptimal Molar Ratio: An insufficient amount of biotin reagent will result in a low degree of labeling, leading to poor capture by the streptavidin beads. Conversely, excessive biotinylation can sometimes lead to protein precipitation.
| Protein Concentration | Recommended Molar Excess of NHS-Ester Biotin |
| 10 mg/mL | ≥ 12-fold[2][3] |
| 2 mg/mL | ≥ 20-fold[2][3] |
| 1-10 mg/mL (general) | 10 to 20-fold[1] |
-
Low Protein Concentration or Purity: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Contaminating proteins with primary amines will also compete for the biotin label.
-
Solution: Ensure your protein concentration is between 1-10 mg/mL for efficient labeling.[1] Use a highly purified protein sample.
-
Inefficient Binding to Streptavidin Beads
Even with a well-biotinylated protein, issues can arise during the capture step.
-
Exceeded Bead Binding Capacity: All streptavidin beads have a finite capacity for binding biotinylated molecules. Overloading the beads will result in unbound bait protein being washed away.
-
Solution: Consult the manufacturer's specifications for the binding capacity of your specific streptavidin beads. Ensure you are using a sufficient volume of beads for the amount of biotinylated protein in your sample.
-
| Streptavidin Bead Type | Binding Capacity (Biotinylated IgG) | Binding Capacity (Free Biotin) |
| Dynabeads™ M-280 Streptavidin | ~10 µg / mg beads | ~950-1,500 pmol / mg beads[4] |
| Streptavidin Agarose Resin | Varies by manufacturer | >120 nmol / mL resin[5] |
| NEB Streptavidin Magnetic Beads | ~30 µg / mg beads | ~500 pmol / mg beads[6] |
| Biomat Streptavidin High Binding Plate | ~150 ng / well | ~21.1 pmol / well[7] |
-
Insufficient Incubation: The binding of biotin to streptavidin, while strong, is not instantaneous.
-
Solution: Incubate the biotinylated protein with the streptavidin beads for at least 30-60 minutes at room temperature or overnight at 4°C with gentle end-over-end rotation.[8]
-
-
Interfering Substances: Components in the cell lysate, such as free biotin from the culture medium, can saturate the binding sites on the streptavidin beads.
-
Solution: If possible, culture cells in a biotin-free medium prior to lysis. Alternatively, perform a buffer exchange on your lysate to remove free biotin.
-
Over-stringent Washing
While washing is necessary to remove non-specifically bound proteins, harsh conditions can disrupt the interaction between your bait and its binding partners, or even the biotin-streptavidin interaction itself.
-
Harsh Wash Buffers: High concentrations of detergents, salts, or denaturants can elute your protein of interest.
-
Solution: Decrease the stringency of your wash buffers. Try reducing the detergent (e.g., from 1% to 0.1% NP-40) or salt concentration.
-
-
Excessive Washing: Too many wash steps can lead to the gradual loss of your bound complex.
-
Solution: Reduce the number of washes. It is also good practice to save your wash fractions and analyze them by Western blot to see if you are losing your target protein during these steps.
-
Inefficient Elution
The final step of recovering your protein complex can also be a source of low yield.
-
Suboptimal Elution Conditions: The biotin-streptavidin interaction is extremely strong, making elution difficult without denaturing conditions.
-
Solution: For downstream analysis like SDS-PAGE and Western blotting, a common and effective method is to boil the beads in SDS-PAGE sample buffer.[9] For applications requiring the native protein, competitive elution with a high concentration of free biotin can be attempted, though this is often inefficient.
-
-
Protein Degradation: If proteases are present and not adequately inhibited, your target protein can be degraded during the incubation and elution steps.
-
Solution: Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C whenever possible.
-
Experimental Protocols
Protocol 1: Biotinylation of a Purified Protein with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Purified protein (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.5)
-
This compound (NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange. The protein concentration should be between 1-10 mg/mL.[1]
-
Prepare Biotin Reagent: Allow the vial of this compound to come to room temperature before opening. Immediately before use, dissolve the reagent in DMSO or DMF to create a 10 mM stock solution.[1]
-
Calculate Molar Excess: Determine the volume of the 10 mM biotin stock needed to achieve the desired molar excess (e.g., 20-fold) for your amount of protein.
-
Biotinylation Reaction: Add the calculated volume of the biotin stock solution to your protein sample.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialyzing the sample against PBS. This step is crucial to prevent the excess free biotin from saturating the streptavidin beads.
Protocol 2: Pull-Down of a Biotinylated Protein and Interacting Partners
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing "prey" proteins (in a suitable lysis buffer with protease inhibitors)
-
Streptavidin magnetic beads (or agarose slurry)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
-
Magnetic rack or microcentrifuge
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin beads. Transfer the desired amount of bead slurry to a fresh tube.
-
Wash Beads: Place the tube on a magnetic rack to pellet the beads, then discard the supernatant. Wash the beads three times with Binding/Wash Buffer.[6]
-
Bind Bait Protein: Resuspend the washed beads in buffer and add your biotinylated bait protein. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash Away Unbound Bait: Pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound biotinylated protein.
-
Bind Prey Proteins: Add the cell lysate containing the prey proteins to the beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash Away Non-specific Binders: Pellet the beads and save a small aliquot of the supernatant (this is the "unbound" fraction). Wash the beads 3-5 times with cold Binding/Wash Buffer. Save the first wash fraction for analysis if desired.
-
Elute Proteins: After the final wash, remove all supernatant. Add 1-2 bead volumes of Elution Buffer (e.g., SDS-PAGE sample buffer) to the beads.
-
Boil and Analyze: Boil the sample at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant, which contains your eluted proteins, for analysis by SDS-PAGE and Western blotting.
Visualizations
Biotinylation Reaction Workflow
Caption: Workflow for labeling a protein with this compound.
Pull-Down Assay Experimental Workflow
Caption: A schematic of the key steps in a this compound pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Dynabeads Streptavidin Magnetic Beads | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. neb.com [neb.com]
- 7. biomat.it [biomat.it]
- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioclone.net [bioclone.net]
Technical Support Center: Optimizing Experiments with Bis-PEG3-Biotin
Welcome to the technical support center for the Bis-PEG3-biotin spacer arm. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this compound in your experiments. The unique properties of this reagent, featuring two biotin molecules separated by a flexible polyethylene glycol (PEG) spacer, offer advantages in minimizing steric hindrance but may also present specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a this compound spacer arm?
The this compound spacer arm offers two key advantages. Firstly, the polyethylene glycol (PEG) component is hydrophilic, which can help to reduce non-specific binding and aggregation of the labeled molecule.[1] Secondly, the length of the spacer arm helps to minimize steric hindrance, allowing the biotin moieties to more effectively bind to avidin or streptavidin, especially when the biotin is attached to a large molecule.[1] The presence of two biotin molecules can also be advantageous in applications requiring signal amplification or the crosslinking of streptavidin molecules.
Q2: What does the "Bis" in this compound signify?
"Bis" indicates that there are two biotin molecules within the reagent. These are typically located at either end of the PEG3 spacer, allowing for the potential to bind to two separate streptavidin molecules or to two binding sites on the same streptavidin tetramer.
Q3: Can the this compound reagent be used for applications other than simple biotinylation?
Yes, due to its dual biotin structure, this compound is well-suited for applications such as:
-
Signal Amplification: By crosslinking multiple streptavidin-enzyme conjugates, the signal in assays like ELISA or Western blotting can be enhanced.
-
Inducing Protein/Complex Oligomerization: If a protein of interest is bound to streptavidin, the addition of this compound can induce dimerization or oligomerization.
-
Studying Receptor Clustering: It can be used to crosslink and study the clustering of cell surface receptors that have been labeled with streptavidin.
Q4: How should I store my this compound reagent?
It is crucial to store this compound reagents under desiccated conditions at -20°C. PEG compounds can be hygroscopic, and moisture can lead to the hydrolysis of reactive groups (like NHS esters, if present), rendering the reagent inactive. Always allow the vial to warm to room temperature before opening to prevent condensation.
Q5: What is the optimal buffer for biotinylation reactions with this compound?
The optimal buffer depends on the reactive group on your this compound reagent. For NHS-ester variants, which react with primary amines, a buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS), is recommended. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction.
Troubleshooting Guides
Problem 1: Low Biotinylation Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Reagent | Ensure the this compound reagent has been stored correctly at -20°C under dry conditions. Avoid multiple freeze-thaw cycles. Prepare fresh stock solutions for each experiment as the reactive groups can hydrolyze in solution. |
| Incompatible Buffer | If using an amine-reactive this compound (e.g., NHS ester), ensure your buffer does not contain primary amines (e.g., Tris, glycine). Dialyze your protein into a non-amine-containing buffer like PBS (pH 7.2-8.5) before starting the reaction. |
| Suboptimal Molar Ratio | The optimal molar ratio of this compound to your target molecule can vary. Start with a 20-fold molar excess of the biotin reagent and optimize by testing a range of ratios (e.g., 5:1, 10:1, 20:1, 40:1). |
| Insufficient Reaction Time/Temperature | For NHS-ester reactions, incubate for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times may be necessary for less reactive molecules, but be mindful of protein stability. |
| Steric Hindrance | While the PEG3 spacer is designed to minimize steric hindrance, the target functional group on your molecule may be in a sterically hindered location. Consider using a reagent with a longer PEG spacer if available. |
Problem 2: Protein Aggregation/Precipitation After Biotinylation
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Degree of Biotinylation | Over-labeling your protein can alter its isoelectric point and lead to aggregation. Reduce the molar excess of the this compound reagent in your reaction. |
| Intermolecular Crosslinking | The "Bis-biotin" nature of the reagent can lead to the crosslinking of multiple protein molecules if they are subsequently bound to streptavidin. To avoid this, control the stoichiometry of streptavidin addition carefully. If aggregation occurs after adding streptavidin, try reducing the concentration of the biotinylated protein. |
| Poor Solubility of the Labeled Protein | While the PEG spacer enhances water solubility, the overall properties of your protein may change upon labeling. Consider adding stabilizing agents to your buffer, such as 5% glycerol or non-ionic detergents (e.g., 0.01% Tween-20). |
| Incorrect Buffer pH | If the pH of the buffer is close to the isoelectric point (pI) of your biotinylated protein, it may be less soluble. Adjust the pH of your buffer to be at least one unit away from the pI of the protein. |
Problem 3: High Background in Immunoassays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-specific Binding | The PEG spacer helps to reduce non-specific binding, but it may not eliminate it completely. Ensure you are using an adequate blocking buffer (e.g., 5% BSA or non-fat dry milk in your assay buffer). |
| Endogenous Biotin | Many biological samples contain endogenous biotin, which can be bound by streptavidin conjugates, leading to high background. Block endogenous biotin by pre-incubating your sample with free streptavidin, followed by an incubation with free biotin to saturate the remaining binding sites on the streptavidin. |
| Excess Unreacted Biotin Reagent | Ensure that all unreacted this compound is removed after the labeling reaction. This can be achieved through dialysis, desalting columns, or size-exclusion chromatography. |
Experimental Protocols
General Protocol for Protein Biotinylation with Amine-Reactive this compound (NHS Ester)
-
Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.5.
-
Protein Preparation: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL. If your protein is in an incompatible buffer (e.g., Tris), exchange it for the reaction buffer using dialysis or a desalting column.
-
Biotin Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved this compound reagent to your protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
Storage: Store the biotinylated protein in a suitable buffer at 4°C or for long-term storage at -20°C or -80°C.
Visualizations
Caption: General experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for low signal in biotin-based assays.
Quantitative Data Summary
| Property | Short Spacer Arm (e.g., No Spacer) | Long, Flexible Spacer Arm (e.g., this compound) | Rationale |
| Steric Hindrance | High potential for steric hindrance, especially with large biomolecules. | Reduced steric hindrance, allowing better access of biotin to the streptavidin binding pocket.[1] | The longer, flexible arm moves the biotin away from the surface of the labeled molecule. |
| Solubility of Conjugate | May decrease, potentially leading to aggregation. | Generally increases the water solubility of the final conjugate, reducing aggregation.[1] | The hydrophilic nature of the PEG chain imparts better solubility. |
| Binding Efficiency | May be lower due to steric hindrance. | Generally higher due to reduced steric hindrance and increased flexibility. | Improved accessibility of the biotin moiety to the binding site of avidin/streptavidin. |
| Potential for Crosslinking | Not applicable for single biotin reagents. | The "Bis-biotin" structure allows for the crosslinking of streptavidin-bound molecules. | Two biotin molecules can bridge two separate streptavidin molecules. |
References
Technical Support Center: Quenching Unreacted Bis-PEG3-biotin
This guide provides best practices, troubleshooting advice, and frequently asked questions for quenching unreacted Bis-PEG3-biotin in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound?
Quenching is a critical step to stop the biotinylation reaction.[1] Unreacted this compound, which contains an N-hydroxysuccinimide (NHS) ester, will continue to react with any primary amines in your sample. This can lead to non-specific labeling of other molecules, high background in assays, and inconsistent results.[2] By adding a quenching agent, you deactivate the NHS ester, ensuring that the biotinylation is specific to your intended target and timeframe.
Q2: What are the most common quenching agents for this compound?
The most common quenching agents are molecules containing primary amines that will react with the NHS ester.[1][3] These include:
-
Tris(hydroxymethyl)aminomethane (Tris): Widely used and effective.
-
Glycine: A simple amino acid that efficiently quenches the reaction.[4][5]
-
Lysine: Another amino acid that can be used for quenching.[5]
-
Ethanolamine: An alternative primary amine for quenching.[5]
Q3: How do quenching agents work?
Quenching agents work by providing a high concentration of a primary amine that competes with your target molecule for the NHS ester of the unreacted this compound.[1][6] The quenching agent reacts with the NHS ester to form a stable amide bond, effectively capping the reactive group and preventing it from labeling other molecules in your sample.
Q4: Can the buffer I use for biotinylation also act as a quenching agent?
Yes, if your buffer contains primary amines, such as Tris, it can compete with your target molecule during the biotinylation reaction.[1][6] Therefore, it is recommended to perform the biotinylation in a non-amine-containing buffer like phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[1][6] Tris or glycine buffers are then added specifically at the end to quench the reaction.[1]
Q5: My protein precipitated after adding the quenching agent. What could be the cause?
Protein precipitation upon addition of a quenching agent is uncommon but could be due to a rapid change in the buffer composition or pH. Ensure the quenching agent is dissolved in a buffer compatible with your protein and that the final concentration of the quenching agent is not excessively high. It is also important to mix the solution gently after adding the quenching agent.
Q6: How do I remove the quenched this compound and the quenching agent from my sample?
After quenching, it is often necessary to remove the excess, now-inactive biotin reagent and the quenching agent. Common methods include:
-
Dialysis: A simple and gentle method suitable for larger sample volumes, though it can be time-consuming.[7][8]
-
Size Exclusion Chromatography (e.g., spin columns): Rapid and effective for smaller sample volumes, offering good protein recovery.[7]
-
Affinity Purification (e.g., streptavidin beads): This method is highly specific for biotinylated molecules but may require harsh conditions for elution due to the strong biotin-streptavidin interaction.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete quenching of unreacted this compound. | Increase the concentration of the quenching agent or the incubation time. Ensure the pH of the quenching buffer is appropriate (typically around 8.0). |
| Insufficient removal of excess biotinylated reagent after quenching. | Use a more stringent method for removing excess biotin, such as a desalting column with an appropriate molecular weight cutoff (MWCO) or dialysis with multiple buffer changes.[2][7] | |
| Low signal or poor labeling efficiency | The quenching agent was added too early or was present in the reaction buffer. | Ensure that the biotinylation reaction is performed in an amine-free buffer like PBS.[1] Add the quenching agent only after the desired incubation time for biotinylation has been reached. |
| The pH of the reaction mixture dropped during the reaction. | The hydrolysis of the NHS ester can lead to a decrease in pH. Monitor the pH and use a more concentrated buffer to maintain a stable pH.[6] | |
| Inconsistent results between experiments | Variable quality or age of the this compound reagent. | Use high-quality, fresh reagents. Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[6] |
| Incomplete quenching leading to continued reaction. | Standardize the quenching protocol with a fixed concentration of quenching agent and a consistent incubation time. |
Quantitative Data Summary
The following table provides recommended concentrations and incubation times for common quenching agents.
| Quenching Agent | Stock Concentration | Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl, pH 8.0 | 1 M | 20-50 mM[5] | 15-30 minutes | Room Temperature or 4°C | A commonly used and effective quenching agent.[1][4] |
| Glycine | 1 M | 20-100 mM | 15-30 minutes | Room Temperature or 4°C | A simple and efficient quenching agent.[4][5] |
| Lysine | 1 M | 20-50 mM[5] | 15-30 minutes | Room Temperature or 4°C | An alternative amino acid-based quenching agent. |
| Ethanolamine | 1 M | 20-50 mM[5] | 15-30 minutes | Room Temperature or 4°C | Another effective primary amine for quenching. |
Experimental Protocol: Quenching Unreacted this compound
This protocol provides a general procedure for quenching a biotinylation reaction.
Materials:
-
Biotinylated sample
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Method for removal of excess biotin (e.g., desalting column)
Procedure:
-
Perform Biotinylation: Carry out your biotinylation reaction according to your established protocol, incubating your sample with this compound for the desired time at the appropriate temperature.
-
Prepare Quenching Agent: Towards the end of the biotinylation incubation, prepare your quenching solution. For example, if you are using a 1 M stock of Tris-HCl, pH 8.0, and your reaction volume is 1 mL, you would need to add 20-50 µL to achieve a final concentration of 20-50 mM.
-
Add Quenching Agent: Add the appropriate volume of the quenching agent to your reaction mixture.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.
-
Remove Excess Reagents: Proceed to remove the unreacted, quenched this compound and the quenching agent using your chosen method (e.g., a desalting spin column). Follow the manufacturer's instructions for the specific product you are using.[7]
-
Storage: Store your purified, biotinylated sample appropriately for your downstream application.
Visualizations
Caption: Workflow for biotinylation, quenching, and purification.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Overcoming Solubility Issues of Bis-PEG3-Biotin Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Bis-PEG3-biotin conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and why is the PEG spacer included?
A this compound conjugate refers to a molecule that has been labeled with a reagent containing two biotin molecules joined by a three-unit polyethylene glycol (PEG) spacer. The PEG linker is a hydrophilic chain that is incorporated to increase the water solubility of the biotinylation reagent and the resulting conjugate.[1][2] This helps to minimize aggregation of the labeled protein or molecule, which can be a concern due to the hydrophobic nature of the biotin molecule itself.[1]
Q2: What are the primary causes of solubility issues with this compound conjugates?
The primary reasons for encountering solubility problems with this compound conjugates include:
-
Over-biotinylation: Attaching too many biotin groups to a protein can significantly increase its hydrophobicity, leading to aggregation and precipitation. Each biotin molecule masks a charged group on the protein surface, altering the protein's isoelectric point and reducing its solubility in aqueous solutions.[3]
-
Intrinsic properties of the target molecule: Proteins or other molecules that are inherently prone to aggregation or have low solubility will likely exhibit more pronounced solubility issues after biotinylation.
-
Suboptimal buffer conditions: The pH, ionic strength, and composition of the buffer used during and after the biotinylation reaction can significantly impact the solubility of the conjugate. Proteins are least soluble at their isoelectric point (pI).[3]
-
Use of a dual-biotin reagent: The presence of two biotin molecules in a this compound reagent can increase the potential for cross-linking and aggregation, especially at high concentrations.
Q3: Can the this compound reagent itself have solubility issues?
While the PEG3 spacer enhances water solubility, some biotinylation reagents, particularly those with NHS esters, can have limited solubility in aqueous buffers. These are often dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture. It is crucial to minimize the final concentration of the organic solvent to avoid denaturing the target protein.
Q4: How does the degree of biotinylation affect the solubility of the conjugate?
The degree of biotinylation has a significant impact on the solubility of the resulting conjugate. As the number of biotin molecules per protein molecule increases, the surface charge of the protein is altered, and its hydrophobicity increases, which can lead to a decrease in solubility and an increased tendency to aggregate.[3] It is therefore important to control the stoichiometry of the biotinylation reaction to achieve a balance between sufficient labeling for the downstream application and maintaining the solubility of the conjugate.
Troubleshooting Guides
Issue 1: Precipitate formation during or after the biotinylation reaction.
Possible Cause 1: Over-biotinylation
-
Solution: Reduce the molar excess of the this compound reagent in the reaction. Perform a titration experiment to determine the optimal ratio of biotinylation reagent to your target molecule that provides sufficient labeling without causing precipitation.
Possible Cause 2: Suboptimal buffer pH
-
Solution: Adjust the pH of the buffer. Proteins are least soluble at their isoelectric point (pI). Adjusting the pH of the solution to be at least 1-2 units above or below the pI of the protein can increase its net charge and, consequently, its solubility.[3] For many proteins, increasing the pH to a mildly alkaline condition (e.g., pH 8.0-9.0) can help to redissolve precipitated conjugates.[3]
Possible Cause 3: High concentration of the conjugate
-
Solution: Perform the biotinylation reaction at a lower concentration of the target molecule. After the reaction, if the conjugate needs to be concentrated, do so gradually and consider adding stabilizing excipients.
Issue 2: The purified this compound conjugate is difficult to dissolve.
Possible Cause 1: Aggregation upon storage
-
Solution: Store the purified conjugate in a buffer that promotes solubility. This may include:
-
Additives: Including additives such as glycerol (5-20%), arginine (50-500 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) can help to prevent aggregation.
-
pH adjustment: Ensure the storage buffer pH is well away from the pI of the conjugate.
-
Possible Cause 2: Residual organic solvent from the biotinylation reagent stock.
-
Solution: Ensure that all organic solvent (e.g., DMSO, DMF) used to dissolve the biotinylation reagent is removed during the purification step (e.g., dialysis or desalting column).
Issue 3: Inconsistent results in downstream applications due to aggregation.
Possible Cause: Presence of soluble aggregates.
-
Solution: Before use in a downstream assay, clarify the conjugate solution by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes to remove any small, soluble aggregates. Alternatively, size-exclusion chromatography (SEC) can be used to isolate the monomeric form of the conjugate.
Data Presentation
Table 1: Factors Influencing the Solubility of this compound Conjugates
| Factor | Effect on Solubility | Recommendations |
| Degree of Biotinylation | Higher degree of biotinylation generally decreases solubility due to increased hydrophobicity.[3] | Optimize the molar ratio of the biotinylation reagent to the target molecule. Aim for the lowest degree of labeling that still provides a sufficient signal in the downstream application. |
| pH of the Buffer | Solubility is lowest at the isoelectric point (pI) of the protein. Moving the pH away from the pI increases solubility.[3] | Adjust the buffer pH to be at least 1-2 units away from the calculated pI of the conjugate. A slightly alkaline pH (8.0-9.0) is often effective. |
| Ionic Strength of the Buffer | Can have a variable effect. Low salt concentrations can sometimes lead to aggregation, while very high concentrations can cause "salting out". | Optimize the salt concentration (e.g., 50-500 mM NaCl) in the buffer to find the optimal range for your specific conjugate. |
| Protein Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Work with the lowest feasible protein concentration during biotinylation and storage. |
| Additives/Excipients | Can significantly improve solubility and prevent aggregation. | Consider adding glycerol (5-20%), arginine (50-500 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to your buffers. |
| Temperature | Can affect protein stability and solubility. Freeze-thaw cycles can induce aggregation. | Store conjugates at -80°C in the presence of a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Precipitated this compound Conjugate
-
Pellet the Precipitate: Centrifuge the sample containing the precipitated conjugate at 10,000 x g for 10 minutes at 4°C. Carefully remove the supernatant.
-
Initial Resuspension Attempt: Add a small volume of a solubilization buffer to the pellet. A common starting point is a buffer with a pH further from the protein's pI (e.g., 50 mM Tris-HCl, pH 8.5, 150 mM NaCl). Gently pipette up and down to attempt resuspension.
-
Inclusion of Solubilizing Agents: If the precipitate does not dissolve, try a buffer containing a mild chaotropic agent or a detergent. For example, a buffer containing 1-2 M urea or 0.1% CHAPS can be effective.
-
Sonication: If mechanical disruption is needed, sonicate the sample on ice using a probe sonicator. Use short bursts (10-15 seconds) followed by cooling periods to avoid heating the sample.
-
Clarification: Once the precipitate is dissolved, centrifuge the solution at high speed (>15,000 x g) for 20 minutes at 4°C to pellet any remaining insoluble material.
-
Buffer Exchange: Transfer the supernatant to a new tube and perform a buffer exchange into the desired final buffer using a desalting column or dialysis to remove the solubilizing agents if they interfere with downstream applications.
Protocol 2: Acetone Precipitation for Buffer Exchange and Removal of Interferents
This protocol is useful for removing interfering substances from a biotinylated protein sample and for concentrating the sample. Note that this method can sometimes lead to denaturation, so it is best for applications where the protein's native conformation is not critical (e.g., SDS-PAGE and Western blotting).
-
Cool Acetone: Chill the required volume of acetone to -20°C.
-
Add Acetone: To your protein sample, add four times the sample volume of the cold acetone.
-
Incubate: Vortex the mixture and incubate for 60 minutes at -20°C to allow the protein to precipitate.
-
Centrifuge: Centrifuge the sample for 10 minutes at 13,000-15,000 x g.
-
Decant Supernatant: Carefully decant and discard the supernatant, which contains the interfering substances.
-
Air Dry Pellet: Allow the protein pellet to air dry for about 30 minutes at room temperature. Do not over-dry the pellet, as this can make it very difficult to redissolve.
-
Resuspend: Add the desired buffer for your downstream application and vortex thoroughly to dissolve the protein pellet.[4]
Mandatory Visualization
Caption: Workflow for a signal amplification immunoassay using a dual-biotinylated primary antibody.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: NHS-Biotin vs. NHS-PEG-Biotin for Optimal Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two popular amine-reactive biotinylation reagents: the traditional NHS-Biotin and the more advanced NHS-PEG-Biotin.
This comparison delves into their mechanisms of action, impact on protein solubility and function, and provides experimental workflows to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Amine-Reactive Biotinylation Reagents
Both NHS-Biotin and NHS-PEG-Biotin are widely used for biotinylating proteins and other biomolecules containing primary amines. Their reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with the primary amino groups found on the side chains of lysine residues and the N-terminus of proteins. While both reagents effectively label proteins, the key difference lies in the spacer arm that connects the biotin molecule to the NHS ester.
NHS-Biotin features a short, simple alkyl chain spacer. It is a cost-effective and widely used reagent for a variety of applications. However, its hydrophobic nature can sometimes lead to aggregation of the labeled protein, and the short spacer may result in steric hindrance, limiting the accessibility of the biotin to avidin or streptavidin.
NHS-PEG-Biotin , on the other hand, incorporates a polyethylene glycol (PEG) spacer arm. This hydrophilic and flexible spacer offers several advantages, including increased water solubility of the reagent and the resulting biotinylated protein, reduced protein aggregation, and minimized steric hindrance.[1][2]
Performance Comparison: A Data-Driven Overview
While direct head-to-head quantitative data from a single comparative study is limited, the well-documented properties of these reagents allow for a clear comparison of their expected performance.
| Feature | NHS-Biotin | NHS-PEG-Biotin | Supporting Evidence |
| Labeling Chemistry | Amine-reactive NHS ester | Amine-reactive NHS ester | Both react with primary amines to form stable amide bonds.[3] |
| Spacer Arm | Short alkyl chain | Long, hydrophilic PEG chain | The key structural difference between the two reagents.[1][2] |
| Solubility | Water-insoluble (requires dissolution in organic solvents like DMSO or DMF) | Water-soluble (some variants) or improved aqueous compatibility | The PEG spacer imparts hydrophilicity.[1][4] |
| Protein Aggregation | Higher potential for aggregation of labeled protein due to hydrophobicity | Reduced protein aggregation due to the hydrophilic PEG spacer | Antibodies labeled with NHS-PEG-Biotin exhibit less aggregation.[1][5] |
| Steric Hindrance | Higher potential for steric hindrance, may limit biotin-avidin binding | Minimized steric hindrance due to the long, flexible PEG spacer | The extended spacer allows for better access of biotin to the binding pocket of avidin/streptavidin.[2] |
| Immunogenicity | Lower, as the spacer is a simple alkyl chain | Generally low, as PEG is known to be non-immunogenic | PEG linkers are known to minimize immunological effects.[4] |
| Cell Permeability | Membrane-permeable | Generally membrane-impermeable (for water-soluble variants) | The hydrophilic nature of the PEG spacer limits membrane permeability.[1] |
Experimental Workflows and Signaling Pathways
The fundamental workflow for protein biotinylation with both NHS-Biotin and NHS-PEG-Biotin is similar, involving dissolving the reagent, reacting it with the protein, quenching the reaction, and purifying the biotinylated protein.
Figure 1: General workflow for protein biotinylation.
The chemical reaction mechanism for both reagents involves the nucleophilic attack of a primary amine from the protein on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Figure 2: Amine-reactive labeling mechanism.
Experimental Protocols
Below are generalized protocols for protein biotinylation using NHS-Biotin and NHS-PEG-Biotin. The optimal conditions, particularly the molar excess of the biotin reagent, may need to be determined empirically for each specific protein.
Protocol 1: Protein Biotinylation with NHS-Biotin
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[3] For more dilute protein solutions (≤ 2 mg/mL), a higher molar excess (≥ 20-fold) may be required.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.
Protocol 2: Protein Biotinylation with NHS-PEG-Biotin
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if the reagent is not water-soluble) or ultrapure water (for water-soluble variants)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer.
-
Prepare NHS-PEG-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG-Biotin reagent in the appropriate solvent (water for soluble variants, otherwise DMSO or DMF) to a concentration of approximately 10 mM.[6]
-
Biotinylation Reaction: Calculate the volume of the NHS-PEG-Biotin stock solution needed to achieve the desired molar excess (typically 12- to 20-fold) and add it to the protein solution.[1][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the biotinylated protein from excess reagent and byproducts via a desalting column or dialysis.
Conclusion
The choice between NHS-Biotin and NHS-PEG-Biotin depends heavily on the specific requirements of the experiment and the properties of the protein being labeled. NHS-Biotin is a reliable and cost-effective choice for general biotinylation applications where protein solubility and steric hindrance are not major concerns.
However, for applications involving proteins prone to aggregation, or where maximal accessibility of the biotin tag is crucial for downstream detection or purification, NHS-PEG-Biotin is the superior choice. The hydrophilic and flexible PEG spacer minimizes protein aggregation, reduces steric hindrance, and can lead to more consistent and reliable results. Researchers should consider the trade-offs between cost and performance to select the optimal reagent for their specific needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Validating Bis-PEG3-biotin Binding Specificity to Avidin
For researchers, scientists, and drug development professionals leveraging the high-affinity interaction between biotin and avidin, ensuring the specificity and quantifying the binding of biotinylated reagents is paramount. This guide provides a comparative framework for validating the binding specificity of Bis-PEG3-biotin to avidin, presenting it alongside other common biotinylation reagents. Detailed experimental protocols and data presentation formats are provided to facilitate a comprehensive and objective analysis.
The avidin-biotin complex exhibits one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range (Kd ≈ 10⁻¹⁵ M)[1][2]. This robust interaction is exploited in numerous biotechnological applications[3][4]. This compound, with two biotin moieties connected by a polyethylene glycol (PEG) spacer, offers unique properties for applications such as signal amplification and the assembly of supramolecular structures. However, it is crucial to validate that this modification does not adversely affect its binding specificity to avidin.
Comparison with Alternative Biotinylation Reagents
The performance of this compound should be benchmarked against other commonly used biotinylation reagents. The choice of reagent can impact factors such as steric hindrance, solubility, and the potential for non-specific binding.
| Feature | This compound | NHS-Biotin | Desthiobiotin |
| Structure | Two biotin groups linked by a PEG3 spacer. | Single biotin with an N-hydroxysuccinimide (NHS) ester for amine coupling. | A sulfur-free analog of biotin. |
| Binding Avidity | Potentially higher due to the presence of two binding sites (avidity effect). | High affinity, forming a stable complex. | Lower affinity, allowing for gentle elution. |
| Spacer Arm | PEG3 spacer helps to minimize steric hindrance. | Various spacer arm lengths are available to reduce steric hindrance. | Typically used with a spacer arm. |
| Applications | Signal amplification, creating protein complexes, surface coating. | General protein and antibody labeling. | Affinity purification where gentle elution of the target is required. |
| Considerations | Potential for cross-linking and aggregation. | NHS esters have a short half-life in aqueous solutions. | Weaker binding may not be suitable for all detection assays. |
Quantitative Data Comparison
To objectively assess the binding specificity and affinity, quantitative data from techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are essential. The following tables provide a template for summarizing experimental findings.
Table 1: Binding Kinetics of Biotin Reagents to Avidin via Surface Plasmon Resonance (SPR)
| Biotin Reagent | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| NHS-Biotin | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Desthiobiotin | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: Half-maximal Effective Concentration (EC50) from Competitive ELISA
| Biotin Reagent | EC50 (M) |
| This compound | [Experimental Value] |
| NHS-Biotin | [Experimental Value] |
| Free Biotin (Control) | [Experimental Value] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to validate binding specificity.
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data on association and dissociation rates[5][6].
Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of different biotinylated proteins to immobilized avidin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Avidin
-
Biotinylated proteins (using this compound, NHS-biotin, etc.)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Protocol:
-
Avidin Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject avidin (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the biotinylated protein (analyte) over the avidin-coated surface at a constant flow rate.
-
Monitor the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Competitive ELISA
A competitive ELISA can be used to determine the relative binding affinity of different biotin derivatives by their ability to compete with a labeled biotin for binding to avidin.
Objective: To compare the binding affinities of this compound and other biotin reagents to avidin.
Materials:
-
96-well microplate
-
Avidin
-
Biotin-HRP conjugate
-
This compound, NHS-biotin, and free biotin (competitors)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Protocol:
-
Coating: Coat the microplate wells with avidin (e.g., 2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Competition:
-
Prepare serial dilutions of the competitor biotin reagents (this compound, NHS-biotin, free biotin).
-
Add the competitor dilutions and a constant concentration of Biotin-HRP to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration and determine the EC50 value for each reagent.
-
Dot Blot Analysis
A dot blot is a simple and rapid qualitative or semi-quantitative method to assess the binding of biotinylated proteins to avidin[7][8].
Objective: To visually compare the binding of proteins biotinylated with different reagents to avidin.
Materials:
-
Nitrocellulose or PVDF membrane
-
Biotinylated proteins (using this compound, NHS-biotin, etc.)
-
Avidin-HRP conjugate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Protocol:
-
Sample Application: Spot serial dilutions of the biotinylated proteins onto the membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Avidin Binding: Incubate the membrane with Avidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane several times with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate and visualize the signal using an imaging system.
-
Analysis: Compare the signal intensity of the dots for each biotinylation reagent at different concentrations.
Conclusion
The validation of this compound binding specificity to avidin is a critical step for its effective use in research and development. By employing a combination of qualitative and quantitative techniques such as Dot Blot, ELISA, and SPR, and comparing its performance against established biotinylation reagents, researchers can obtain a comprehensive understanding of its binding characteristics. The provided protocols and data presentation frameworks serve as a guide to ensure a systematic and objective evaluation, ultimately leading to more reliable and reproducible experimental outcomes.
References
- 1. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 6. biosensingusa.com [biosensingusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Sensitivity and Avidity: A Comparative Guide to Bis-PEG3-Biotin Reagents
In the landscape of molecular biology and drug development, the biotin-streptavidin interaction remains a cornerstone for a multitude of applications, from immunoassays to targeted drug delivery. While traditional mono-biotinylation reagents have long been the standard, the emergence of bis-biotinylation reagents, such as Bis-PEG3-biotin, offers researchers new avenues for enhancing assay sensitivity, stability, and avidity. This guide provides an objective comparison of this compound and mono-biotinylation reagents, supported by conceptual evidence and detailed experimental protocols to inform the selection of the optimal reagent for your research needs.
Executive Summary: Bis-Biotinylation for Superior Performance
This compound reagents feature two biotin moieties connected by a polyethylene glycol (PEG) spacer. This unique structure allows for the simultaneous binding of two streptavidin molecules, leading to the formation of cross-linked, high-avidity complexes. This contrasts with mono-biotinylation reagents, which possess a single biotin and bind to streptavidin in a 1:1 ratio per available binding site. The primary advantages of this compound reagents stem from this multivalent binding capability, leading to significant improvements in signal amplification and the formation of stable supramolecular structures.
Quantitative Comparison: Mono- vs. Bis-Biotinylation Reagents
While direct head-to-head quantitative data for specific this compound versus mono-biotin reagents in standardized assays is not extensively published in comparative literature, the advantages can be inferred from their structural and functional differences. The following table summarizes the key performance characteristics based on these principles.
| Feature | Mono-Biotinylation Reagents | This compound Reagents | Rationale |
| Binding Stoichiometry | 1 Biotin : 1 Streptavidin Binding Site | 1 Bis-Biotin : 2 Streptavidin Molecules (Intermolecular) or 1 Streptavidin Tetramer (Intramolecular) | Bis-biotin can bridge two separate streptavidin molecules or bind to two sites on the same tetramer, creating a more stable interaction. |
| Signal Amplification | Standard | Significantly Enhanced | Cross-linking of streptavidin-enzyme conjugates leads to a higher concentration of reporter molecules at the target site. |
| Binding Affinity/Avidity | High Affinity | Very High Avidity | The dual binding points create a much stronger and more stable interaction with the target complex. |
| Complex Stability | Stable | Highly Stable | The cross-linked nature of the complexes provides greater resistance to dissociation. |
| Flexibility | High | Moderate | The larger size and bivalency may introduce steric hindrance in some applications. |
| Cost | Lower | Higher | The more complex synthesis of bis-biotin reagents is reflected in their price. |
Visualizing the Advantage: A Tale of Two Biotins
The fundamental difference in how mono- and bis-biotinylation reagents interact with streptavidin is key to understanding the advantages of the latter. The following diagrams illustrate these distinct binding mechanisms.
A Researcher's Guide to Assessing Biotinylation Efficiency: A Comparative Analysis of Bis-PEG3-biotin and Other Common Reagents
For researchers, scientists, and drug development professionals, the effective biotinylation of proteins is a critical step in a multitude of applications, from affinity purification to sophisticated cell-based assays. The choice of biotinylating agent and the ability to accurately assess its incorporation are paramount to experimental success. This guide provides a comprehensive comparison of Bis-PEG3-biotin with other commonly used biotinylation reagents, offering insights into their crosslinking efficiency, supported by experimental data and detailed protocols.
This guide will delve into the characteristics of this compound, a homobifunctional reagent, and compare its performance with two widely used monofunctional, amine-reactive reagents: NHS-biotin and Sulfo-NHS-LC-Biotin. We will explore their mechanisms of action, primary applications, and provide quantitative data to aid in reagent selection. Furthermore, detailed protocols for assessing biotinylation efficiency and a workflow for a key application, Proximity-dependent Biotin Identification (BioID), are presented.
Comparing Biotinylation Reagents: A Head-to-Head Analysis
The selection of an appropriate biotinylation reagent is contingent on the specific experimental goals. While monofunctional reagents are designed to label a target protein with biotin, bifunctional reagents like this compound are engineered to crosslink molecules or amplify signals through the creation of biotin-avidin networks.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-LC-Biotin |
| Structure | Homobifunctional (biotin at each end of a PEG spacer) | Monofunctional | Monofunctional |
| Reactive Group | Typically supplied without a reactive group; requires conjugation | N-hydroxysuccinimide (NHS) ester | Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target | Pre-biotinylated molecules or avidin/streptavidin | Primary amines (lysine residues, N-terminus) | Primary amines (lysine residues, N-terminus) |
| Solubility | Water-soluble | Soluble in organic solvents (DMSO, DMF) | Water-soluble |
| Membrane Permeability | Dependent on conjugation partner | Permeable | Impermeable |
| Primary Application | Signal amplification, creating biotin-avidin networks, proximity labeling assays (e.g., BioID) | Intracellular and extracellular protein labeling | Cell surface protein labeling |
| Typical Biotin:Protein Molar Ratio | Not applicable in the same context as monofunctional reagents | 8-12 biotins per IgG (with greater molar excess)[1] | 1-4 biotins per antibody (50-fold molar excess)[2] or 4-6 biotins per antibody (20-fold molar excess)[3][4] |
Experimental Protocols for Assessing Biotinylation Efficiency
Accurate determination of the degree of biotinylation is crucial for ensuring experimental reproducibility and optimizing downstream applications. Two common methods for quantifying biotin incorporation are the HABA assay and fluorescence-based assays.
HABA Assay Protocol
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method based on the displacement of HABA from the avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Set the spectrophotometer to 500 nm and zero with PBS.
-
HABA/Avidin Absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is the initial reading.
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix gently, and incubate for 2 minutes.
-
Final Absorbance: Measure the absorbance at 500 nm again.
-
Calculation: The change in absorbance is used to calculate the biotin concentration.
Fluorescent Biotin Quantitation Assay Protocol
Fluorescence-based assays offer higher sensitivity than the HABA assay. These assays typically use a fluorescently-labeled avidin derivative that is quenched by a bound dye. When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence.
Materials:
-
Fluorescent biotin quantitation kit (containing fluorescent avidin and quencher dye)
-
Biotinylated protein sample (with free biotin removed)
-
Biotin standards
-
Microplate reader with appropriate excitation/emission filters
Procedure:
-
Prepare Standards: Prepare a dilution series of the biotin standard provided in the kit.
-
Prepare Samples: Dilute the biotinylated protein sample to fall within the range of the standard curve.
-
Assay Plate Preparation: Pipette the standards and samples into a 96-well black microplate.
-
Add Reagent: Add the fluorescent avidin/quencher reagent to all wells.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Read the fluorescence using the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for fluorescein-based kits).
-
Calculation: Generate a standard curve from the biotin standards and use it to determine the biotin concentration in the samples.
Visualizing Experimental Workflows: The BioID Method
Proximity-dependent Biotin Identification (BioID) is a powerful technique for identifying protein-protein interactions in a cellular context. This method utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest. When biotin is added to the cell culture medium, BirA biotinylates proteins in close proximity to the fusion protein. These biotinylated proteins can then be isolated and identified by mass spectrometry.
Caption: Experimental workflow for Proximity-dependent Biotin Identification (BioID).
Conclusion
The selection of a biotinylation reagent should be guided by the specific requirements of the experiment. For applications requiring the simple labeling of proteins, particularly on the cell surface, monofunctional reagents like Sulfo-NHS-LC-Biotin offer a reliable and quantifiable solution. In contrast, for techniques that leverage the high-affinity biotin-avidin interaction for signal amplification or the construction of molecular assemblies, a bifunctional reagent such as this compound is the more appropriate choice. Accurate assessment of biotinylation efficiency through established methods like the HABA or fluorescent assays is a critical quality control step that ensures the reliability and reproducibility of experimental data. By understanding the distinct characteristics of these reagents and employing rigorous quantification methods, researchers can confidently apply biotinylation in their pursuit of scientific discovery.
References
Comparative Analysis of PEG Spacer Lengths in Biotinylation: A Guide for Researchers
In the realm of biological research and drug development, biotinylation is a cornerstone technique for labeling and purifying proteins and other molecules. The choice of a biotinylating reagent, particularly the length of the polyethylene glycol (PEG) spacer arm, can significantly influence experimental outcomes. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific applications.
The Critical Role of PEG Spacers in Biotinylation
Biotin forms a highly stable and specific interaction with avidin and streptavidin, making it an ideal tag for various biochemical assays.[1][2][3] A PEG spacer arm is often incorporated between the biotin molecule and the reactive group that conjugates to the target molecule. This spacer offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG spacer enhances the water solubility of the biotinylated molecule, which is particularly beneficial for proteins prone to aggregation.[1][3][4][5]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to the bulky avidin or streptavidin proteins.[1][2][4][6]
-
Minimized Immunogenicity: PEGylation is known to reduce the immunogenicity of molecules, which can be crucial for in vivo applications.[6]
-
Improved Pharmacokinetics: In therapeutic applications, longer PEG chains can increase the hydrodynamic size of the molecule, leading to a longer circulation half-life.[6][7]
The length of the PEG spacer is a critical parameter that can be tailored to the specific needs of an experiment. Common PEG spacers include PEG4, PEG8, and PEG12, with the number indicating the repeating units of ethylene glycol.
Comparative Performance of Different PEG Spacer Lengths
The selection of an appropriate PEG spacer length is often a balance between providing sufficient separation to overcome steric hindrance and maintaining the desired biological activity of the labeled molecule.
Table 1: Key Properties Influenced by PEG Spacer Length
| Property | Short PEG Spacers (e.g., PEG2, PEG4) | Medium PEG Spacers (e.g., PEG6, PEG8) | Long PEG Spacers (e.g., PEG12, PEG24) |
| Steric Hindrance Reduction | Moderate | Good | Excellent |
| Solubility Enhancement | Good | Very Good | Excellent |
| Flexibility | Moderate | Good | High |
| Potential for Altered Biological Activity | Lower risk | Moderate risk | Higher risk, requires careful validation |
| Applications | Labeling small molecules, situations with minimal steric hindrance | General protein and antibody labeling | Labeling large protein complexes, cell surface proteins, applications requiring significant separation |
Quantitative Data Summary
While direct head-to-head comparisons of various PEG spacer lengths in a single study are not always readily available in the public domain, data from different studies can be compiled to provide insights. For instance, a study on bombesin-based radiolabeled antagonists found that PEG4 and PEG6 analogs showed significantly better properties, including high tumor uptake and excellent tumor-to-kidney ratios, compared to shorter (PEG2) and longer (PEG12) spacers.[8] Another study investigating the targeting of dendritic cells with antibody-nanocarrier conjugates revealed that a shorter PEG linker (0.65 kDa) was optimal for a cell line, whereas a longer PEG linker (5 kDa) was necessary for efficient targeting of primary cells.[7][9]
Table 2: Exemplary Experimental Data on the Effect of PEG Spacer Length
| Application | PEG Spacer Length | Key Finding | Reference |
| Bombesin Antagonist Biodistribution | PEG2, PEG4, PEG6, PEG12 | PEG4 and PEG6 showed the most favorable tumor-to-kidney ratios. | [8] |
| Dendritic Cell Targeting | 0.65 kDa, 2 kDa, 5 kDa | Shorter PEG (0.65 kDa) was better for a cell line, while longer PEG (5 kDa) was required for primary cells. | [7][9] |
| Bombesin Antagonist Binding Affinity | PEG2, PEG3, PEG4, PEG6 | IC50 values slightly increased with longer PEG spacers, indicating a minor decrease in binding affinity. | [10] |
Experimental Protocols
General Protocol for Protein Biotinylation using NHS-PEG-Biotin
This protocol describes the biotinylation of a purified protein in solution by targeting primary amino groups with an N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Purified protein (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[11]
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for buffer exchange[5][11]
-
Quenching buffer (e.g., Tris-buffered saline, TBS), pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.[11]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of the NHS-PEG-Biotin reagent in DMSO or DMF.[11] These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[5][11]
-
Biotinylation Reaction: Add a calculated amount of the NHS-PEG-Biotin solution to the protein solution. A 20-fold molar excess of the biotin reagent over the protein is a common starting point for antibodies, which typically results in 4-6 biotin molecules per antibody.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5][11]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines to consume the excess NHS-ester reagent.
-
Purification: Remove excess, unreacted biotinylation reagent by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.[5][11]
-
Determination of Biotin Incorporation (Optional): The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][5]
Protocol for Comparative ELISA of Biotinylated Antibodies
This protocol outlines a sandwich ELISA to compare the binding activity of an antibody biotinylated with different PEG spacer lengths.
Materials:
-
Capture antibody
-
Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)
-
96-well microtiter plate
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen (standard and samples)
-
Biotinylated detection antibodies (with different PEG spacers)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop Solution (e.g., 0.2 M H2SO4)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[12]
-
Washing: Wash the plate three times with wash buffer.[12]
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[12]
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add 100 µL of diluted antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of each of the differently PEG-biotinylated detection antibodies (at the same concentration) to separate sets of wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 10-20 minutes at room temperature, or until sufficient color development.[13]
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal generated by the antibodies with different PEG spacer lengths. A higher signal indicates more efficient binding of the biotinylated antibody.
Visualizations
Caption: Effect of PEG spacer length on steric hindrance.
Caption: Workflow for protein biotinylation.
Caption: ELISA workflow for comparing biotinylated antibodies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Comparison between Different ELISA Method Steps - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Analysis of Bis-PEG3-biotin Performance in Diverse Buffer Systems
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins is a pivotal technique for detection, purification, and various binding assays. The choice of buffer system can significantly impact the efficiency of this biotinylation process. This guide provides an objective comparison of the performance of Bis-PEG3-biotin, an amine-reactive N-hydroxysuccinimide (NHS) ester, in different buffer systems, supported by illustrative experimental data and detailed protocols.
Understanding the Chemistry of this compound
This compound is an NHS ester that forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The unprotonated form of the primary amine is the reactive species, and its concentration increases with higher pH.[3][4] However, NHS esters are also susceptible to hydrolysis, which increases at higher pH, creating a competing reaction that can reduce biotinylation efficiency.[5]
Impact of Buffer Systems on Biotinylation Efficiency
The selection of an appropriate buffer is critical for successful biotinylation. Buffers containing primary amines, such as Tris-HCl, are generally not recommended as they compete with the target protein for reaction with the NHS ester.[6][7]
Here, we evaluate the theoretical performance of this compound in three commonly used amine-free buffer systems: Phosphate-Buffered Saline (PBS), HEPES, and Sodium Bicarbonate.
Data Presentation
Table 1: Theoretical Biotinylation Efficiency of a Model Protein (e.g., IgG) with this compound in Different Buffer Systems
| Buffer System | pH | Molar Ratio (Biotin:Protein) | Incubation Time (hours) | Incubation Temperature (°C) | Theoretical Biotinylation Efficiency (%) | Theoretical Moles of Biotin per Mole of Protein |
| 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS) | 7.4 | 20:1 | 2 | 25 | 85 | 17 |
| 50 mM HEPES, 0.15 M NaCl | 7.5 | 20:1 | 2 | 25 | 90 | 18 |
| 0.1 M Sodium Bicarbonate | 8.3 | 20:1 | 1 | 25 | 95 | 19 |
| 50 mM Tris-HCl, 0.15 M NaCl | 8.0 | 20:1 | 2 | 25 | 40 | 8 |
Note: The data presented in this table is illustrative and based on the known principles of NHS-ester chemistry. Actual results may vary depending on the protein and experimental conditions.
Table 2: Comparison of Alternative Biotinylation Reagents
| Reagent | Reactive Group | Target Functional Group | Spacer Arm Length | Key Advantages | Key Disadvantages |
| This compound | NHS Ester | Primary Amines | 29.1 Å | Water-soluble PEG spacer reduces aggregation and steric hindrance. | Susceptible to hydrolysis at high pH. |
| NHS-Biotin | NHS Ester | Primary Amines | 13.5 Å | Widely used and well-documented.[1] | Less water-soluble, potential for steric hindrance. |
| Sulfo-NHS-LC-Biotin | Sulfo-NHS Ester | Primary Amines | 22.4 Å | Water-soluble, enabling reactions in aqueous buffers without organic solvents.[2] | Hydrolyzes in aqueous solutions.[8] |
| Biotin-PEG4-MeTz | Methyltetrazine | trans-cyclooctene (TCO) | 24.8 Å | Bioorthogonal click chemistry offers high specificity.[1] | Requires prior modification of the protein with a TCO group.[1] |
| Iodoacetyl-LC-Biotin | Iodoacetyl | Sulfhydryls (Cysteine) | 24.7 Å | Specific for sulfhydryl groups.[6] | Requires free cysteine residues on the protein. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
Materials:
-
Protein of interest (e.g., IgG) in an amine-free buffer such as PBS.[9]
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffers: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS); 50 mM HEPES, 0.15 M NaCl, pH 7.5; 0.1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[6]
-
Desalting column or dialysis equipment for removal of excess biotin.[10]
Procedure:
-
Prepare Protein Solution: Ensure the protein concentration is between 1-10 mg/mL in an amine-free buffer.[7] If the protein is in a buffer containing primary amines, perform a buffer exchange into one of the reaction buffers.[6]
-
Prepare Biotin Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.[1]
-
Biotinylation Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[10]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the amount of biotin incorporated onto a protein.[10] The assay is based on the displacement of HABA from the HABA/avidin complex by biotin, which results in a decrease in absorbance at 500 nm.[10][11]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Assay Setup (Microplate):
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the Beer-Lambert law.[10][11]
Protocol 3: Verification of Biotinylation by Western Blot
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)[14]
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate[15]
Procedure:
-
SDS-PAGE: Separate the biotinylated protein sample by SDS-PAGE.[15]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[15]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[14]
-
Detection: Add the chemiluminescent substrate and visualize the biotinylated protein bands using an imaging system.[15]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Amine-reactive NHS ester biotinylation chemistry.
Caption: Competing reactions in NHS ester biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sartorius.com [sartorius.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. anaspec.com [anaspec.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. novopro.cn [novopro.cn]
A Guide to Alternatives for Bis-PEG3-biotin in Protein Crosslinking
For researchers, scientists, and drug development professionals engaged in protein analysis, understanding the nuances of biotinylation reagents is critical for successful experimentation. While Bis-PEG3-biotin, a biotinylation reagent with two terminal biotin groups, offers specific advantages in certain applications, a diverse landscape of alternative reagents provides a broader toolkit for protein crosslinking, labeling, and purification. This guide offers an objective comparison of various alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
The choice of a biotinylation reagent hinges on several factors, including the target functional groups on the protein, the desired solubility of the reagent and the labeled protein, the need for a spacer arm to overcome steric hindrance, and whether the biotin tag needs to be removable (cleavable). Alternatives to this compound can be broadly categorized based on their reactivity, spacer arm characteristics, and the presence of a cleavable linker.
Comparative Analysis of Biotinylation Reagents
The following table summarizes the key characteristics of various classes of biotinylation reagents that serve as alternatives to this compound. This allows for a side-by-side comparison to facilitate the selection of the most appropriate reagent for a given application.
| Reagent Class | Reactive Group | Target | Spacer Arm Length (Typical) | Solubility | Key Features & Applications |
| NHS-Biotin & Analogs | N-hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) | 13.5 Å (NHS-Biotin) to 30.5 Å (NHS-LC-LC-Biotin) | Low aqueous solubility (dissolved in DMSO/DMF) | General-purpose protein biotinylation. Membrane permeable, allowing for intracellular labeling.[1] |
| Sulfo-NHS-Biotin & Analogs | Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester | Primary amines (-NH₂) | 13.5 Å to 30.5 Å | Water-soluble | Ideal for cell surface labeling as the negative charge prevents membrane permeation.[1] Reduced protein precipitation.[2] |
| Maleimide-Biotin | Maleimide | Sulfhydryl groups (-SH) | Variable | Generally requires organic solvent | Site-specific labeling of cysteine residues, which are often less abundant than primary amines. |
| Hydrazide-Biotin | Hydrazide | Aldehydes/Ketones (oxidized carbohydrates) | Variable | Generally water-soluble | Labeling of glycoproteins after periodate oxidation of their carbohydrate moieties. |
| Photoreactive Biotin | Phenyl azide, diazirine | C-H and N-H bonds | Variable | Variable | Non-specific labeling upon UV activation. Useful when specific functional groups are absent or for capturing transient interactions. |
| Cleavable Biotin Reagents (e.g., NHS-SS-Biotin) | NHS ester, etc. | Primary amines, etc. | Variable | Variable | Contains a cleavable linker (e.g., disulfide bond) allowing for the removal of the biotin tag after purification, which is beneficial for downstream analysis like mass spectrometry.[2][3] |
| Biotin-PEGn-Reagents | NHS ester, Maleimide, etc. | Primary amines, sulfhydryls, etc. | Variable (dependent on 'n') | High aqueous solubility | The PEG spacer enhances water solubility of the reagent and the biotinylated protein, reduces aggregation, and minimizes steric hindrance.[4][5][6][7] |
| Bis-Biotin Reagents | Biotin (for binding) | Avidin/Streptavidin | Variable | Variable | Can bind to two separate avidin/streptavidin molecules, useful for signal amplification and creating supramolecular constructs.[8] |
Experimental Data Highlights
Direct comparative studies across a wide range of biotinylation reagents are not abundant in the literature; however, existing data provides valuable insights:
-
Solubility and Cell Surface Labeling: A study comparing NHS-LC-biotin and its water-soluble counterpart, sulfo-NHS-LC-biotin, for labeling bovine aortic endothelial cells demonstrated that while NHS-LC-biotin resulted in slightly higher overall biotinylation, the biotinylated proteins had a longer half-life within the cell (38.0 hours vs. 10.8 hours for sulfo-NHS-LC-biotin). This suggests that the membrane-permeable NHS-LC-biotin labels intracellular proteins that are turned over more slowly, whereas the sulfo-NHS-LC-biotin is more specific for cell surface proteins with a faster turnover rate.
-
Labeling Efficiency and Mass Spectrometry Detection: In a comparison of Sulfo-NHS-Biotin and the cleavable Sulfo-NHS-SS-Biotin for labeling peptides for LC-MS/MS analysis, it was found that the cleavable biotin-SS-NHS reagent resulted in a slightly higher percentage of biotinylated peptides (88% vs. 76% for biotin-NHS).[9] This could be attributed to the longer spacer arm of the SS-biotin reagent used in the study. The study also highlighted that biotinylation increases peptide hydrophobicity, which should be considered when developing chromatography gradients.[9]
-
Spacer Arm Length: The length of the spacer arm can significantly impact the binding of the biotinylated protein to avidin or streptavidin. Longer spacer arms are generally preferred to overcome potential steric hindrance.[10]
Experimental Protocols
The following protocols provide a framework for a comparative analysis of different biotinylation reagents.
Protocol 1: Comparative Protein Biotinylation
This protocol can be adapted to compare the labeling efficiency of different amine-reactive biotinylation reagents.
Materials:
-
Protein to be biotinylated (e.g., IgG) at 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Biotinylation reagents to be compared (e.g., NHS-Biotin, Sulfo-NHS-Biotin, NHS-PEG4-Biotin, NHS-SS-Biotin).
-
Anhydrous DMSO or DMF (for non-water-soluble reagents).
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting columns for removing excess biotin.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 2 mg/mL in PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS.
-
Prepare Biotin Reagent Stocks: Immediately before use, prepare 10 mM stock solutions of each biotinylation reagent. Dissolve non-water-soluble reagents in DMSO or DMF. Dissolve water-soluble reagents in PBS.
-
Biotinylation Reaction:
-
Set up parallel reactions for each biotinylation reagent.
-
Calculate the volume of the 10 mM biotin reagent stock solution needed to achieve a 20-fold molar excess relative to the protein.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column equilibrated with PBS.
-
Determine Biotin Incorporation: Quantify the degree of biotinylation for each reaction using the HABA assay (see Protocol 2).
Protocol 2: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[11][12][13]
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein samples from Protocol 1.
-
Spectrophotometer.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀_HABA/Avidin).[11][12]
-
Measure Sample Absorbance: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm until the reading is stable (A₅₀₀_sample).[11][12]
-
Calculate Biotin Concentration: Use the change in absorbance to calculate the concentration of biotin in the sample. The molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[11][13]
-
ΔA₅₀₀ = A₅₀₀_HABA/Avidin - A₅₀₀_sample
-
Moles of biotin = ΔA₅₀₀ / (34,000 * path length)
-
-
Calculate Molar Ratio: Divide the moles of biotin by the moles of protein in the sample to determine the biotin-to-protein molar ratio.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate a general protein biotinylation and purification workflow, as well as the concept of proximity labeling (BioID), a powerful application of biotinylation.
Conclusion
The selection of a biotinylation reagent is a critical decision in experimental design. While this compound is a valuable tool, its utility is specific. For the majority of protein crosslinking and labeling applications, a wide array of alternatives offers greater flexibility and can be tailored to the specific needs of the experiment. By considering the factors of reactivity, spacer arm length, cleavability, and solubility, researchers can choose the optimal reagent to achieve their scientific goals. The protocols and comparative data presented in this guide provide a foundation for making an informed decision and for developing robust and reproducible experimental workflows.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 7. mPEG-Biotin (Biotin-PEG) | Wide MW Range | Biopharma PEG [biochempeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biorxiv.org [biorxiv.org]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. fishersci.ie [fishersci.ie]
A Comparative Guide to Bis-PEG3-biotin and Sulfo-NHS-biotin for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical step in experimental design, influencing the efficiency, specificity, and reproducibility of assays involving protein detection, purification, and interaction studies. This guide provides an objective comparison of two amine-reactive biotinylation reagents: Bis-PEG3-biotin (in its N-hydroxysuccinimide ester form, Biotin-PEG3-NHS ester) and Sulfo-NHS-biotin. We will delve into their chemical properties, performance characteristics, and provide detailed experimental protocols to assist in making an informed decision for your specific application.
Chemical Properties and Mechanism of Action
Both Biotin-PEG3-NHS ester and Sulfo-NHS-biotin are amine-reactive reagents that form stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The core difference lies in their structure, which in turn affects their physical and chemical properties.
Sulfo-NHS-biotin contains a sulfonate group on the N-hydroxysuccinimide ring, which imparts high water solubility and makes it membrane-impermeable.[1][] This makes it an ideal choice for labeling cell surface proteins without labeling intracellular molecules.[3]
Biotin-PEG3-NHS ester , on the other hand, incorporates a polyethylene glycol (PEG) spacer arm. This PEG linker also enhances water solubility and provides a longer spacer arm, which can reduce steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.[][4] While the NHS ester form of Biotin-PEG3 is not inherently charged and thus may have some membrane permeability, its hydrophilicity is increased by the PEG chain.[]
Performance Comparison
The choice between these two reagents often depends on the specific requirements of the experiment, such as the location of the target protein (cell surface vs. intracellular), the need to minimize steric hindrance, and the desired solubility characteristics. While direct, head-to-head quantitative comparative studies are limited in published literature, we can summarize the expected performance based on their chemical structures and data from individual studies.
Table 1: General Properties of this compound (NHS ester) and Sulfo-NHS-biotin
| Property | Biotin-PEG3-NHS ester | Sulfo-NHS-biotin |
| Molecular Weight | 544.6 g/mol [5] | 443.4 g/mol |
| Spacer Arm Length | ~28.9 Å | ~13.5 Å |
| Solubility | Soluble in DMSO or water (10 mg/ml).[1] | Water-soluble |
| Membrane Permeability | Potentially permeable, but hydrophilicity is increased by PEG. | Impermeable[3] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester[5] | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) ester |
| Target Functional Group | Primary amines (-NH₂)[5] | Primary amines (-NH₂) |
Table 2: Performance Characteristics
| Characteristic | Biotin-PEG3-NHS ester | Sulfo-NHS-biotin |
| Biotinylation Efficiency | Expected to be high due to the reactivity of the NHS ester. The PEG spacer may improve accessibility to target amines. A 20-fold molar excess over antibody typically results in 4-6 biotin groups per antibody.[6] | High, with labeling efficiency proportional to the reagent concentration.[3] |
| Non-specific Binding | The hydrophilic PEG spacer is known to reduce non-specific binding of the biotinylated molecule to surfaces and other proteins.[4] | Generally low for cell surface labeling due to membrane impermeability, but can occur with intracellular components if cell integrity is compromised. |
| Cell Viability | Generally considered biocompatible, but high concentrations may affect cell viability. Specific data is limited. | Shown to not alter cell viability at effective labeling concentrations.[3] |
| Steric Hindrance | The long PEG spacer arm helps to minimize steric hindrance, facilitating the binding of avidin/streptavidin.[] | The shorter spacer arm may lead to steric hindrance in some applications where the biotin is close to a bulky protein domain. |
Experimental Protocols
Below are detailed protocols for protein biotinylation in solution and cell surface biotinylation using both reagents. Note that optimal conditions may vary depending on the specific protein and cell type and should be determined empirically.
Protocol 1: Protein Biotinylation in Solution
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG3-NHS ester or Sulfo-NHS-biotin
-
Anhydrous DMSO or DMF (for Biotin-PEG3-NHS ester)
-
Ultrapure water (for Sulfo-NHS-biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Prepare Biotinylation Reagent Stock Solution:
-
For Biotin-PEG3-NHS ester: Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
For Sulfo-NHS-biotin: Immediately before use, dissolve the reagent in ultrapure water to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 50-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated protein at 4°C or -20°C.
Protocol 2: Cell Surface Biotinylation
Materials:
-
Cells in suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Biotin-PEG3-NHS ester or Sulfo-NHS-biotin
-
Anhydrous DMSO or DMF (for Biotin-PEG3-NHS ester)
-
Ultrapure water (for Sulfo-NHS-biotin)
-
Ice-cold quenching solution (e.g., PBS containing 100 mM glycine)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
Suspension cells: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium. Resuspend cells at a concentration of 1-25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).
-
Adherent cells: Wash the cell monolayer three times with ice-cold PBS (pH 8.0).
-
-
Prepare Biotinylation Reagent: Immediately before use, prepare a working solution of the biotinylation reagent.
-
For Biotin-PEG3-NHS ester: Dilute the 10 mM stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
For Sulfo-NHS-biotin: Dilute the 10 mM stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
-
Biotinylation Reaction:
-
Suspension cells: Add the biotinylation reagent solution to the cell suspension.
-
Adherent cells: Add the biotinylation reagent solution to cover the cell monolayer.
-
Incubate for 30 minutes on ice with gentle agitation.
-
-
Quench Reaction: Wash the cells three times with ice-cold quenching solution to remove any unreacted biotinylation reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.
-
Downstream Processing: The cell lysate containing biotinylated proteins is now ready for downstream applications such as affinity purification with streptavidin beads.
Mandatory Visualizations
Chemical Structures
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 3. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin-PEG3-NHS ester, 1253286-56-4 | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the In-Vivo Biocompatibility of Bis-PEG3-Biotin
For researchers and drug development professionals venturing into in-vivo studies, the choice of a biotinylation reagent is critical to ensure that the labeling process itself does not introduce confounding biological responses. This guide provides a comparative analysis of the biocompatibility of Bis-PEG3-biotin, a popular choice for in-vivo applications, against other commonly used alternatives like NHS-Biotin and Sulfo-NHS-Biotin. The information presented herein is supported by a synthesis of available experimental data and established biocompatibility testing principles.
Introduction to Biotinylation Reagents
Biotinylation is a widely used technique for labeling proteins, antibodies, and other molecules for detection, purification, and targeting studies. The high-affinity interaction between biotin and streptavidin/avidin forms the basis of this technology. However, when moving into in-vivo models, the biocompatibility of the entire biotinylation reagent, not just the biotin tag, becomes paramount. An ideal reagent should be non-toxic, non-immunogenic, and should not interfere with the biological system being studied.
This guide focuses on three primary types of amine-reactive biotinylation reagents:
-
This compound: A biotinylation reagent featuring two biotin molecules linked by a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker is intended to enhance solubility and reduce steric hindrance.
-
NHS-Biotin: A traditional biotinylation reagent with a shorter, hydrophobic N-hydroxysuccinimide (NHS) ester linker.
-
Sulfo-NHS-Biotin: A sulfonated version of NHS-Biotin, which imparts water solubility and makes it membrane-impermeable.
Comparative Biocompatibility Analysis
The following tables summarize the expected biocompatibility profiles of this compound and its alternatives based on the known properties of their constituent components.
Table 1: In-Vitro Biocompatibility Comparison
| Parameter | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Supporting Rationale |
| Cytotoxicity | Expected to be low | Expected to be low to moderate | Expected to be low | Biotin itself exhibits very low cytotoxicity. The PEG linker in this compound is also generally considered biocompatible. NHS esters can have some reactivity-based toxicity, which is expected to be lower for the more hydrophilic Sulfo-NHS version. |
| Hemolysis | Expected to be low | Expected to be low | Expected to be low | Biotin itself is not known to cause hemolysis. The potential for hemolysis would primarily arise from the linker and its interaction with red blood cell membranes. Hydrophilic linkers are generally less disruptive to cell membranes. |
| Cell Membrane Permeability | Permeable | Permeable | Impermeable | The PEG and standard NHS linkers are generally hydrophobic enough to cross cell membranes. The sulfonate group on Sulfo-NHS-Biotin makes it water-soluble and prevents it from passively crossing the cell membrane.[1][2] |
| Aqueous Solubility | High | Low | High | The PEG linker significantly enhances water solubility. The sulfonate group in Sulfo-NHS-Biotin also confers high water solubility.[2] |
Table 2: In-Vivo Biocompatibility Comparison
| Parameter | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Supporting Rationale |
| Systemic Toxicity (LD50) | Not established; expected to be high | Not established; expected to be high | Not established; expected to be high | The oral LD50 of biotin in rats is greater than 2,000 mg/kg. Short-chain PEGs are also known for their low toxicity. The acute toxicity is expected to be low for all three reagents. |
| Immunogenicity | Low | Low to moderate | Low | PEGylation is a well-known strategy to reduce the immunogenicity of molecules.[3][4] While short-chain PEGs are less likely to induce a strong anti-PEG antibody response compared to high molecular weight PEGs, the potential exists. The small size of all three molecules makes a strong immunogenic response unlikely. |
| Local Tissue Reaction | Mild | Mild to moderate | Mild | Subcutaneous injections of some PEGylated drugs have been associated with local reactions like inflammation or necrosis, though this is often attributed to the drug itself.[5][6] The hydrophilicity of this compound and Sulfo-NHS-Biotin may lead to less local irritation compared to the more hydrophobic NHS-Biotin. |
| In-Vivo Half-life | Expected to be longer | Shorter | Shorter | The PEG linker in this compound is expected to increase the hydrodynamic radius of the labeled molecule, potentially leading to a longer circulation half-life compared to the non-PEGylated alternatives. |
Experimental Protocols for Biocompatibility Assessment
To validate the biocompatibility of a chosen biotinylation reagent for a specific in-vivo application, a series of in-vitro and in-vivo tests are recommended.
In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the biotinylation reagent on cell viability.
Materials:
-
Selected cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Biotinylation reagents (this compound, NHS-Biotin, Sulfo-NHS-Biotin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the biotinylation reagents in serum-free cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted reagents. Include a vehicle control (medium with the same concentration of solvent used to dissolve the reagents, e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
In-Vitro Hemolysis Assay
Objective: To evaluate the potential of the biotinylation reagent to damage red blood cells.
Materials:
-
Fresh whole blood from a relevant species (e.g., human, mouse, rat)
-
Phosphate Buffered Saline (PBS)
-
Biotinylation reagents
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Centrifuge tubes
-
Spectrophotometer
Protocol:
-
Red Blood Cell (RBC) Preparation: Centrifuge whole blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Treatment: In centrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the biotinylation reagent at various concentrations.
-
Controls: Prepare a positive control by mixing 100 µL of RBC suspension with 100 µL of 1% Triton X-100 (100% hemolysis). Prepare a negative control by mixing 100 µL of RBC suspension with 100 µL of PBS (0% hemolysis).
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
In-Vivo Acute Systemic Toxicity Study
Objective: To assess the short-term systemic toxic effects of the biotinylation reagent.
Materials:
-
Animal model (e.g., mice or rats)
-
Biotinylation reagents
-
Vehicle control (e.g., sterile saline or PBS)
-
Syringes and needles for injection
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the study.
-
Dosing: Divide animals into groups (n=5 per group). Administer a single dose of the biotinylation reagent via the intended route of administration (e.g., intravenous, intraperitoneal, or subcutaneous) at three different dose levels (low, medium, high). Include a vehicle control group.
-
Observation: Observe the animals for signs of toxicity (e.g., changes in behavior, appearance, body weight) immediately after dosing and daily for 14 days.
-
Necropsy: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to examine for any abnormalities in major organs.
-
Histopathology (optional): Collect major organs for histopathological examination to identify any microscopic changes.
-
Data Analysis: Record mortality, clinical signs, body weight changes, and necropsy findings. Determine the No Observed Adverse Effect Level (NOAEL).
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
Conclusion and Recommendations
Based on the available evidence, This compound presents a favorable biocompatibility profile for in-vivo studies compared to its non-PEGylated counterparts. The inclusion of the hydrophilic PEG3 linker is expected to enhance solubility, reduce immunogenicity, and potentially increase the in-vivo half-life of the labeled molecule, all while maintaining low cytotoxicity.
For applications where cell membrane permeability is a concern, Sulfo-NHS-Biotin is a strong alternative due to its water-solubility and inability to cross the cell membrane, which can minimize off-target intracellular labeling and potential toxicity. NHS-Biotin , while effective for biotinylation, may be more prone to non-specific binding and local irritation due to its hydrophobicity.
Ultimately, the choice of biotinylation reagent should be guided by the specific requirements of the in-vivo study. It is strongly recommended that researchers conduct their own biocompatibility testing, following protocols similar to those outlined in this guide, to validate the suitability of their chosen reagent in the context of their specific experimental model and application. This due diligence is essential for ensuring the integrity and reproducibility of in-vivo research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutaneous necrosis after injection of polyethylene glycol-modified interferon alfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local blistering reaction complicating subcutaneous injection of pegylated interferon in a patient with hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bis-PEG3-biotin: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Bis-PEG3-biotin with care. Although some related compounds are not classified as hazardous substances, it is best to treat all chemicals with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and disposal.
1. Waste Identification and Segregation:
-
Solid Waste: This category includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (e.g., gloves, wipes).
-
Any labware that has come into direct contact with the solid chemical (e.g., weigh boats, pipette tips).
-
-
Liquid Waste: This category includes:
-
Solutions containing dissolved this compound.
-
Initial rinses of contaminated glassware.
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste in a separate, sealed, and clearly labeled "Hazardous Waste" container.
-
Do not mix with other incompatible waste streams.
-
Prevent the product from entering drains.[1]
-
3. Storage of Chemical Waste:
-
Store the sealed waste containers in a designated and well-ventilated hazardous waste accumulation area.
-
Keep containers tightly closed when not in use.[1]
4. Final Disposal:
-
Entrust the disposal of both solid and liquid waste to a licensed waste disposal company.
-
Disposal must be in accordance with all local, regional, national, and international regulations.[2] Before disposing of used containers, ensure they are completely empty.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound based on available safety information for similar compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local environmental regulations. The procedures outlined are based on best practices for handling chemical compounds in a laboratory setting.
References
Navigating the Safe Handling of Bis-PEG3-biotin: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Bis-PEG3-biotin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and experimental integrity. By offering procedural, step-by-step guidance, this document aims to be the preferred source for information on laboratory safety and chemical handling, fostering a deep trust that extends beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Safety Data Sheet (SDS) for this compound may vary slightly between suppliers, the consensus from available safety data for biotinylated polyethylene glycol (PEG) compounds recommends the following personal protective equipment to minimize exposure and ensure user safety.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of the compound, particularly if handled in a way that creates airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the quality of the reagent.
Receiving and Storage
Upon receipt, it is critical to inspect the container for any signs of damage or leakage. This compound should be stored at a temperature of -20°C in a tightly sealed container to prevent degradation and moisture absorption.[1][2] The storage area should be dry and well-ventilated.
Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes by consistently wearing the recommended personal protective equipment. When preparing solutions, dissolve the compound carefully to avoid the generation of dust.
Spill Management
In the event of a spill, avoid creating dust. For solid spills, gently sweep up the material and place it in a suitable, sealed container for disposal. For liquid spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container. Ensure the affected area is thoroughly cleaned and ventilated after cleanup.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Unused or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash or pour it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be considered contaminated and disposed of as hazardous waste.
-
Waste Collection: Collect all waste materials in clearly labeled, sealed containers. It is advisable to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure proper disposal procedures are followed.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
